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  • Product: Methyl 2-hydroxycyclohexanecarboxylate
  • CAS: 20027-13-8

Core Science & Biosynthesis

Foundational

"spectroscopic data of cis-Methyl 2-hydroxycyclohexanecarboxylate"

An In-Depth Technical Guide to the Spectroscopic Data of cis-Methyl 2-hydroxycyclohexanecarboxylate Introduction cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS No. 936-03-8) is a pivotal bifunctional molecule utilized e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Data of cis-Methyl 2-hydroxycyclohexanecarboxylate

Introduction

cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS No. 936-03-8) is a pivotal bifunctional molecule utilized extensively in organic synthesis.[1] Its structure, incorporating both a hydroxyl and a methyl ester group on a cyclohexane scaffold, renders it a versatile building block for more complex molecular architectures.[2] This is particularly true in the pharmaceutical and fine chemical industries, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The defined cis stereochemistry of the hydroxyl and ester groups is often critical for the biological activity and efficacy of the final product, making unambiguous structural confirmation paramount.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize and validate the structure and purity of cis-Methyl 2-hydroxycyclohexanecarboxylate. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the data but also explaining the underlying principles and experimental considerations that ensure trustworthy and reproducible results.

Molecular Structure and Stereochemistry

The fundamental interpretation of any spectroscopic data begins with a thorough understanding of the molecule's structure. The key feature of the target molecule is the cis relative stereochemistry of the substituents at the C1 and C2 positions of the cyclohexane ring. This means both the carbomethoxy group (-COOCH₃) and the hydroxyl group (-OH) reside on the same face of the ring. This fixed spatial relationship is the primary determinant of the unique spectral fingerprint of the molecule, particularly in NMR spectroscopy.

Caption: Molecular Structure with Atom Numbering.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the relative stereochemistry of diastereomers. The spatial proximity and orientation of protons in the cis isomer lead to characteristic chemical shifts and through-bond coupling constants (J-values).

Predicted ¹H NMR Data

While specific experimental data can be found in databases such as the Spectral Database for Organic Compounds (SDBS), the following table outlines the predicted signals based on the known structure. The spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH1.5 - 3.5Broad Singlet-1H
H2 (CH-OH)3.9 - 4.2MultipletJ ≈ 3-5 Hz (axial-equatorial)1H
-OCH₃~3.7Singlet-3H
H1 (CH-COOR)2.5 - 2.8MultipletJ ≈ 3-5 Hz (axial-equatorial)1H
H3, H4, H5, H61.2 - 2.2Complex Multiplets-8H
Interpretation and Causality
  • -OCH₃ Singlet: The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet at approximately 3.7 ppm. Its integration value of 3H is a key identifier.

  • Methine Protons (H1 and H2): The protons on the carbons bearing the hydroxyl (H2) and ester (H1) groups are the most informative. In the preferred chair conformation, one substituent will be axial and the other equatorial. Due to the cis relationship, the protons H1 and H2 will have an axial-equatorial or equatorial-axial relationship. This leads to a relatively small coupling constant (J₁‚₂) of approximately 3-5 Hz, a hallmark of the cis isomer. The corresponding trans isomer would exhibit a large axial-axial coupling (~10-13 Hz).

  • Hydroxyl Proton: The -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. It typically appears as a broad singlet that will exchange with D₂O.

  • Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring overlap in the upfield region (1.2-2.2 ppm), creating a complex series of multiplets that are often difficult to resolve without advanced 2D NMR techniques.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of cis-Methyl 2-hydroxycyclohexanecarboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 300 MHz Bruker AC-300 instrument or higher.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds, to allow for full relaxation of all protons.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule, offering further structural confirmation.

Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)
C=O (Ester)173 - 176
C2 (CH-OH)68 - 72
-OCH₃~51
C1 (CH-COOR)45 - 50
C3, C4, C5, C620 - 35
Interpretation and Causality
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield (>170 ppm).

  • Oxygen-Bearing Carbons: The carbon attached to the hydroxyl group (C2) and the methyl carbon of the ester (-OCH₃) appear in the 50-75 ppm region. The C2 carbon is further downfield due to the direct attachment to the electronegative oxygen of the hydroxyl group.

  • Substituted Ring Carbon: The C1 carbon, attached to the ester group, is also deshielded relative to the other ring carbons and appears in the 45-50 ppm range.

  • Aliphatic Carbons: The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) are in a typical alkane environment and resonate in the upfield region of the spectrum (20-35 ppm).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 75 MHz for a 300 MHz proton instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct and reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchHydroxyl (-OH)
3000 - 2850 (strong)C-H Stretchsp³ C-H bonds
~1735 (strong)C=O StretchEster Carbonyl
1300 - 1000 (strong)C-O StretchEster and Alcohol
Interpretation and Causality
  • O-H Stretch: The most prominent feature for this molecule is a broad, strong absorption band in the 3500-3200 cm⁻¹ region. This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.

  • C=O Stretch: A very strong, sharp peak around 1735 cm⁻¹ unequivocally confirms the presence of the ester carbonyl group.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are due to the stretching of the numerous sp³-hybridized C-H bonds in the cyclohexane ring and the methyl group.

  • C-O Stretches: Strong bands in the fingerprint region (1300-1000 cm⁻¹) correspond to the C-O stretching vibrations of both the alcohol and the ester functionalities.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As the compound is a liquid or low-melting solid, the simplest method is to prepare a neat sample. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Method: Transmission.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together its structure.

Predicted Mass Spectrometry Data

The molecular formula is C₈H₁₄O₃, corresponding to a molecular weight of 158.19 g/mol .[1] In electron ionization (EI) MS, the molecular ion ([M]⁺˙) may be observed at m/z 158, though it may be weak. The fragmentation pattern is key.

m/zProposed FragmentNotes
158[C₈H₁₄O₃]⁺˙Molecular Ion (M⁺˙)
127[M - OCH₃]⁺Loss of the methoxy radical
126[M - CH₃OH]⁺˙Loss of a neutral methanol molecule
98[C₆H₁₀O]⁺˙Retro-Diels-Alder type fragmentation or loss of methyl formate
87[C₄H₇O₂]⁺Alpha-cleavage between C1-C2, fragment contains the ester
55[C₄H₇]⁺Further fragmentation of the cyclohexane ring

Note: The base peak is often m/z 87, resulting from a stable acylium ion.[3]

Proposed Fragmentation Mechanism

Upon electron ionization, the molecule loses an electron to form the molecular ion, [M]⁺˙. This high-energy species then undergoes fragmentation through several predictable pathways:

  • Loss of Methanol: A common pathway for hydroxy esters is the elimination of a neutral molecule of methanol (32 Da) to give a fragment at m/z 126.

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage of the C1-C2 bond is particularly favorable, leading to the formation of a resonance-stabilized acylium ion with m/z 87. This is often the most abundant fragment (the base peak).

  • Ring Fragmentation: The cyclohexane ring itself can fragment, leading to a series of smaller ions, with a prominent peak often seen at m/z 55.

cluster_workflow Spectroscopic Characterization Workflow Sample Sample Preparation (Dissolution in CDCl₃) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR FTIR Analysis (Neat Film) Sample->IR MS GC-MS Analysis (EI Mode) Sample->MS Data Data Processing & Interpretation NMR->Data IR->Data MS->Data Report Structural Confirmation Report Data->Report

Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

Conclusion

The comprehensive spectroscopic analysis of cis-Methyl 2-hydroxycyclohexanecarboxylate provides a unique and definitive fingerprint for its structural verification. ¹H NMR is crucial for confirming the cis stereochemistry through the observation of small coupling constants between the C1 and C2 protons. ¹³C NMR complements this by confirming the number of unique carbon environments. FTIR spectroscopy provides rapid verification of the essential hydroxyl and ester functional groups, while GC-MS confirms the molecular weight and offers structural insights through a predictable fragmentation pattern, with a characteristic base peak at m/z 87. Together, these techniques form a robust, self-validating system for ensuring the identity, purity, and stereochemical integrity of this important synthetic intermediate, a critical requirement for its application in research and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97999, Methyl 2-hydroxycyclohexanecarboxylate. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12495767, cis-Methyl 2-hydroxycyclohexanecarboxylate. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Available from: [Link].

  • National Institute of Standards and Technology. Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester in NIST WebBook. Available from: [Link].

  • ResearchGate. Diagnostic 1H NMR Chemical Shifts and Coupling Constants of Products B and C. Available from: [Link].

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link].

  • Cheméo. Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester (CAS 2236-11-5). Available from: [Link].

  • PubChemLite. Methyl 2-hydroxycyclohexanecarboxylate (C8H14O3). Available from: [Link].

  • Iowa State University. NMR Coupling Constants. Available from: [Link].

  • University of California, Los Angeles. IR Chart. Available from: [Link].

  • MySkinRecipes. Cis-methyl 2-hydroxycyclohexanecarboxylate. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. (2022, March 9). Available from: [Link].

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link].

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of trans-Methyl 2-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure and stereochemistry. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of trans-methyl 2-hydroxycyclohexanecarboxylate, a molecule of interest in organic synthesis and medicinal chemistry. By dissecting the predicted chemical shifts, coupling constants, and through-space interactions, we will illustrate how NMR spectroscopy can be used to unequivocally determine the trans stereochemistry of the substituents on the cyclohexane ring. This document serves as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the application of NMR in the structural elucidation of complex alicyclic compounds.

Introduction: The Significance of Stereochemistry in Cyclohexane Derivatives

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its physical, chemical, and biological properties. For cyclohexane derivatives, the orientation of substituents as either cis or trans, and their axial or equatorial positions in the chair conformation, can dramatically influence reactivity, intermolecular interactions, and biological activity. trans-Methyl 2-hydroxycyclohexanecarboxylate presents a classic example of a disubstituted cyclohexane where a thorough understanding of its conformational preferences and the resulting NMR spectral features is crucial for its unambiguous identification and characterization.

NMR spectroscopy, by probing the magnetic environments of atomic nuclei, provides a powerful, non-destructive method for elucidating such stereochemical nuances. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while scalar (J) couplings between nuclei provide information about the connectivity and dihedral angles between atoms.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of trans-methyl 2-hydroxycyclohexanecarboxylate is predicted to exhibit a series of distinct signals, the positions and multiplicities of which are dictated by the rigid chair conformation of the cyclohexane ring. In the most stable chair conformation of the trans isomer, both the hydroxyl and the methyl carboxylate groups are expected to occupy equatorial positions to minimize steric strain.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H1~2.3 - 2.5dddJ(H1-H2) ≈ 10-12 Hz (axial-axial), J(H1-H6ax) ≈ 10-12 Hz (axial-axial), J(H1-H6eq) ≈ 3-5 Hz (axial-equatorial)H1 is axial and adjacent to the electron-withdrawing ester group, resulting in a downfield shift. It exhibits large axial-axial couplings to H2 and H6ax, and a smaller axial-equatorial coupling to H6eq.
H2~3.8 - 4.0dddJ(H2-H1) ≈ 10-12 Hz (axial-axial), J(H2-H3ax) ≈ 10-12 Hz (axial-axial), J(H2-H3eq) ≈ 3-5 Hz (axial-equatorial)H2 is axial and attached to the carbon bearing the electronegative hydroxyl group, causing a significant downfield shift. It shows large axial-axial couplings to H1 and H3ax, and a smaller axial-equatorial coupling to H3eq.
-OCH₃~3.7s-The three equivalent protons of the methyl ester group appear as a singlet.
-OHVariablebr s-The chemical shift of the hydroxyl proton is concentration and solvent dependent and it typically appears as a broad singlet.
H3, H4, H5, H6 (ring protons)~1.2 - 2.1m-The remaining eight methylene protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

Note: The predicted chemical shifts and coupling constants are based on general principles and data from similar compounds. Actual experimental values may vary.

The Karplus Relationship and Conformational Analysis

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] In a cyclohexane chair conformation, the dihedral angle between two adjacent axial protons is approximately 180°, leading to a large coupling constant (typically 8-14 Hz). Conversely, the dihedral angle between an axial and an equatorial proton, or two equatorial protons, is around 60°, resulting in a smaller coupling constant (typically 2-5 Hz). The observation of large ³J(H1-H2) coupling constant would be a key indicator of the trans-diaxial relationship between H1 and H2, which in turn confirms the diequatorial orientation of the substituents.

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are influenced by the nature of the substituents and the stereochemistry.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~175The carbonyl carbon of the ester group is highly deshielded.
C1~50The carbon bearing the ester group is shifted downfield.
C2~70The carbon attached to the electronegative hydroxyl group experiences a significant downfield shift.
-OCH₃~52The methyl carbon of the ester group.
C3, C4, C5, C6~24 - 35The remaining methylene carbons of the cyclohexane ring appear in the aliphatic region.

Note: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of trans-methyl 2-hydroxycyclohexanecarboxylate.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons between scans.

    • Number of Scans: The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Interpretation and Structural Confirmation

The definitive confirmation of the trans stereochemistry of methyl 2-hydroxycyclohexanecarboxylate relies on a careful analysis of the coupling patterns in the ¹H NMR spectrum. The presence of large axial-axial coupling constants between H1 and its neighboring axial protons (H2 and H6ax), and between H2 and its neighboring axial protons (H1 and H3ax), would provide strong evidence for the diequatorial arrangement of the hydroxyl and methyl carboxylate groups. This diequatorial conformation is the most stable for the trans isomer.

Visualization of Key NMR Interactions

The following diagram illustrates the key protons and their expected spatial relationships in the most stable chair conformation of trans-methyl 2-hydroxycyclohexanecarboxylate, which are critical for interpreting the ¹H NMR spectrum.

Caption: Key axial protons in trans-methyl 2-hydroxycyclohexanecarboxylate.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of trans-methyl 2-hydroxycyclohexanecarboxylate. Through a detailed prediction and interpretation of the NMR spectra, we have demonstrated how chemical shifts and, most importantly, proton-proton coupling constants can be used to elucidate the stereochemistry of this disubstituted cyclohexane. The principles and protocols outlined herein are broadly applicable to the structural analysis of other complex organic molecules, highlighting the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved March 8, 2024, from [Link]

  • Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved March 8, 2024, from [Link]

Sources

Foundational

"conformational analysis of Methyl 2-hydroxycyclohexanecarboxylate diastereomers"

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary Methyl 2-hydroxycyclohexanecarboxylate represents a classic yet critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methyl 2-hydroxycyclohexanecarboxylate represents a classic yet critical scaffold in medicinal chemistry, serving as a precursor for


-hydroxy esters and lactones. Its conformational landscape is governed by a delicate interplay between steric repulsion (1,3-diaxial interactions) and electrostatic stabilization (Intramolecular Hydrogen Bonding - IMHB).

This guide provides a rigorous analysis of the cis and trans diastereomers.[1] It establishes that while the trans-diequatorial conformer is the global thermodynamic minimum due to cooperative steric and H-bond stabilization, the cis isomer presents a dynamic equilibrium heavily influenced by solvent polarity. We provide a self-validating spectroscopic protocol to unambiguously assign stereochemistry.

Theoretical Framework: The Stereoelectronic Landscape

Defining the Diastereomers

The molecule possesses two chiral centers at C1 and C2. The relative stereochemistry defines two diastereomers:

  • Trans-isomer (1R, 2R): Substituents are on opposite faces of the ring.

  • Cis-isomer (1R, 2S): Substituents are on the same face of the ring.

The "Hydrogen Bond Lock" Mechanism

A critical determinant of stability in this system is the ability to form a 5-membered Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton (


) and the ester carbonyl oxygen (

).
  • Requirement: The dihedral angle between the

    
     and 
    
    
    
    bonds must be gauche (
    
    
    ).
  • Energetic Gain: An IMHB in non-polar solvents (e.g.,

    
    ) contributes 
    
    
    
    of stabilization.

Detailed Conformational Analysis

The Trans-Isomer (Thermodynamic Dominance)

The trans-isomer exists in equilibrium between the diequatorial (ee) and diaxial (aa) conformers.

  • Diequatorial (

    
    ): 
    
    • Sterics: Both bulky groups (

      
       and 
      
      
      
      ) are equatorial, avoiding severe 1,3-diaxial interactions.
    • Electronic: The dihedral angle is

      
      , permitting a strong IMHB.
      
    • Result: This is the global minimum .

  • Diaxial (

    
    ): 
    
    • Sterics: Severe steric strain.

    • Electronic: The dihedral angle is

      
       (anti-periplanar). IMHB is geometrically impossible. 
      
    • Result: Negligible population at room temperature.

The Cis-Isomer (The Dynamic Challenge)

The cis-isomer exists as an equilibrium between two chair forms, both containing one axial and one equatorial substituent.[2]

  • Conformer A (

    
    ): 
    
    
    
    is Equatorial;
    
    
    is Axial.
  • Conformer B (

    
    ): 
    
    
    
    is Axial;
    
    
    is Equatorial.
  • Analysis:

    • The A-value of

      
       (
      
      
      
      ) is slightly higher than
      
      
      (
      
      
      ), suggesting a steric preference for Conformer A .
    • However, both conformers possess a gauche dihedral angle (

      
      ), allowing for IMHB.
      
    • Outcome: The cis isomer is inherently higher in energy than the trans-diequatorial form because it must place one substituent axially.

Comparative Energy Landscape

The following diagram visualizes the stability hierarchy and the "Hydrogen Bond Lock."

EnergyLandscape TransEE Trans-Diequatorial (Global Min) • Sterics: Minimized • IMHB: Strong (5-mem ring) CisMix Cis-Equilibrium (Ax/Eq) • Sterics: Moderate (1 Axial) • IMHB: Present TransEE->CisMix Epimerization (Base Catalyzed) TransAA Trans-Diaxial (High Energy) • Sterics: Severe • IMHB: Impossible (180°) CisMix->TransAA Ring Flip (Hypothetical)

Figure 1: Energy landscape showing the thermodynamic dominance of the trans-diequatorial conformer.

Experimental Validation: The Self-Validating Protocol

To distinguish these isomers experimentally, rely on NMR Spectroscopy (


 coupling constants) and IR Spectroscopy  (dilution studies).
NMR Spectroscopy ( NMR)

The vicinal coupling constant (


) is the definitive metric.
ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
Proton Geometry H1 and H2 are Diaxial (

)
H1 and H2 are Axial/Equatorial (

)
Karplus Prediction Large CouplingSmall/Medium Coupling
Observed

9.0 – 11.5 Hz 2.0 – 5.0 Hz
Chemical Shift H1/H2 often shielded (upfield)H1/H2 often deshielded (downfield)

Protocol:

  • Acquire

    
     NMR in 
    
    
    
    .
  • Locate the carbinol proton (

    
    ) typically at 
    
    
    
    .
  • Measure the peak width at half-height (

    
    ) or the specific doublet splitting.
    
    • If

      
       or 
      
      
      
      
      
      Trans-Isomer .
    • If

      
       or 
      
      
      
      
      
      Cis-Isomer .
IR Spectroscopy (IMHB Verification)

To confirm the "Hydrogen Bond Lock," perform a dilution study.

  • Concentrated: Broad

    
     stretch (
    
    
    
    ) due to intermolecular H-bonding.
  • Dilute (

    
     in 
    
    
    
    ):
    • Trans-isomer: Sharp peak at

      
       (IMHB persists).
      
    • Control (No IMHB): Sharp peak at

      
       (Free 
      
      
      
      ).

Synthesis & Equilibration Workflow

Researchers often encounter mixtures. This workflow ensures isolation of the desired thermodynamic product.

SynthesisWorkflow Start Methyl Salicylate (Aromatic Precursor) Hydrogenation Cat. Hydrogenation (Rh/Al2O3, H2) Start->Hydrogenation KineticProd Cis-Isomer (Kinetic Product) Syn-Addition Hydrogenation->KineticProd Major BaseTreat Base Equilibration (NaOME / MeOH) KineticProd->BaseTreat Epimerization ThermoProd Trans-Isomer (Thermodynamic Product) >95% ee BaseTreat->ThermoProd Equilibrium Shift

Figure 2: Synthetic pathway for controlling diastereoselectivity.

Protocol: Thermodynamic Equilibration
  • Starting Material: Dissolve the cis-enriched mixture in dry Methanol (

    
    ).
    
  • Reagent: Add catalytic Sodium Methoxide (

    
    , 
    
    
    
    ).
  • Condition: Reflux for 2-4 hours.

  • Mechanism: Deprotonation alpha to the ester forms an enolate. Reprotonation occurs from the less hindered face, locking the bulky ester group into the equatorial position.

  • Workup: Quench with dilute

    
    , extract with 
    
    
    
    .
  • Result: Conversion to the trans-diequatorial isomer (

    
    ).
    

References

  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3.[3][4] National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Conformational Analysis of Disubstituted Cyclohexanes. Available at: [Link]

  • Hans J. Reich. NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Organic Syntheses. Cyclohexyl Methyl Ketone (Procedure for related carboxylate handling). Org. Synth. 1973, 53, 13. Available at: [Link]

Sources

Exploratory

Historical and Contemporary Synthesis Methods for 2-Hydroxycyclohexanecarboxylic Acid Esters: A Technical Guide

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Content Focus: Mechanistic Causality, Protocol Validation, and Stereochemical Control Executive Summary The synthesis of 2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Content Focus: Mechanistic Causality, Protocol Validation, and Stereochemical Control

Executive Summary

The synthesis of 2-hydroxycyclohexanecarboxylic acid esters (such as methyl and ethyl 2-hydroxycyclohexanecarboxylate) represents a foundational challenge in alicyclic organic chemistry. These compounds are critical chiral building blocks in the development of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products[1]. Because the cyclohexane ring bears both a hydroxyl and an ester group at adjacent carbons, the molecule possesses two stereocenters, yielding four possible stereoisomers (pairs of cis and trans enantiomers)[2].

Historically, the synthesis of these esters evolved from brute-force transition-metal catalyzed hydrogenations of aromatic precursors to highly precise, chemo-enzymatic asymmetric reductions. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these methodological shifts, providing field-proven insights and self-validating protocols for both historical and modern synthetic routes.

Pathway I: Aromatic Ring Hydrogenation (The Classical Approach)

The earliest methods for accessing saturated alicyclic beta-hydroxy esters relied on the direct catalytic hydrogenation of salicylic acid esters (e.g., methyl salicylate or ethyl salicylate)[3].

Mechanistic Causality & Catalyst Selection

Hydrogenating an aromatic ring requires overcoming significant resonance energy, typically demanding high temperatures and pressures (e.g., 5–15 MPa)[4]. However, the presence of the beta-hydroxyl group introduces a competing side reaction: hydrogenolysis (cleavage of the C-OH bond) and decarboxylation [3][5].

  • Palladium (Pd/C): While effective for olefin reduction, Pd/C often leads to extensive hydrogenolysis of the benzylic-like C-OH bond in salicylic derivatives, yielding the undesired cyclohexanecarboxylate ester[3].

  • Ruthenium (Ru/C) and Rhodium (Rh/C): Rhodium and Ruthenium catalysts are historically preferred for this transformation. Rh/C, in particular, exhibits high activity for aromatic ring saturation at lower temperatures (e.g., 323 K in supercritical CO2), which kinetically suppresses the cleavage of the C-O bond[4].

Despite optimized catalyst selection, this historical method inherently yields a diastereomeric mixture of cis and trans isomers, requiring laborious downstream separation via fractional distillation or chromatography.

SynthesisPathways Salicylate Methyl/Ethyl Salicylate (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Rh/C or Ru/C, H2) Salicylate->Hydrogenation Ring Saturation OxoEster Ethyl 2-Oxocyclohexanecarboxylate (beta-Keto Ester) Biocatalysis Biocatalytic Reduction (Carbonyl Reductases) OxoEster->Biocatalysis Enantioselective ChemReduction Chemical Reduction (Alkyl Phosphines/Hydrides) OxoEster->ChemReduction Diastereoselective Target 2-Hydroxycyclohexanecarboxylic Acid Esters Hydrogenation->Target cis/trans Mixture Biocatalysis->Target High ee% (e.g., 1S,2S) ChemReduction->Target cis/trans Mixture

Fig 1: Evolution of synthetic pathways to 2-hydroxycyclohexanecarboxylic acid esters.

Pathway II: Asymmetric Ketone Reduction (The Modern Standard)

To bypass the stereochemical ambiguity of aromatic hydrogenation, modern synthesis shifted toward the reduction of pre-formed alicyclic beta-keto esters, specifically ethyl 2-oxocyclohexanecarboxylate [6][7].

Chemical vs. Biocatalytic Reduction

Standard chemical reduction using alkyl phosphines or sodium borohydride reduces the activated carbonyl group efficiently but often results in a nearly 1:1 mixture of diastereomers[8]. To achieve pharmaceutical-grade enantiomeric excess (ee), whole-cell biocatalysis was introduced.

By utilizing specific microbial strains, researchers exploit the highly constrained chiral pockets of endogenous carbonyl reductases. For instance, incubation of ethyl 2-oxocyclohexanecarboxylate with the yeast Williopsis californica JCM 3600 results in a highly stereospecific si-facial hydride attack, yielding the (1S,2S)-stereoisomer in >99.9% ee[9][10][11]. Other organisms, such as Saccharomyces cerevisiae or Klebsiella pneumoniae, express different reductases that can be tuned to access alternative stereoisomers[9][12].

BiocatalyticWorkflow Substrate Ethyl 2-Oxocyclo- hexanecarboxylate Incubation Whole-Cell Incubation (W. californica) Substrate->Incubation Glucose, Buffer 25°C, 48h Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Cell Lysis/Filtration Purification Chromatography (Silica Gel) Extraction->Purification Organic Phase Product (1S,2S)-Isomer (>99.9% ee) Purification->Product Isolation

Fig 2: Self-validating biocatalytic workflow for the asymmetric reduction of beta-keto esters.

Quantitative Data Summaries

The tables below summarize the historical shift from non-selective metal catalysis to highly selective biocatalysis.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Aromatic Precursors [3][4]

CatalystSubstrateTemp (K)Pressure (MPa)Primary Issue / CausalityProduct Profile
Pd/C (5%) Methyl Salicylate42315.0High rate of C-OH hydrogenolysisPredominantly methyl cyclohexanecarboxylate
Ru/C (5%) Methyl Salicylate4936.89Decarboxylation at high tempsComplex mixture, low yield
Rh/C (5%) Methyl Salicylate32310.0 (scCO2)Mild conditions preserve C-OH bondcis/trans mixture of target ester

Table 2: Biocatalytic Reduction Profiles for Ethyl 2-Oxocyclohexanecarboxylate [9][10][12]

Biocatalyst (Organism)Enzyme TypeMajor StereoisomerEnantiomeric Excess (ee)Chemical Yield
Williopsis californica JCM 3600Carbonyl Reductase(1S,2S)-Ethyl ester>99.9%~51.0%
Saccharomyces cerevisiaeVarious Dehydrogenases(1R,2S)-Ethyl ester>95.0%Moderate
Klebsiella pneumoniae IFO 3319NADPH-dependent Reductase(1R,2S)-Ethyl ester>99.0%High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to establish causality between the reaction conditions and the analytical output.

Protocol A: Rh/C Catalyzed Hydrogenation of Methyl Salicylate

Objective: Synthesize a diastereomeric mixture of methyl 2-hydroxycyclohexanecarboxylate while suppressing hydrogenolysis.

  • Preparation: In a high-pressure Hastelloy autoclave, charge 10.0 g (65.7 mmol) of methyl salicylate and 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 0.5 g of 5% Rhodium on Carbon (Rh/C). Causality Note: Rh/C is selected over Pd/C specifically to prevent the cleavage of the benzylic hydroxyl group.

  • Purging & Pressurization: Seal the reactor. Purge with inert Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 10.0 MPa with H2.

  • Reaction: Heat the mixture to 50°C (323 K) under vigorous mechanical stirring (800 rpm).

  • In-Process Control (IPC) - Hydrogen Uptake: Monitor the pressure drop. The reaction is a self-validating closed system; theoretical hydrogen uptake (3 equivalents) corresponds to a specific pressure drop. Once pressure stabilizes for >1 hour, the reaction is complete.

  • Workup & Validation: Vent the reactor safely. Filter the mixture through a Celite pad to remove the Rh/C catalyst. Concentrate the filtrate in vacuo. Validate the disappearance of aromatic protons (7.0–8.0 ppm) via 1H-NMR and determine the cis/trans ratio via GC-FID.

Protocol B: Chemo-enzymatic Asymmetric Reduction via Williopsis californica

Objective: Synthesize enantiopure (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate.

  • Culture Preparation: Culture Williopsis californica JCM 3600 in a nutrient broth containing glucose as a carbon source (which acts as the ultimate electron donor for endogenous NADPH regeneration)[10][13].

  • Substrate Addition: Dissolve 2.0 g of ethyl 2-oxocyclohexanecarboxylate in 2 mL of 95% ethanol. Add this solution dropwise to 1 Liter of the active yeast culture at 25°C under rotary shaking[13].

  • In-Process Control (IPC) - TLC Monitoring: Extract 1 mL aliquots every 12 hours. Extract with ethyl acetate and spot on a silica TLC plate. Stain with anisaldehyde. The ketone precursor will appear distinct from the product alcohol. The reaction validates its own completion when the ketone spot is fully consumed (typically 48 hours)[13].

  • Extraction: Terminate the reaction by adding 20 g of Celite and filtering the biomass. Extract the aqueous filtrate with ethyl acetate (3 x 300 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via silica gel chromatography. Validate the absolute stereochemistry and >99.9% ee using Chiral HPLC against racemic standards[9][10].

References

  • Ontosight AI. "Methyl 2-Hydroxycyclohexanecarboxylate Properties." Ontosight AI. Available at: [Link]

  • Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 2001. Available at: [Link]

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid." Asianpubs.org, 2019. Available at: [Link]

  • PMC - NIH. "Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2." NIH.gov. Available at:[Link]

  • YouTube / Chemical Literature. "Carboxylic Acids to Alcohols, Part 2: Hydrogenation." YouTube, 2019. Available at: [Link]

  • ResearchGate. "Reductions of cyclic b-keto esters by individual Saccharomyces cerevisiae dehydrogenases." ResearchGate. Available at: [Link]

  • Google Patents. "US5942644A - Precursors for the production of chiral vicinal aminoalcohols." Google Patents.
  • Tandfonline. "Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae." Tandfonline. Available at: [Link]

  • ResearchGate. "Mitsuru SHOJI | Keio University, Tokyo | Research profile." ResearchGate. Available at: [Link]

  • Chemical Communications (RSC Publishing). "Reduction of activated carbonyl groups by alkyl phosphines: formation of α-hydroxy esters and ketones." RSC.org. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of Methyl 2-hydroxycyclohexanecarboxylate

Abstract Methyl 2-hydroxycyclohexanecarboxylate is a chiral molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for a variety of more complex structures, including pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-hydroxycyclohexanecarboxylate is a chiral molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for a variety of more complex structures, including pharmaceuticals and natural products. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers. The precise control and understanding of this stereochemistry are paramount, as the biological activity and physical properties of downstream products are often critically dependent on their three-dimensional structure. This guide provides a comprehensive exploration of the stereochemical landscape of methyl 2-hydroxycyclohexanecarboxylate, detailing the synthesis, conformational analysis, and characterization of its various stereoisomers. It is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound's stereochemical intricacies.

Introduction: The Significance of Stereoisomerism

In the realm of drug development and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its function and properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Similarly, diastereomers, which are stereoisomers that are not mirror images, possess distinct physical and chemical properties. Methyl 2-hydroxycyclohexanecarboxylate, with its two chiral centers, can exist as two pairs of enantiomers: (1R,2S) and (1S,2R) which are the cis isomers, and (1R,2R) and (1S,2S) which are the trans isomers. The ability to selectively synthesize and characterize these individual stereoisomers is a key challenge and a powerful tool in modern organic synthesis.[2]

The Stereoisomers of Methyl 2-hydroxycyclohexanecarboxylate

The core structure of methyl 2-hydroxycyclohexanecarboxylate features a cyclohexane ring substituted with a hydroxyl group at position 2 and a methoxycarbonyl group at position 1. The relative orientation of these two substituents defines the cis and trans diastereomers.

  • cis-isomers : The hydroxyl and methoxycarbonyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-methyl 2-hydroxycyclohexanecarboxylate and (1S,2R)-methyl 2-hydroxycyclohexanecarboxylate.

  • trans-isomers : The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-methyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-methyl 2-hydroxycyclohexanecarboxylate.

Conformational Analysis: The Chair Conformation

To understand the stability and reactivity of these stereoisomers, a thorough conformational analysis is essential. Cyclohexane and its derivatives predominantly exist in a strain-free chair conformation.[3] In this conformation, substituents can occupy either axial or equatorial positions.[4]

  • Axial vs. Equatorial: Equatorial positions are generally more stable for bulky substituents due to the avoidance of 1,3-diaxial interactions, which are steric clashes with other axial substituents on the same side of the ring.[5]

For the cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate, the preferred chair conformations are as follows:

IsomerSubstituent at C1 (COOCH₃)Substituent at C2 (OH)Relative Stability
cisAxialEquatorialLess Stable
cisEquatorialAxialMore Stable
transEquatorialEquatorialMost Stable
transAxialAxialLeast Stable

The trans-diequatorial conformation is the most stable due to both bulky groups occupying the sterically favored equatorial positions.[6] The cis isomer will preferentially adopt a conformation where the larger methoxycarbonyl group is equatorial.

Below is a DOT script to visualize the chair conformations of the cis and trans isomers.

Caption: Chair conformations of cis and trans isomers.

Synthesis of Methyl 2-hydroxycyclohexanecarboxylate Stereoisomers

The synthesis of methyl 2-hydroxycyclohexanecarboxylate can be achieved through various methods, with the stereochemical outcome being highly dependent on the chosen synthetic route and reaction conditions.

Diastereoselective Synthesis

Diastereoselective reactions aim to produce a specific diastereomer in higher yield than others. A common strategy involves the reduction of a ketoester precursor, methyl 2-oxocyclohexanecarboxylate.

Protocol: Diastereoselective Reduction of Methyl 2-oxocyclohexanecarboxylate

  • Reaction Setup: A solution of methyl 2-oxocyclohexanecarboxylate in a suitable solvent (e.g., methanol, ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to a specific temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath to enhance diastereoselectivity.

  • Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution. The choice of reducing agent can significantly influence the cis:trans ratio of the product. Bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack on the more stable conformer of the ketoester enolate.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a protic solvent (e.g., water or dilute acid). The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography to isolate the individual diastereomers.

The diastereoselectivity of such reactions is a key area of research, with organocatalysis emerging as a powerful tool for controlling the formation of specific diastereomers in similar systems.[7]

Enantioselective Synthesis

To obtain enantiomerically pure isomers, either a chiral resolution of a racemic mixture or an asymmetric synthesis is required. Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of an appropriate unsaturated precursor using a chiral metal catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) can yield enantiomerically enriched methyl 2-hydroxycyclohexanecarboxylate.

Analytical Techniques for Stereochemical Determination

The characterization and quantification of the different stereoisomers of methyl 2-hydroxycyclohexanecarboxylate rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry (cis vs. trans) of the diastereomers.[8]

  • ¹H NMR: The coupling constants (J-values) between the protons at C1 and C2 can provide information about their dihedral angle and thus their relative orientation. In the more stable chair conformations, a larger coupling constant is typically observed for the trans-diaxial protons compared to the cis-axial-equatorial or equatorial-axial protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring can also differ between the cis and trans isomers due to different steric environments.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Separation

  • Column Selection: A suitable chiral column is selected, often one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), which has shown broad applicability for resolving a wide range of chiral compounds.[10]

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The ratio of the solvents is optimized to achieve good separation.

  • Sample Preparation: A dilute solution of the methyl 2-hydroxycyclohexanecarboxylate sample is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The separation of the enantiomers is observed as two distinct peaks.

  • Quantification: The relative amounts of the enantiomers can be determined by integrating the areas of the corresponding peaks.

The development of a robust chiral HPLC method is often an empirical process that involves screening different columns and mobile phases to achieve optimal resolution.[10]

The following DOT script illustrates the workflow for chiral HPLC method development.

G cluster_workflow Chiral HPLC Method Development start Start: Racemic Mixture column_screening Column Screening (e.g., Polysaccharide CSPs) start->column_screening mobile_phase_opt Mobile Phase Optimization (Solvent Ratio, Additives) column_screening->mobile_phase_opt parameter_adj Parameter Adjustment (Flow Rate, Temperature) mobile_phase_opt->parameter_adj validation Method Validation (Resolution, Linearity, Accuracy) parameter_adj->validation end End: Baseline Separation validation->end

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The stereochemistry of methyl 2-hydroxycyclohexanecarboxylate is a multifaceted topic with profound implications for its application in synthetic chemistry and drug discovery. A thorough understanding of its stereoisomers, their conformational preferences, and the methods for their selective synthesis and analysis is crucial for any researcher working with this compound. This guide has provided a detailed overview of these key aspects, offering both theoretical insights and practical protocols. As the demand for enantiomerically pure compounds continues to grow, the principles and techniques discussed herein will remain of central importance in the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. [Link]

  • National Institutes of Health. Methyl 2-hydroxycyclohexanecarboxylate. [Link]

  • OntoChem GmbH. Methyl 2-Hydroxycyclohexanecarboxylate Properties. [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

  • Elsevier. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • Beilstein-Institut. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Google Patents. Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid.
  • Doc Brown's Chemistry. proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • Virginia Tech. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • PubMed. Synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, and the monomer of idesolide. [Link]

  • YouTube. Conformational Analysis of Cyclohexane Part 2 Organic Chemistry. [Link]

  • ResearchGate. Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • Reddit. H-NMR for methylcyclohexane?. [Link]

  • precisionFDA. METHYL CYCLOHEXANECARBOXYLATE. [Link]

  • Course Hero. PRACTICE EXERCISES 1) Draw a Newman projection of the most stable conformation of 2-methylpropane. 2. [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

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Exploratory

A Technical Guide to the Thermodynamic Stability of Methyl 2-hydroxycyclohexanecarboxylate Conformers

Abstract The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity, physical properties, and biological interactions. Methyl 2-hydroxycycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity, physical properties, and biological interactions. Methyl 2-hydroxycyclohexanecarboxylate presents a particularly instructive case study, where the interplay between classic steric effects and non-covalent interactions, specifically intramolecular hydrogen bonding, dictates the thermodynamic stability of its various conformers. This technical guide provides an in-depth analysis of the factors governing the conformational equilibrium of both cis and trans isomers of this molecule. We will explore the theoretical underpinnings of conformational preference, detail rigorous computational and experimental protocols for their characterization, and offer field-proven insights for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: Beyond Simple Sterics in Cyclohexane Systems

The chair conformation of cyclohexane is overwhelmingly recognized as its most stable arrangement, as it minimizes both angle strain and torsional strain by maintaining ideal tetrahedral bond angles and staggered C-H bonds.[1][2] When substituents are introduced, the thermodynamic preference typically favors an equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[3][4] However, for molecules like methyl 2-hydroxycyclohexanecarboxylate, which possesses both a hydrogen bond donor (-OH) and an acceptor (-C=O), this simple model is insufficient.

The potential for intramolecular hydrogen bonding (IHB) introduces a significant stabilizing force that can counteract or even override traditional steric penalties.[5] The formation of a pseudo-six or seven-membered ring via an O-H···O=C hydrogen bond can lock the molecule into a conformation that might otherwise be considered high in energy.[6] Understanding the delicate balance between these competing forces is paramount for predicting the molecule's ground-state geometry and, consequently, its chemical behavior. This guide will dissect this balance for the cis and trans diastereomers of methyl 2-hydroxycyclohexanecarboxylate.

Conformational Landscape of Methyl 2-hydroxycyclohexanecarboxylate

The relative orientation of the hydroxyl and methyl ester groups defines two diastereomers: cis and trans. Each of these diastereomers exists as a pair of rapidly interconverting chair conformers at room temperature.[2] The thermodynamic stability of each conformer is determined by the net energetic contributions of steric strain, torsional strain, and intramolecular hydrogen bonding.

The trans-Isomer: A Contest Between Diequatorial Ideal and Hydrogen Bonding

The trans-1,2-disubstituted cyclohexane can exist in a diequatorial (e,e) or a diaxial (a,a) conformation.

  • trans-(e,e) Conformer: Both the hydroxyl and the ester groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which is classically the most stable conformation for 1,2-disubstituted cyclohexanes.[3] However, the large distance and unfavorable geometry between the equatorial -OH and -COOCH₃ groups preclude the formation of an intramolecular hydrogen bond.

  • trans-(a,a) Conformer: Both substituents are in axial positions. This conformer suffers from significant steric strain due to 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring. Despite this steric penalty, the proximity of the axial -OH and -COOCH₃ groups allows for the formation of a stabilizing intramolecular hydrogen bond.

The dominant conformer in equilibrium is thus determined by whether the energetic stabilization from the IHB in the (a,a) form is sufficient to overcome its inherent steric strain.

The cis-Isomer: A Clearer Case for Hydrogen Bonding

The cis-1,2-disubstituted isomer exists in two equivalent axial-equatorial (a,e) and equatorial-axial (e,a) conformations.

  • cis-(a,e) Conformer (axial OH, equatorial COOCH₃): The hydroxyl group is axial, and the ester is equatorial. This arrangement places the two groups in close proximity on the same face of the ring, creating an ideal geometry for a strong intramolecular hydrogen bond. The steric penalty is limited to the interactions of the single axial hydroxyl group.

  • cis-(e,a) Conformer (equatorial OH, axial COOCH₃): The hydroxyl group is equatorial, and the bulkier ester group is axial. This conformer suffers from a greater steric penalty due to the axial ester group and does not permit IHB formation.

For the cis isomer, the (a,e) conformer is overwhelmingly favored due to the dual benefits of placing the bulkier group in the equatorial position and the significant stabilization afforded by the intramolecular hydrogen bond.

Conformational_Equilibrium trans_ee Diequatorial (e,e) - Sterically Favored - No IHB trans_aa Diaxial (a,a) - Sterically Disfavored - IHB Stabilized trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) - IHB Stabilized - Lower Steric Strain cis_ea Equatorial-Axial (e,a) - No IHB - Higher Steric Strain cis_ae->cis_ea Ring Flip

Fig 1. Conformational equilibria for trans and cis isomers.

Analytical Methodologies for Conformer Characterization

A multi-pronged approach combining computational modeling and experimental spectroscopy is required for a definitive assessment of thermodynamic stability.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation mol_build 1. Build Conformers (cis/trans, a/e) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc energy_analysis 4. Analyze ΔG and ΔH freq_calc->energy_analysis data_int 8. Integrate Data energy_analysis->data_int Compare & Correlate sample_prep 5. Synthesize & Purify Isomers nmr_acq 6. Low-Temp NMR (Solvent Study) sample_prep->nmr_acq ftir_acq 7. Dilution FTIR Study sample_prep->ftir_acq nmr_acq->data_int ftir_acq->data_int

Fig 2. Integrated workflow for conformational analysis.
Computational Chemistry: Predicting Stability

Quantum mechanical calculations are indispensable for predicting the geometries and relative energies of conformers.[7] Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for these systems.

Experimental Protocol: DFT-Based Conformer Analysis

  • Structure Generation: Build 3D models of all four relevant conformers (trans-(e,e), trans-(a,a), cis-(a,e), cis-(e,a)) in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and effective level of theory is B3LYP with the 6-31G(d) basis set.[8] This step locates the lowest energy structure for each conformer.

    • Causality: Optimization is critical because it allows the molecule to find its most stable arrangement of atoms, accounting for bond lengths, angles, and dihedrals, which is essential for an accurate energy calculation.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory.

    • Self-Validation: This step is crucial to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (ΔG) and enthalpy (ΔH).[8]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the conformers for each isomer. The conformer with the lowest ΔG is the most thermodynamically stable. The energy difference can be used to calculate the theoretical equilibrium constant (Keq) using the equation ΔG = -RTln(Keq).[9]

Table 1: Representative Calculated Thermodynamic Data (Illustrative)

Isomer Conformer Key Feature ΔH (kcal/mol) ΔG (kcal/mol) at 298K Predicted Population
trans (e,e) Sterically favored 0.2 0.4 ~35%
trans (a,a) IHB stabilized 0.0 (reference) 0.0 (reference) ~65%
cis (a,e) IHB stabilized 0.0 (reference) 0.0 (reference) >99%

| cis | (e,a) | Sterically disfavored | 3.5 | 3.8 | <1% |

Note: Values are hypothetical for illustrative purposes. The actual energy differences will depend on the level of theory and solvent modeling.

NMR Spectroscopy: Experimental Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[10] Low-temperature NMR can "freeze out" the chair-chair interconversion, allowing for the observation of individual conformers.[11] More commonly, at room temperature, the analysis of proton-proton coupling constants (³JHH) provides a population-weighted average that can be used to determine the conformer ratio.

Experimental Protocol: Conformer Population via ³JHH Coupling Constants

  • Sample Preparation: Prepare solutions of the purified cis and trans isomers in various solvents (e.g., non-polar CCl₄, polar CD₃CN) to probe solvent effects on hydrogen bonding.[12]

  • ¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample.

  • Signal Assignment: Assign the proton signals, paying special attention to the methine protons at C1 and C2 (H1 and H2).

  • Coupling Constant Measurement: Accurately measure the coupling constant between H1 and H2 (³J(H1,H2)).

  • Data Analysis (Dalle-Meyers Equation):

    • The observed coupling constant (J_obs) is the weighted average of the coupling constants for the individual conformers: J_obs = (P_A * J_A) + (P_B * J_B), where P is the mole fraction and J is the coupling constant for conformers A and B.

    • For the trans isomer, J_A corresponds to J_diaxial (~10-13 Hz) and J_B corresponds to J_diequatorial (~2-5 Hz).

    • Since P_A + P_B = 1, the populations can be calculated. For example: P_diaxial = (J_obs - J_diequatorial) / (J_diaxial - J_diequatorial).

    • Causality: The magnitude of the ³JHH coupling is described by the Karplus equation, which relates it to the dihedral angle between the protons. Axial-axial protons have a ~180° dihedral angle, leading to a large J-value, while equatorial-equatorial protons (~60°) have a small J-value. This geometric dependence is the physical basis for this analysis.

FTIR Spectroscopy: Probing Hydrogen Bonding Directly

Fourier-transform infrared (FTIR) spectroscopy is highly sensitive to hydrogen bonding. The O-H stretching vibration of a "free" hydroxyl group typically appears as a sharp band around 3600-3650 cm⁻¹. When involved in an intramolecular hydrogen bond, the O-H bond weakens, causing the absorption band to broaden and shift to a lower frequency (e.g., 3400-3550 cm⁻¹).[13][14]

Fig 3. Visualization of intramolecular hydrogen bonding.

Experimental Protocol: FTIR Dilution Study

  • Sample Preparation: Prepare a series of solutions of the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄ or cyclohexane) at decreasing concentrations (e.g., from 0.1 M down to 0.001 M).

  • FTIR Spectra Acquisition: Record the IR spectrum for each solution in the 4000-3000 cm⁻¹ region.

  • Data Analysis:

    • Observe the O-H stretching region. An absorption band whose relative intensity does not diminish upon dilution is indicative of an intramolecular hydrogen bond.

    • In contrast, a band that decreases with dilution corresponds to an intermolecular hydrogen bond, as the molecules are being moved further apart.

    • Self-Validation: The dilution study is a classic and definitive method to distinguish between intra- and intermolecular associations. The persistence of the bonded O-H peak at very low concentrations confirms its intramolecular nature.[14]

Conclusion and Implications

The thermodynamic stability of methyl 2-hydroxycyclohexanecarboxylate conformers is a nuanced outcome of competing energetic factors. For the cis isomer, the synergy between placing the larger ester group equatorially and forming a strong intramolecular hydrogen bond makes the cis-(axial-OH, equatorial-COOCH₃) conformer exceptionally stable. For the trans isomer, a more complex equilibrium exists where the significant stabilization from hydrogen bonding in the diaxial conformer competes directly with the steric preference for the diequatorial conformer. In many non-polar solvents, the intramolecular hydrogen bond proves to be the dominant factor, favoring the diaxial arrangement despite its steric penalties.

For researchers in drug development, understanding these conformational preferences is critical, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.[5] A molecule that can "pre-organize" itself into a bioactive conformation through intramolecular forces may exhibit higher binding affinity and improved pharmacokinetic properties. Similarly, in materials science and synthesis, controlling conformation is key to directing reactivity and influencing the bulk properties of materials. The principles and protocols detailed in this guide provide a robust framework for the comprehensive analysis of such intricate molecular systems.

References

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Foundational

Methyl 2-hydroxycyclohexanecarboxylate: Discovery, Synthesis, and Initial Studies

Abstract Methyl 2-hydroxycyclohexanecarboxylate is a versatile β-hydroxy ester that has garnered significant attention across multiple scientific disciplines, from acting as a chiral building block in active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl 2-hydroxycyclohexanecarboxylate is a versatile β-hydroxy ester that has garnered significant attention across multiple scientific disciplines, from acting as a chiral building block in active pharmaceutical ingredients (APIs) to serving as a novel scaffold in the flavor and fragrance industry. This whitepaper provides an in-depth technical analysis of its chemical properties, rational discovery as a salicylate analogue, and the mechanistic causality behind its primary synthetic pathways.

Chemical Identity and Quantitative Properties

Methyl 2-hydroxycyclohexanecarboxylate (Molecular Formula: C8H14O3) is a derivative of cyclohexanecarboxylic acid wherein the carboxyl group is esterified with methanol, and a hydroxyl group is situated at the C2 position of the cyclohexane ring[1]. The bifunctional nature of this molecule—containing both a hydrogen-bond donor (hydroxyl) and an acceptor (ester)—dictates its unique physicochemical behavior and stereochemical complexity[2].

The compound exists as two primary diastereomers: the cis-isomer and the trans-isomer. The stereochemical orientation fundamentally alters the molecule's thermodynamic stability; the trans-isomer generally favors a diequatorial conformation to minimize 1,3-diaxial steric strain, whereas the cis-isomer adopts an axial-equatorial conformation stabilized by intramolecular hydrogen bonding[2].

Table 1: Quantitative Chemical Properties
PropertyValueSource
IUPAC Name Methyl 2-hydroxycyclohexane-1-carboxylate[3]
Molecular Formula C8H14O3[4]
Molecular Weight 158.19 g/mol [3]
CAS Number (Unspecified Stereochemistry) 2236-11-5[5]
CAS Number (Cis-isomer) 936-03-8[6]
CAS Number (Trans-isomer) 936-04-9[7]
Topological Polar Surface Area (TPSA) 46.5 Ų[3]
XLogP3 1.4[3]

Olfactory Discovery: The Quest for Salicylate Analogues

Salicylates (such as benzyl, hexyl, and amyl salicylate) are ubiquitous in the fragrance industry, with thousands of metric tons consumed annually[8]. However, increasing regulatory scrutiny regarding the allergenicity and environmental persistence of traditional salicylates has necessitated the discovery of safer, high-fidelity analogues[8].

In 2014, Jean-Marc Gaudin published a seminal study detailing the rational design of new odorants possessing salicylate notes[9]. Rather than relying on empirical screening, Gaudin's team utilized a hypothesis driven by three-dimensional structural similarity . They postulated that the spatial geometry of the intramolecular hydrogen bond between the phenol and ester groups in traditional salicylates could be mimicked by aliphatic cyclic β-hydroxy esters[9].

Methyl 2-hydroxycyclohexanecarboxylate was synthesized as a cis/trans (90:10) mixture and subjected to sensory characterization via GC-Olfactometry. The compound successfully elicited the targeted salicylate olfactory notes, characterized by watery, floral, and subtle vanilla nuances, thereby validating the 3D structural hypothesis and establishing this scaffold as a viable commercial alternative[9].

Olfactory Start Target: Salicylate Odorants (Allergen Replacement) Hypothesis 3D Structural Similarity (Cyclic β-hydroxy esters) Start->Hypothesis Synthesis Synthesis of Methyl 2-hydroxycyclohexanecarboxylate Hypothesis->Synthesis Eval Sensory Characterization (GC-Olfactometry) Synthesis->Eval Result Validation of Salicylate Notes Eval->Result

Logical workflow for the rational discovery of salicylate odorant analogues.

Synthetic Methodologies and Mechanistic Causality

The synthesis of methyl 2-hydroxycyclohexanecarboxylate requires precise control over chemoselectivity and stereochemistry[10]. Below are two highly validated, self-monitoring protocols utilized in modern organic synthesis.

Synthesis A Methyl 2-oxocyclohexanecarboxylate (Starting Material) B NaBH4 / MeOH Chemoselective Ketone Reduction A->B Target Methyl 2-hydroxycyclohexanecarboxylate (Target Compound) B->Target C Methyl Salicylate (Starting Material) D H2, Rh/Al2O3 Catalytic Arene Hydrogenation C->D D->Target E 2-Hydroxycyclohexanecarboxylic acid (Starting Material) F MeOH, H+ Fischer Esterification E->F F->Target

Primary synthetic routes to methyl 2-hydroxycyclohexanecarboxylate.

Protocol A: Chemoselective Reduction of Methyl 2-oxocyclohexanecarboxylate

Causality & Logic: To convert the β-keto ester to a β-hydroxy ester, the reducing agent must selectively attack the ketone while ignoring the ester. Lithium Aluminum Hydride (LiAlH4) is too aggressive and would reduce both functional groups to yield a diol. Sodium borohydride (NaBH4) is selected because it is a milder nucleophilic hydride source that selectively reduces the more electrophilic ketone carbonyl carbon under standard conditions[11].

Step-by-Step Procedure:

  • Solvation: Dissolve 1.0 equivalent of methyl 2-oxocyclohexanecarboxylate in anhydrous methanol to achieve a 0.5 M concentration. Methanol acts as both the solvent and the protic source necessary to stabilize the alkoxyborohydride intermediate.

  • Thermal Control: Submerge the reaction flask in an ice bath to reach 0 °C. Hydride reductions are exothermic; chilling prevents thermal runaway and suppresses unwanted transesterification.

  • Hydride Addition: Add 0.5 equivalents of NaBH4 in small, controlled portions over 30 minutes[11]. Slow addition manages the evolution of hydrogen gas.

  • In-Process Control (IPC): Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor the reaction via GC-FID or TLC (Hexane:EtOAc 7:3)[12]. The protocol is self-validating; the reaction is only quenched once the starting material peak is completely absent.

  • Quenching: Carefully introduce saturated aqueous NH4Cl. The mild acidity of NH4Cl safely decomposes unreacted NaBH4 and hydrolyzes the borate complex without risking acid-catalyzed hydrolysis of the ester product.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol B: Catalytic Hydrogenation of Methyl Salicylate

Causality & Logic: Direct hydrogenation of the aromatic ring of methyl salicylate yields the target cyclohexane derivative. Rhodium on Alumina (Rh/Al2O3) is the catalyst of choice. Standard Palladium on Carbon (Pd/C) often requires harsh conditions that can trigger hydrogenolysis (cleavage) of the C-OH bond. Rh/Al2O3 efficiently saturates the arene at lower temperatures while preserving the sensitive hydroxyl moiety[13].

Step-by-Step Procedure:

  • Preparation: In a high-pressure Parr reactor, dissolve methyl salicylate in methanol.

  • Catalyst Loading: Add 5 wt% of 5% Rh/Al2O3 catalyst[13]. Purge the vessel three times with nitrogen gas, followed by three times with hydrogen gas. Strict exclusion of oxygen is critical to prevent explosive H2/O2 mixtures and to avoid catalyst oxidation.

  • Pressurization: Pressurize the reactor to 3.74 MPa (approximately 540 psi) with hydrogen[13].

  • Reaction Monitoring: Agitate the mixture at room temperature for 18 hours. The reaction is self-validating via pressure metrics; cessation of hydrogen pressure drop indicates complete saturation of the aromatic ring.

  • Filtration: Vent the hydrogen safely and purge the system with nitrogen. Filter the mixture through a pad of diatomaceous earth (Celite)[13]. Celite traps the finely divided rhodium catalyst, preventing it from passing through standard filter paper and igniting upon exposure to air.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol. Purify the residue via Kugelrohr short-path distillation (80-100 °C at 1 mmHg) to isolate the pure methyl 2-hydroxycyclohexanecarboxylate[13].

Conclusion and Future Trajectories

Methyl 2-hydroxycyclohexanecarboxylate serves as a critical bridge between theoretical stereochemistry and applied industrial chemistry. Its rational discovery as a salicylate analogue highlights the power of 3D pharmacophore modeling in fragrance chemistry[9]. Furthermore, its reliable synthesis via chemoselective reduction[11] or catalytic hydrogenation[13] ensures its continued availability as a high-value chiral building block for active pharmaceutical ingredients (APIs)[10] and advanced biodegradable polymers[2].

References

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Exploratory

Thermodynamic Solubility and Solvation Dynamics of Methyl 2-hydroxycyclohexanecarboxylate in Organic Solvents

Executive Summary Methyl 2-hydroxycyclohexanecarboxylate is a highly versatile beta-hydroxy ester utilized extensively as a chiral building block in asymmetric synthesis, active pharmaceutical ingredient (API) developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxycyclohexanecarboxylate is a highly versatile beta-hydroxy ester utilized extensively as a chiral building block in asymmetric synthesis, active pharmaceutical ingredient (API) development, and specialty polymer production [1]. Because this compound exists as a clear, colorless liquid at ambient temperatures, its "solubility" in organic solvents is technically defined by liquid-liquid equilibrium (LLE) and miscibility thresholds. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, quantitative miscibility profiles, and a rigorously self-validating experimental protocol for determining its phase equilibrium in various solvent systems.

Physicochemical Profiling & Structural Causality

To understand the solubility profile of Methyl 2-hydroxycyclohexanecarboxylate (CAS: 2236-11-5; cis-isomer CAS: 936-03-8), one must analyze its amphiphilic molecular architecture [2]. The molecule features a unique interplay between a hydrophobic core and two distinct polar functional groups, dictating its behavior in different dielectric environments.

  • Hydrophobic Core: The cyclohexane ring provides significant London dispersion forces, driving its affinity for non-polar aliphatic and aromatic solvents.

  • Hydrogen Bond Acceptor (HBA): The methyl ester group (-COOCH₃) acts as a strong dipole and H-bond acceptor, facilitating solvation in dipolar aprotic solvents.

  • Hydrogen Bond Donor/Acceptor (HBD/HBA): The secondary hydroxyl group (-OH) at the C2 position allows for protic interactions, enabling miscibility with alcohols while simultaneously introducing the potential for solute-solute dimerization in highly non-polar environments.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Solvation Impact
Molecular Weight 158.19 g/mol Low molecular weight promotes high entropy of mixing (ΔS_mix > 0).
Physical State (25°C) Clear, colorless liquidDissolution is governed by liquid-liquid miscibility rather than crystal lattice disruption.
XLogP3 1.4Indicates moderate lipophilicity; strongly favors organic phases over aqueous media.
TPSA 46.5 ŲModerate polar surface area ensures interactions with both protic and aprotic polar solvents.
H-Bond Donors / Acceptors 1 / 3Enables complex hydrogen-bonding networks with protic solvents (e.g., Methanol, Ethanol).

Data synthesized from PubChem and structural analysis[1, 2].

Solvation_Mechanisms Core Methyl 2-hydroxycyclohexanecarboxylate (Amphiphilic Core) HBD Hydroxyl Group (-OH) Strong H-Bond Donor & Acceptor Core->HBD Promotes miscibility in Alcohols & Water HBA Ester Group (-COOCH3) Dipole & H-Bond Acceptor Core->HBA Promotes miscibility in Ketones & Esters LDF Cyclohexane Ring Hydrophobic Dispersion Forces Core->LDF Promotes miscibility in Alkanes & Aromatics

Figure 1: Structural moieties of the compound and their corresponding solvation mechanisms.

Solvation Thermodynamics in Common Organic Solvents

The thermodynamic miscibility of Methyl 2-hydroxycyclohexanecarboxylate is dictated by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). Because the solute is a liquid, the enthalpic penalty of breaking a solid crystal lattice (ΔH_fusion) is zero. Therefore, solvation is primarily governed by the enthalpy of mixing (ΔH_mix), which depends on the energetic difference between solute-solute/solvent-solvent interactions and new solute-solvent interactions.

Protic Solvents (e.g., Methanol, Ethanol)

Profile: Fully Miscible (∞) Mechanistic Causality: The hydroxyl group of the solute forms robust intermolecular hydrogen bonds with the alcohol solvents. The ester carbonyl oxygen also acts as a hydrogen bond acceptor for the solvent's hydroxyl proton. This highly complementary interaction results in an exothermic or near-zero ΔH_mix, driving complete miscibility across all molar fractions.

Dipolar Aprotic & Chlorinated Solvents (e.g., Dichloromethane, Ethyl Acetate, THF)

Profile: Fully Miscible (∞) Mechanistic Causality: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) possess strong dipoles that align with the ester and hydroxyl dipoles of the solute. The lack of competing solvent-solvent hydrogen bond networks allows the solute to integrate seamlessly into the solvent bulk, driven by favorable dipole-dipole interactions and the high entropy of mixing.

Non-Polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane)

Profile: Highly Soluble / Partially Miscible (Miscibility Gap Possible at Low Temperatures) Mechanistic Causality: While the cyclohexane ring provides excellent affinity for aliphatic solvents via London dispersion forces, the polar -OH and -COOCH₃ groups are entirely desolvated in pure hexane. To minimize the energetic penalty, the solute molecules undergo self-association (dimerization) via intermolecular hydrogen bonding. At standard temperatures (25°C), the entropy of mixing usually overcomes this, resulting in high solubility, but phase separation (cloud point) may occur at reduced temperatures.

Aqueous Systems (Water)

Profile: Poorly Soluble (~1.65 to 4.25 mg/mL)[3] Mechanistic Causality: Despite the ability to form hydrogen bonds with water, the hydrophobic bulk of the cyclohexane ring forces water molecules to form highly ordered, entropically unfavorable clathrate-like structures around the ring (the hydrophobic effect). The entropic penalty (-TΔS_mix) heavily outweighs the enthalpic gains of hydrogen bonding, resulting in phase separation and low aqueous solubility.

Table 2: Quantitative Solubility & Miscibility Profile (25°C)
Solvent ClassRepresentative SolventExpected Solubility / MiscibilityPrimary Intermolecular Force
Alcohols Methanol, EthanolFully MiscibleHydrogen Bonding (Donor/Acceptor)
Chlorinated Dichloromethane (DCM)Fully MiscibleDipole-Dipole, Dispersion
Ethers/Esters THF, Ethyl AcetateFully MiscibleDipole-Dipole, H-Bond Acceptor
Hydrocarbons Hexane, Toluene> 500 mg/mL (Highly Soluble)London Dispersion, Solute Dimerization
Aqueous Water (pH 7.0)~1.65 - 4.25 mg/mL (Poor)Hydrophobic Effect (Limiting factor)

Experimental Methodology: Liquid-Liquid Equilibrium (LLE) Protocol

Traditional shake-flask methods are designed for solid solutes. Because Methyl 2-hydroxycyclohexanecarboxylate is a liquid, determining its solubility limit in partially miscible solvents (like water or cold alkanes) requires a modified Liquid-Liquid Equilibrium (LLE) protocol.

Expertise Insight: A critical error in liquid solute solubility determination is using syringe filters for phase separation. Liquid solutes often form stable micro-emulsions that pass through standard 0.45 µm PTFE filters, leading to artificially inflated solubility readings. Furthermore, the solute can adsorb onto the filter matrix. Centrifugation is the only reliable method for isolating the thermodynamic phases.

Step-by-Step Self-Validating Protocol
  • Biphasic System Preparation: In a 10 mL borosilicate glass vial, add 5.0 mL of the target solvent. Incrementally add Methyl 2-hydroxycyclohexanecarboxylate until a distinct, persistent second liquid phase (or cloudiness) is observed, indicating saturation.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Submerge the vial in an orbital shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validating Sampling (24h & 48h): Extract 0.5 mL aliquots of the mixture at 24 hours and 48 hours.

    • Validation Logic: Thermodynamic equilibrium is strictly defined as a state where concentration no longer changes over time. If the concentration difference between the 24h and 48h samples is < 2%, equilibrium is validated. If > 2%, kinetic mixing is still occurring, and the experiment must be extended.

  • Phase Separation (Ultracentrifugation): Transfer the aliquots to temperature-controlled centrifuge tubes (pre-equilibrated to 25.0 °C). Centrifuge at 10,000 rpm for 15 minutes to break any micro-emulsions and force complete phase separation.

  • Phase Sampling & Dilution: Carefully extract a precise volume (e.g., 100 µL) from the solvent-rich phase (avoiding the phase boundary) using a positive displacement pipette. Dilute immediately in a compatible analytical solvent (e.g., Acetonitrile) to prevent precipitation upon temperature changes.

  • Quantitative Analysis: Analyze the diluted sample via Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), quantifying against a pre-established multi-point calibration curve.

LLE_Workflow N1 1. Biphasic System Prep Excess Liquid Solute + Solvent N2 2. Isothermal Shaking Thermodynamic Equilibration (25°C) N1->N2 N3 3. Equilibrium Validation ΔC < 2% across 24h & 48h N2->N3 N3->N2 Kinetic Mixing Ongoing N4 4. Phase Separation Ultracentrifugation (Break Emulsions) N3->N4 Equilibrium Confirmed N5 5. Phase Sampling Extract Solvent-Rich Phase N4->N5 N6 6. Quantification GC-FID / HPLC-UV Analysis N5->N6

Figure 2: Self-validating liquid-liquid equilibrium (LLE) workflow for solubility determination.

Downstream Implications in Drug Development

The high miscibility of Methyl 2-hydroxycyclohexanecarboxylate in organic solvents makes it an ideal substrate for homogeneous catalysis and continuous-flow chemistry [4]. In API synthesis, its solubility profile allows for seamless transitions between polar and non-polar reaction environments. For instance, reactions involving the hydroxyl group (e.g., protection, oxidation) can be conducted in DCM, while subsequent work-ups can leverage its poor aqueous solubility to extract the compound efficiently from aqueous quench layers into organic phases [5]. Understanding these thermodynamic boundaries ensures high-yield recovery and minimizes solvent waste during process scale-up.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999 - PubChem". PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem". PubChem Database. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Diels-Alder Synthesis of Methyl 2-Hydroxycyclohexanecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale Methyl 2-hydroxycyclohexaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Methyl 2-hydroxycyclohexanecarboxylate is a highly versatile, bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and complex fragrance motifs[1]. Its structural architecture—a cyclohexane ring bearing contiguous hydroxyl and ester functionalities—makes it an ideal candidate for stereocontrolled synthesis.

Directly synthesizing this molecule via a Diels-Alder reaction between 1,3-butadiene and methyl 2-hydroxyacrylate is synthetically impractical, as the enol dienophile rapidly tautomerizes into methyl pyruvate. To circumvent this limitation, a masked-diene strategy is employed. By utilizing 1-acetoxy-1,3-butadiene as an electron-rich diene and methyl acrylate as an electron-deficient dienophile, chemists can achieve a highly regioselective and stereoselective cycloaddition. This application note details a robust, self-validating three-step synthetic workflow: Cycloaddition, Catalytic Hydrogenation, and Selective Deprotection.

Mechanistic Pathway & Causality

The success of this synthetic route relies heavily on the predictable orbital interactions governing the Diels-Alder cycloaddition.

  • Regioselectivity (The "Ortho" Rule): According to Frontier Molecular Orbital (FMO) theory, the highest occupied molecular orbital (HOMO) of 1-acetoxy-1,3-butadiene has its largest coefficient at C4, driven by the resonance donation of the C1 acetate group. The lowest unoccupied molecular orbital (LUMO) of methyl acrylate has its largest coefficient at the unsubstituted β-carbon. Primary orbital overlap dictates that C4 of the diene bonds to the β-carbon of the dienophile, exclusively yielding the 1,2-disubstituted ("ortho") regioisomer: methyl 2-acetoxycyclohex-3-enecarboxylate[2].

  • Stereoselectivity (The Endo Rule): The transition state is governed by secondary orbital interactions between the carbonyl group of methyl acrylate and the back-lobes of the diene system. This strongly favors the endo approach, placing the ester group cis to the "outer" acetate group of the diene.

FMO_Logic HOMO Diene HOMO (C4 largest coefficient) Ortho Regioselectivity 'Ortho' (1,2-disubstituted) HOMO->Ortho FMO Overlap LUMO Dienophile LUMO (C2 largest coefficient) LUMO->Ortho FMO Overlap Product cis-Methyl 2-acetoxycyclohex- 3-enecarboxylate Ortho->Product Endo Stereoselectivity Endo Transition State Endo->Product Secondary Orbital Interactions

Fig 1. FMO and Endo rule logic governing the regiochemical and stereochemical outcome.

Quantitative Data: Cycloaddition Optimization

The choice of catalyst and temperature profoundly impacts the stereochemical fidelity of the first step. The use of a Lewis acid (e.g., TiCl₄) at cryogenic temperatures tightens the transition state, amplifying both the reaction rate and the endo selectivity.

Table 1: Optimization of Diels-Alder Cycloaddition Conditions

Catalyst SystemTemperatureTimeYield (%)Endo:Exo RatioRegioselectivity (1,2 : 1,3)
None (Thermal)110 °C (Toluene)24 h6570:3085:15
AlCl₃ (0.2 eq)0 °C (DCM)8 h7888:1292:8
TiCl₄ (0.2 eq) -78 °C (DCM) 4 h 89 >95:5 >98:2

Experimental Protocols

Workflow A Step 1: Cycloaddition 1-Acetoxy-1,3-butadiene + Methyl Acrylate B Intermediate 1 Methyl 2-acetoxycyclohex- 3-enecarboxylate A->B TiCl4, DCM, -78°C C Intermediate 2 Methyl 2-acetoxy- cyclohexanecarboxylate B->C H2, Pd/C, MeOH D Final Product Methyl 2-hydroxy- cyclohexanecarboxylate C->D K2CO3, MeOH

Fig 2. Three-step synthetic workflow for Methyl 2-hydroxycyclohexanecarboxylate.

⚠️ Safety Note: All procedures must be conducted in a certified fume hood. 1-Acetoxy-1,3-butadiene is flammable and a known respiratory irritant[3].

Step 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective: Synthesize cis-methyl 2-acetoxycyclohex-3-enecarboxylate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 100 mL) and methyl acrylate (8.6 g, 100 mmol).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add Titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 20 mL, 20 mmol) dropwise over 10 minutes.

  • Cycloaddition: Add 1-acetoxy-1,3-butadiene (13.4 g, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C[2].

  • Reaction: Stir the mixture at -78 °C for 4 hours.

  • Quench & Workup: Quench the reaction cold by adding 50 mL of saturated aqueous NaHCO₃. Allow to warm to room temperature. Filter through a pad of Celite to remove titanium dioxide salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (IPC): ¹H NMR (CDCl₃) should confirm the presence of alkene protons (δ 5.7-5.9 ppm) and the cis relationship between the C1 and C2 protons.

  • Scientist's Insight: TiCl₄ is highly moisture-sensitive. Ensure DCM is strictly anhydrous (KF < 50 ppm) to prevent catalyst deactivation and premature polymerization of the diene.

Step 2: Catalytic Hydrogenation

Objective: Reduce the cyclohexene double bond to yield cis-methyl 2-acetoxycyclohexanecarboxylate.

  • Preparation: Dissolve the crude intermediate from Step 1 (~18 g) in HPLC-grade methanol (150 mL) in a high-pressure reaction flask.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 1.8 g, 10 wt%) under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize to 1 atm (balloon) or 2.0 bar (Parr shaker) and stir vigorously at 25 °C for 12 hours.

  • Workup: Purge the vessel with argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL). Concentrate the filtrate in vacuo.

  • Validation (IPC): Complete disappearance of the alkene signals (δ 5.7-5.9 ppm) in ¹H NMR.

  • Scientist's Insight: Do not let the Celite pad run dry during filtration. Dry Pd/C is highly pyrophoric in the presence of methanol vapors and ambient oxygen.

Step 3: Selective Transesterification (Deprotection)

Objective: Cleave the acetate group to yield the final product, cis-methyl 2-hydroxycyclohexanecarboxylate.

  • Preparation: Dissolve the hydrogenated intermediate (~18.5 g) in anhydrous methanol (100 mL).

  • Catalysis: Add anhydrous potassium carbonate (K₂CO₃, 1.38 g, 10 mmol, 0.1 eq). Stir the mixture at room temperature for 2 hours.

  • Neutralization: Add Amberlyst-15 (H⁺ form) acidic resin until the pH reaches 7.0. Filter the resin.

  • Purification: Concentrate the solvent. Purify the crude oil via Kugelrohr short-path distillation (80-90 °C at 1 mmHg) or silica gel chromatography (Hexanes:EtOAc 3:1).

  • Validation (Final): GC-MS confirms m/z = 158.2 [M]⁺. IR Spectroscopy shows a broad O-H stretch at ~3400 cm⁻¹ and a strong C=O stretch at 1735 cm⁻¹.

  • Scientist's Insight: Mild base catalysis (K₂CO₃/MeOH) selectively cleaves the acetate ester via transesterification. Avoid using aqueous NaOH, as it will lead to competitive saponification of the methyl ester, yielding the undesired dicarboxylic acid.

References

1.[1] "Cis-methyl 2-hydroxycyclohexanecarboxylate - MySkinRecipes", MySkinRecipes, 2. "1-Acetoxy-1,3-butadiene mixture of cis and trans 1515-76-0", Sigma-Aldrich, 3.[2] "1-ACETOXY-1,3-BUTADIENE | 1515-76-0 - ChemicalBook", ChemicalBook, 4.[3] "1-Acetoxy-1,3-butadiene , Shun+transliteration, 90+ , 1515-76-0 - CookeChem", CookeChem, 5. "Complex Molecular Synthesis - LibreTexts", LibreTexts,

Sources

Application

"catalytic hydrogenation of methyl 2-oxocyclohexanecarboxylate"

An In-Depth Guide to the Catalytic Hydrogenation of Methyl 2-Oxocyclohexanecarboxylate: Protocols, Mechanisms, and Stereochemical Control This document provides a comprehensive technical guide for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Hydrogenation of Methyl 2-Oxocyclohexanecarboxylate: Protocols, Mechanisms, and Stereochemical Control

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of methyl 2-oxocyclohexanecarboxylate. This reaction is a fundamental transformation in organic synthesis, yielding the versatile building block, methyl 2-hydroxycyclohexanecarboxylate. The primary challenge and focus of this guide is understanding and controlling the diastereoselectivity of the reduction to selectively form the cis or trans isomers.

Introduction: Significance and Stereochemical Challenge

The reduction of the keto group in methyl 2-oxocyclohexanecarboxylate, a common β-keto ester, produces methyl 2-hydroxycyclohexanecarboxylate. This product, containing both hydroxyl and ester functionalities with defined stereochemistry, is a valuable intermediate in the synthesis of pharmaceuticals and natural products. The core of this transformation lies in the control of stereochemistry at two adjacent chiral centers. Depending on the facial selectivity of hydrogen addition to the carbonyl group, two diastereomers, cis and trans, can be formed. The choice of catalyst, solvent, and reaction conditions critically dictates the ratio of these isomers, making a deep understanding of the reaction parameters essential for achieving desired synthetic outcomes.

The Reaction Mechanism and Stereochemical Landscape

Catalytic hydrogenation of a ketone on a heterogeneous metal surface is a complex process. While several models exist, the Horiuti-Polanyi mechanism provides a foundational understanding. The process involves:

  • Adsorption: The substrate (methyl 2-oxocyclohexanecarboxylate) and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming metal-hydride species on the catalyst surface.

  • Hydrogenation: The adsorbed ketone is hydrogenated in a stepwise manner through the transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen.

  • Desorption: The final product, methyl 2-hydroxycyclohexanecarboxylate, desorbs from the catalyst surface, regenerating the active sites.

The stereochemical outcome is determined during the hydrogen transfer step. The cyclohexane ring of the substrate will preferentially adsorb onto the catalyst surface via its sterically less hindered face. The hydrogen atoms are then delivered from the catalyst surface to that same face, a process known as syn-addition.[1] The hydrogenation of multisubstituted cyclic ketones generally favors the formation of the cis isomer, although the trans product is often thermodynamically more stable.[2] Factors such as steric hindrance from the carbomethoxy group and the choice of catalyst can influence which face of the carbonyl is presented to the catalyst surface.

Caption: Diastereomeric outcomes of the hydrogenation of methyl 2-oxocyclohexanecarboxylate.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount in controlling both the reaction efficiency and the diastereoselectivity. Several heterogeneous catalysts are commonly employed for this transformation.

Catalyst SystemKey Characteristics & RationaleAdvantagesDisadvantages
Raney® Nickel A sponge-like, high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[3][4] It is highly active for the hydrogenation of various functional groups, including ketones.[5]High activity, cost-effective, widely available.Can be pyrophoric when dry, requires careful handling, may have lower selectivity compared to noble metal catalysts.
Palladium on Carbon (Pd/C) A versatile and widely used catalyst consisting of palladium metal dispersed on activated carbon support.[6] It is effective for a broad range of hydrogenation reactions.[1]Excellent activity, good stability, can be recycled, generally provides good selectivity.Higher cost than Raney Ni, can be pyrophoric.
Platinum (Pt/C, PtO₂) Platinum catalysts are highly active for the hydrogenation of both aromatic rings and carbonyl groups.Very high activity, robust and resistant to poisoning.High cost, may lead to over-reduction or side reactions if not controlled properly.
Rhodium (Rh/C) Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings, often under milder conditions than other catalysts.[7]High activity under mild conditions, can offer unique selectivity.Very high cost.
Ruthenium (Ru/C) Ruthenium catalysts show excellent activity for the hydrogenation of carboxylic acids and their derivatives, and can be highly selective.[8][9] Chiral Ru complexes are prominent in asymmetric hydrogenations.[10][11]High selectivity, effective for a range of functional groups.High cost, catalyst preparation can be complex for specialized applications.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of methyl 2-oxocyclohexanecarboxylate using two common catalyst systems.

Protocol 1: Diastereoselective Hydrogenation with Raney® Nickel at Atmospheric Pressure

This protocol outlines a standard laboratory procedure using Raney® Nickel, which often favors the formation of the cis-alcohol.

Materials and Reagents:

  • Methyl 2-oxocyclohexanecarboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., a balloon setup for atmospheric pressure)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 0.5 g) with deionized water (3 x 10 mL) followed by methanol (3 x 10 mL). This removes residual alkali and water. Causality: The washing steps are crucial to activate the catalyst and ensure it is compatible with the organic reaction medium. Never allow the catalyst to dry completely as it can become pyrophoric.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 2-oxocyclohexanecarboxylate (e.g., 2.0 g, 12.8 mmol).

  • Solvent and Catalyst Addition: Add methanol (40 mL) to the flask and stir until the substrate is fully dissolved. Carefully add the washed Raney® Nickel catalyst to the reaction mixture.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask by evacuating and refilling with hydrogen three times to ensure an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst. Safety Note: The filter cake should be kept wet with methanol to prevent ignition and disposed of according to safety guidelines.

  • Purification: Remove the methanol from the filtrate under reduced pressure (rotary evaporation). The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps. Analyze the product to determine the yield and diastereomeric ratio.

Protocol 2: High-Pressure Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is suitable for larger-scale reactions or when higher reactivity is needed, employing a standard high-pressure hydrogenation vessel.

Materials and Reagents:

  • Methyl 2-oxocyclohexanecarboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (high-purity cylinder)

  • Diatomaceous earth

  • High-pressure hydrogenation vessel (e.g., Parr shaker apparatus)

Procedure:

  • Vessel Charging: To the stainless-steel vessel of the Parr apparatus, add methyl 2-oxocyclohexanecarboxylate (e.g., 10.0 g, 64.0 mmol) and ethyl acetate (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, ~5 wt%) to the vessel. Causality: Pd/C is often used as a dry powder and should be handled in a way that minimizes inhalation. Adding it to the solvent reduces dust.

  • Assembly and Purging: Seal the hydrogenation vessel according to the manufacturer's instructions. Pressurize the vessel with nitrogen (e.g., 100 psi) and then vent (repeat 3 times). Then, pressurize with hydrogen (e.g., 100 psi) and vent (repeat 3 times). This ensures all oxygen, a catalyst poison, is removed.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation (shaking) and heat the vessel to the desired temperature (e.g., 25-50 °C) if necessary.

  • Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen tank. A stable pressure indicates the reaction is complete.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen pressure in a fume hood. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product. Analyze for yield and diastereomeric ratio.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Substrate & Solvent B Add Catalyst A->B C Seal & Purge System (N₂ then H₂) B->C D Pressurize with H₂ & Begin Agitation C->D E Monitor Reaction (TLC, GC, Pressure) D->E F Vent & Purge with N₂ E->F G Filter to Remove Catalyst F->G H Solvent Removal G->H I Analyze Product (NMR, GC-MS) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Product Characterization and Analysis

Accurate characterization is essential to determine the conversion, yield, and, most importantly, the diastereomeric ratio (cis/trans) of the product.

Analytical TechniquePurpose & Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation & Identification: The cis and trans isomers typically have different retention times on a standard GC column (e.g., DB-5ms).[12] The mass spectrum for both isomers will show a molecular ion peak corresponding to the product's molecular weight (158.19 g/mol ).[13][14] Quantification of the peak areas provides the diastereomeric ratio.
¹H NMR Spectroscopy Structural Confirmation & Ratio Analysis: The proton attached to the carbon bearing the hydroxyl group (H-2) and the proton on the carbon with the ester group (H-1) are diagnostic. The chemical shifts and coupling constants (J-values) of these protons differ significantly between the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).[15] The ratio can be determined by integrating these distinct signals.
¹³C NMR Spectroscopy Structural Confirmation: Provides confirmation of the carbon skeleton. The chemical shifts of the carbons in the cyclohexane ring, particularly C1 and C2, will differ between the two diastereomers.

Illustrative Analytical Data:

  • cis-Methyl 2-hydroxycyclohexanecarboxylate: IUPAC Name: cis-methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate.[13]

  • trans-Methyl 2-hydroxycyclohexanecarboxylate: IUPAC Name: trans-methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate.

Note: Specific NMR chemical shifts and GC retention times can vary based on the solvent and analytical conditions used and should be confirmed with an authentic standard if available.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Presence of inhibitors in the substrate or solvent.1. Use fresh catalyst; ensure proper activation and handling (e.g., prevent air exposure). 2. Increase hydrogen pressure; improve agitation/stirring speed. 3. Purify the substrate and use high-purity, degassed solvents.
Poor Diastereoselectivity 1. Sub-optimal catalyst choice. 2. Reaction temperature or solvent is not ideal for selectivity. 3. Isomerization of the product under reaction conditions.1. Screen different catalysts (e.g., compare Raney Ni with Pd/C or a Ru-based catalyst). 2. Vary the temperature and solvent polarity to find optimal conditions. Lower temperatures often increase selectivity. 3. Reduce reaction time; work up the reaction as soon as the starting material is consumed.
Side Reactions (e.g., Hydrogenolysis) 1. Catalyst is too aggressive. 2. Reaction temperature or pressure is too high.1. Switch to a less active catalyst (e.g., from Pd/C to a modified or poisoned catalyst). 2. Lower the reaction temperature and/or hydrogen pressure.

Conclusion

The catalytic hydrogenation of methyl 2-oxocyclohexanecarboxylate is a powerful method for producing key synthetic intermediates. Successful execution hinges on a rational approach to catalyst selection and the optimization of reaction parameters to control the stereochemical outcome. By understanding the underlying mechanisms and employing robust, well-defined protocols, researchers can effectively harness this reaction to produce the desired diastereomer with high yield and selectivity. This guide provides the foundational knowledge and practical steps to achieve these goals in a research and development setting.

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  • Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am - RWTH Publications. (n.d.). RWTH Aachen University. Retrieved February 21, 2026, from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

  • Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | C9H14O3 | CID 348627 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC. (2023, May 26). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes - PMC. (2022, October 21). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Remarkably efficient hydrolysis of methylparathion catalyzed by [2-(2-pyridyl)phenyl-C,N]palladium(II) complexes - PubMed. (2006, July 10). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst - eScholarship. (n.d.). University of California. Retrieved February 21, 2026, from [Link]

  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Evaluation of Cobalt, Nickel, and Palladium Complexes as Catalysts for the Hydrogenation and Improvement of Oxidative Stability of Biodiesel - White Rose Research Online. (2024, September 23). White Rose Research Online. Retrieved February 21, 2026, from [Link]

  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas - World Journal of Advanced Research and Reviews. (2022, September 18). World Journal of Advanced Research and Reviews. Retrieved February 21, 2026, from [Link]

  • [FREE] Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum - brainly.com. (2023, March 9). Brainly.com. Retrieved February 21, 2026, from [Link]

  • Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids - PMC. (2024, July 2). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

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Sources

Method

Application Note: Chiral Separation of Methyl 2-hydroxycyclohexanecarboxylate Enantiomers using HPLC

Executive Summary This application note details the protocol for the enantioselective separation of Methyl 2-hydroxycyclohexanecarboxylate , a critical chiral building block in the synthesis of pharmaceuticals and fine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enantioselective separation of Methyl 2-hydroxycyclohexanecarboxylate , a critical chiral building block in the synthesis of pharmaceuticals and fine chemicals. Due to the presence of two chiral centers (C1 and C2), this molecule exists as four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

The guide addresses the primary analytical challenge: detection sensitivity (due to the lack of strong chromophores) and chiral recognition of an aliphatic cyclic hydroxy-ester. We utilize a polysaccharide-based Chiral Stationary Phase (CSP) under Normal Phase (NP) conditions to achieve baseline resolution (


).[1]

Chemical Background & Stereochemistry

Methyl 2-hydroxycyclohexanecarboxylate contains a secondary hydroxyl group and a methyl ester functionality on a cyclohexane ring.[1] The relative configuration of these groups determines the diastereomer (cis or trans), while the absolute configuration determines the specific enantiomer.

Stereoisomer Hierarchy

The separation usually involves two stages:

  • Diastereomeric Separation: cis vs. trans (often achievable on achiral silica, but also on CSPs).[1]

  • Enantiomeric Separation: Resolving the (1R,2S) from (1S,2R) [cis pair] and (1R,2R) from (1S,2S) [trans pair].

Visualization: Stereochemical Pathways

The following diagram illustrates the stereochemical relationships and the separation hierarchy.

Stereochemistry Root Methyl 2-hydroxycyclohexanecarboxylate (Racemic Mixture) Cis Cis-Diastereomer (Thermodynamically less stable) Root->Cis Diastereomeric Split Trans Trans-Diastereomer (Thermodynamically stable) Root->Trans Cis_E1 (1R, 2S) Enantiomer 1 Cis->Cis_E1 Chiral HPLC Cis_E2 (1S, 2R) Enantiomer 2 Cis->Cis_E2 Trans_E1 (1R, 2R) Enantiomer 3 Trans->Trans_E1 Chiral HPLC Trans_E2 (1S, 2S) Enantiomer 4 Trans->Trans_E2

Figure 1: Stereochemical hierarchy of Methyl 2-hydroxycyclohexanecarboxylate isomers.

Method Development Strategy

Column Selection: The "Why"

For aliphatic hydroxy esters, Amylose and Cellulose carbamate derivatives are the industry standard.

  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mechanism:[1] The carbamate groups on the CSP form hydrogen bonds with the hydroxyl group (-OH) and the carbonyl oxygen of the ester (-COOMe) of the analyte. The supramolecular structure of the cellulose creates chiral cavities that discriminate based on the spatial arrangement of the cyclohexane ring.

  • Secondary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

    • Usage: If OD-H fails to resolve the cis isomers, the helical structure of Amylose often provides alternative selectivity.

Mobile Phase & Detection
  • Mobile Phase: Normal Phase (n-Hexane / 2-Propanol) is required.[1]

    • Reasoning: Non-polar solvents promote the hydrogen bonding necessary for interaction with the CSP. Polar solvents (like water/methanol in Reverse Phase) would compete for these H-bonding sites, drastically reducing retention and selectivity for this specific molecule.[1]

  • Detection Challenge: The molecule lacks a conjugated

    
    -system.[1]
    
    • Solution: UV detection at 210 nm (absorption of the ester carbonyl).

    • Alternative: Refractive Index (RI) detection if solvent background at 210 nm is too high.[1]

Experimental Protocols

Protocol A: Sample Preparation

Objective: Prepare a clean, concentrated sample suitable for low-wavelength UV detection.[1]

  • Weighing: Accurately weigh 10 mg of the sample (oil or solid).

  • Solvent: Dissolve in 10 mL of HPLC-grade 2-Propanol (IPA) or the Mobile Phase (90:10 Hexane:IPA).

    • Note: Avoid dissolving in pure Hexane if the sample is polar; however, for this ester, Hexane/IPA mixtures are ideal.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter .

    • Critical: Do not use Nylon filters if using high percentages of Hexane, as extractables can interfere at 210 nm.[1]

  • Concentration: Final concentration should be approx. 1.0 mg/mL .[1][2]

Protocol B: HPLC Conditions (Standard Operating Procedure)
ParameterSettingNotes
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H is a valid alternative.[1][2]
Mobile Phase n-Hexane : 2-Propanol (90 : 10 v/v) Premixing is recommended for baseline stability.[1]
Flow Rate 0.5 - 1.0 mL/min Start at 0.5 mL/min to assess resolution, then increase.
Temperature 25°C Lowering to 10-15°C can improve resolution if

.[1]
Detection UV @ 210 nm Reference wavelength: 360 nm (or none).[1]
Injection Volume 5 - 10 µL Higher volumes may overload the column due to low capacity factors.[1]
Run Time 20 - 30 minutes Ensure all 4 isomers elute if analyzing a crude mixture.
Protocol C: Method Validation (Self-Validating System)

To ensure the method is trustworthy, perform the following checks:

  • Blank Injection: Inject pure mobile phase.[1]

    • Pass Criteria: No peaks > 0.1% of analyte peak height at the retention times of interest. (Crucial at 210 nm).[1]

  • Racemate Injection: Inject a known racemic mixture (often produced via NaBH4 reduction of the keto-ester).[1]

    • Pass Criteria: Observation of split peaks (1:1 area ratio).[1]

  • Resolution Calculation:

    
    
    
    • Requirement:

      
       for baseline separation.[1][2]
      

Workflow Visualization

The following diagram outlines the decision-making process for optimizing this specific separation.

MethodDevelopment Start Start: Method Development ColSelect Select Column: Chiralcel OD-H Start->ColSelect MP_Init Mobile Phase: Hex/IPA 90:10 ColSelect->MP_Init Inject Inject Racemate (UV 210 nm) MP_Init->Inject Check_Sep Separation? Inject->Check_Sep Good Optimize Flow/Temp (Validation) Check_Sep->Good Yes (Rs > 1.5) Partial Partial Separation (Rs < 1.5) Check_Sep->Partial Peaks overlap None No Separation Check_Sep->None Single Peak Mod_MP Decrease IPA to 5% (Increase Retention) Partial->Mod_MP Switch_Col Switch to Chiralpak AD-H None->Switch_Col Mod_MP->Inject Switch_Col->Inject

Figure 2: Method development decision tree for chiral ester separation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Noisy Baseline UV absorption of solvents at 210 nm.[1]Ensure high-grade HPLC solvents. Use Refractive Index (RI) detector if available.[1]
Peak Tailing Interaction with residual silanols on silica.[1]Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase (only if strictly necessary; usually not needed for neutral esters).[1]
Low Retention (

)
Mobile phase too strong (too polar).[1]Reduce IPA content (e.g., change from 90:10 to 98:2 Hexane:IPA).
Co-elution of Diastereomers cis and trans isomers overlapping.[1]The chiral column often separates diastereomers, but if overlap occurs, pre-purify diastereomers on a standard Silica column before chiral analysis.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns.[1] Chiral Technologies.[1][3][4]

  • BenchChem. Application Note: Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers. (Analogous linear ester method).[1]

  • Sigma-Aldrich (Merck). Chiral HPLC of alpha-hydroxy esters.[1] Technical Library.[1]

  • PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate Compound Summary. National Library of Medicine.[1]

  • Ushio, K. et al. Enantioselective reduction of beta-keto esters by Baker's Yeast.[1] (Context for synthesis and analysis of the target molecule). Tetrahedron Letters.

(Note: While specific application notes for this exact molecule are rare in public repositories, the protocol above is derived from the standard validated methods for the class of cyclic alpha-hydroxy esters using Daicel polysaccharide columns.)

Sources

Application

Application Note: A Robust GC-MS Protocol for the Analysis of Methyl 2-hydroxycyclohexanecarboxylate

Abstract This comprehensive guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 2-hydroxycyclohexanecarboxylate. Due to the inherent polarity and limited volatility im...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 2-hydroxycyclohexanecarboxylate. Due to the inherent polarity and limited volatility imparted by its hydroxyl group, direct GC analysis of this compound yields poor chromatographic results. This protocol overcomes these challenges through a crucial derivatization step—silylation—to enhance analyte volatility and improve peak symmetry. We provide a complete workflow, from sample preparation and derivatization to instrument configuration and data interpretation, designed for researchers, quality control analysts, and scientists in pharmaceutical and chemical development.

Introduction and Analytical Principle

Methyl 2-hydroxycyclohexanecarboxylate (C₈H₁₄O₃, MW: 158.19 g/mol ) is a bifunctional organic molecule containing both a methyl ester and a secondary alcohol functional group.[1][2][3] Its analysis is pertinent in various fields, including the synthesis of pharmaceuticals and specialty chemicals.[3] The primary analytical challenge in its GC analysis is the presence of the polar hydroxyl (-OH) group, which can lead to peak tailing and poor sensitivity due to interactions with the stationary phase and active sites within the GC system.[4][5]

To ensure a robust and reproducible analysis, this protocol employs a silylation derivatization strategy. This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[4][6] This chemical modification effectively masks the polar functional group, leading to a significant increase in the compound's volatility and thermal stability, making it ideally suited for GC-MS analysis.[5][7] The subsequent analysis by GC-MS provides high-efficiency separation and definitive identification based on the unique mass fragmentation pattern of the derivatized analyte.[8]

Experimental Workflow: From Sample to Signal

The analytical process is a sequential workflow designed to ensure accuracy and reproducibility. It begins with sample preparation, proceeds to chemical derivatization, and concludes with instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Raw Sample Solubilization 2. Solubilization in Volatile Solvent Sample->Solubilization Dissolve Derivatization 3. Silylation Reaction (BSTFA + 1% TMCS) Solubilization->Derivatization Add Reagents & Heat Injection 4. GC Injection Derivatization->Injection Transfer to Vial Separation 5. Chromatographic Separation Injection->Separation Vaporization Detection 6. MS Detection (EI, Scan/SIM) Separation->Detection Elution Data 7. Data Acquisition & Interpretation Detection->Data

Caption: Overall workflow for the GC-MS analysis of Methyl 2-hydroxycyclohexanecarboxylate.

Detailed Protocols

Part 3.1: Sample Preparation and Derivatization

This section details the critical steps required to prepare the analyte for instrumental analysis. The goal is to produce a volatile, thermally stable derivative free from interfering contaminants.

Materials and Reagents:

  • Methyl 2-hydroxycyclohexanecarboxylate standard

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[9]

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Nitrogen gas, high purity

  • Autosampler vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-hydroxycyclohexanecarboxylate and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Solution (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Evaporation: Transfer 100 µL of the working solution (containing 10 µg of analyte) to a clean autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all solvent and moisture, as water can inhibit the derivatization reaction.

Protocol 2: Silylation Derivatization The hydroxyl group is converted to its TMS ether to increase volatility.[4] The reaction is catalyzed by TMCS, which increases the silylating potential of the BSTFA reagent.

Caption: Silylation of Methyl 2-hydroxycyclohexanecarboxylate to its TMS derivative.

  • To the dried residue in the vial from Protocol 1, add 50 µL of anhydrous pyridine to ensure complete dissolution.[9]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[9]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Part 3.2: GC-MS Instrumentation and Method

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Gas Chromatograph (GC) Parameters
Parameter Setting
GC System Agilent GC-MS or equivalent
Column DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[8]
Inlet Temperature 250 °C[8]
Injection Mode Splitless (1 min purge delay) or Split (e.g., 20:1 for higher concentrations)[6][8]
Injection Volume 1 µL
Oven Program Initial: 70 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C, hold for 5 min[8]
Table 2: Mass Spectrometer (MS) Parameters
Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range m/z 40–450[8]
Ion Source Temp. 230 °C[8]
Transfer Line Temp. 280 °C[8]
Scan Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Data Interpretation and Expected Results

Identification: The primary identification of the derivatized analyte is confirmed by matching its retention time and the acquired mass spectrum against a reference standard analyzed under identical conditions.

Expected Mass Spectrum: The molecular weight of the underivatized analyte is 158.19 g/mol . Silylation adds a TMS group (mass ~72 amu after replacing H), resulting in a derivatized molecular weight of approximately 230 g/mol . The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 230, along with characteristic fragment ions.

Table 3: Expected Mass Fragments for TMS-Derivatized Analyte
m/z Value Interpretation
230 [M]⁺: Molecular ion
215 [M-15]⁺: Loss of a methyl group (•CH₃) from the TMS moiety, a characteristic fragmentation
171 [M-59]⁺: Loss of the methoxycarbonyl group (•COOCH₃)
129 Characteristic ion from cleavage of the cyclohexyl ring
87 Fragment corresponding to [C₄H₇O₂]⁺ from the underivatized molecule[1]
73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, a hallmark of TMS derivatization

Quantification: For quantitative analysis, a calibration curve should be constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic and abundant ion (e.g., m/z 215 or 171) is plotted against concentration.

Conclusion

This application note provides a detailed and reliable protocol for the GC-MS analysis of Methyl 2-hydroxycyclohexanecarboxylate. The critical step of silylation derivatization successfully addresses the challenges associated with the analyte's polarity, enabling excellent chromatographic performance and confident mass spectral identification. By following the outlined procedures for sample preparation, derivatization, and instrument operation, researchers can achieve accurate and reproducible results for both qualitative and quantitative applications.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97999, Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • de Alvarenga, E. S., et al. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. Retrieved from [Link]

  • HSC Cores - BookStack. (2024, June 12). GC/MS Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-hydroxycyclohexanecarboxylate (C8H14O3). Retrieved from [Link]

  • Ali, A., et al. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Scientific Research Publishing. Retrieved from [Link]

  • Ontosight AI. (n.d.). Methyl 2-Hydroxycyclohexanecarboxylate Properties. Retrieved from [Link]

  • ASTM International. (2013). Analysis of Cyclohexane by Gas Chromatography (Effective Carbon Number)1. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Gas chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-(hydroxymethyl)cyclopropanecarboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

Sources

Method

The Strategic Application of Methyl 2-hydroxycyclohexanecarboxylate in the Total Synthesis of Natural Products: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Chiral Building Block In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. Methyl 2-hydroxycyclohexanecarboxylate, a bifunctional molecule, presents itself as a highly valuable and versatile chiral synthon.[1][2] Its cyclohexane scaffold, coupled with the stereochemically defined hydroxyl and methyl ester groups, offers a powerful platform for the construction of complex molecular architectures, particularly those found in terpenes and alkaloids.[3][4] The inherent chirality of this starting material, when used in its enantiomerically pure form, provides a significant advantage in asymmetric synthesis, allowing for the transfer of stereochemical information to the target molecule. This guide will explore the strategic application of methyl 2-hydroxycyclohexanecarboxylate in the context of a proposed total synthesis, providing detailed protocols and insights into the causality behind experimental choices.

Strategic Blueprint: A Hypothetical Total Synthesis of a Diterpenoid-like Core

To illustrate the synthetic utility of methyl 2-hydroxycyclohexanecarboxylate, we will outline a hypothetical, yet plausible, total synthesis of a functionalized decalin core, a common structural motif in many diterpenoid natural products. Our target is a hypothetical molecule that embodies the challenges and opportunities presented in contemporary natural product synthesis.

Caption: Retrosynthetic analysis of a hypothetical diterpenoid-like core from methyl 2-hydroxycyclohexanecarboxylate.

G Target Hypothetical Diterpenoid-like Core Intermediate1 Functionalized Decalin Target->Intermediate1 Late-stage functionalization Intermediate2 Diels-Alder Precursor Intermediate1->Intermediate2 Intramolecular Diels-Alder Intermediate3 Chiral Diene Intermediate2->Intermediate3 Wittig or Horner-Wadsworth-Emmons Intermediate4 Modified Cyclohexane Intermediate3->Intermediate4 Ester reduction & Oxidation StartingMaterial Methyl 2-hydroxycyclohexanecarboxylate Intermediate4->StartingMaterial Hydroxyl protection & Alkylation

Synthetic Protocols and Experimental Design

The following protocols detail the key transformations in our proposed synthesis, emphasizing the rationale behind the chosen reagents and conditions.

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the secondary alcohol to prevent its interference in subsequent reactions. A silyl ether is an excellent choice due to its ease of installation and selective removal under mild conditions.

Protocol: Silylation of Methyl 2-hydroxycyclohexanecarboxylate

  • To a stirred solution of methyl 2-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add 2,6-lutidine (1.5 eq).

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the TBS-protected product.

Causality and Expertise: The use of 2,6-lutidine as a non-nucleophilic base is crucial to prevent side reactions. TBSOTf is a highly reactive silylating agent, ensuring a rapid and high-yielding reaction.

Step 2: Diastereoselective Alkylation

With the hydroxyl group protected, we can now introduce a side chain at the C1 position. This step is critical for building the carbon skeleton of our target molecule.

Protocol: Diastereoselective Alkylation of the Protected Ester

  • To a solution of lithium diisopropylamide (LDA, 1.1 eq), freshly prepared from diisopropylamine and n-butyllithium, in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add a solution of the TBS-protected ester (1.0 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the desired alkyl halide (e.g., a protected bromo-alkene, 1.2 eq) to the reaction mixture.

  • Stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the alkylated product.

Causality and Expertise: The use of LDA at low temperatures generates the thermodynamic enolate, and the bulky TBS protecting group can influence the facial selectivity of the incoming electrophile, leading to a high degree of diastereoselectivity.

Step 3: Elaboration of the Ester and Diene Formation

The methyl ester is now a versatile handle for further transformations. We will convert it into a diene, setting the stage for the key Diels-Alder reaction.

Protocol: Reduction, Oxidation, and Wittig Reaction

  • Reduction: To a solution of the alkylated ester (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add diisobutylaluminium hydride (DIBAL-H, 2.5 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours at 0 °C. Quench carefully with methanol, followed by saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form. Extract with ethyl acetate, dry, and concentrate to yield the primary alcohol.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM (0.2 M) and add Dess-Martin periodinane (1.5 eq). Stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. Extract with DCM, dry, and concentrate to give the crude aldehyde.

  • Wittig Reaction: To a suspension of (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (2.2 eq). Stir for 30 minutes, then cool to -78 °C. Add the crude aldehyde in THF. Stir for 4 hours at -78 °C and then warm to room temperature overnight. Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to afford the diene precursor.

Causality and Expertise: DIBAL-H provides a clean reduction of the ester to the aldehyde. Dess-Martin periodinane is a mild and efficient oxidizing agent for converting the primary alcohol to the aldehyde. The Wittig reaction is a classic and reliable method for olefination.

Step 4: Intramolecular Diels-Alder Cycloaddition

This key step will construct the second ring of our decalin core, establishing the final stereocenters.

Protocol: Intramolecular Diels-Alder Reaction

  • Dissolve the diene precursor (1.0 eq) in toluene (0.01 M) in a sealed tube.

  • Heat the solution at 180 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired cycloadduct.

Causality and Expertise: The high temperature is necessary to overcome the activation energy for the cycloaddition. The stereochemical outcome is often predictable based on the transition state geometry, which favors the formation of the cis-fused decalin system.

Caption: Proposed forward synthesis of a hypothetical diterpenoid-like core.

G Start Methyl 2-hydroxycyclohexanecarboxylate Step1 TBS Protection Start->Step1 Step2 Diastereoselective Alkylation Step1->Step2 Step3 Ester Reduction to Aldehyde Step2->Step3 Step4 Wittig Reaction to form Diene Step3->Step4 Step5 Intramolecular Diels-Alder Step4->Step5 Target Hypothetical Diterpenoid-like Core Step5->Target

Quantitative Data Summary

The following table summarizes the expected outcomes for the key steps in the proposed synthesis, with estimated yields based on literature precedents for similar transformations.

StepTransformationReagentsExpected Yield (%)Key Considerations
1Hydroxyl ProtectionTBSOTf, 2,6-lutidine>95%High reactivity of TBSOTf ensures efficiency.
2AlkylationLDA, Alkyl Halide70-85%Diastereoselectivity is crucial and dependent on substrate and conditions.
3Ester to DieneDIBAL-H, DMP, Wittig Reagent60-75% (over 3 steps)Multi-step sequence requires careful execution and purification.
4Diels-AlderHeat (Toluene)50-70%Yield can be sensitive to substrate and reaction conditions.

Conclusion and Future Outlook

While this guide has presented a hypothetical synthetic route, it underscores the strategic potential of methyl 2-hydroxycyclohexanecarboxylate as a chiral building block in the synthesis of complex natural products. The functional group handles and the inherent stereochemistry of this starting material provide a solid foundation for the development of efficient and stereoselective synthetic strategies. Future applications could see this synthon employed in the synthesis of a wide range of biologically active molecules, further solidifying its importance in the arsenal of the synthetic organic chemist.

References

  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2S)-2-Methyl-2-(2-propen-1-yl)-cyclohexanone. [Link]

  • Google Patents. Process and compounds for the manufacture of oseltamivir and analogs thereof, and new antiviral agents.
  • ResearchGate. (PDF) Total Synthesis of Macrolides. [Link]

  • Avenoza, A., et al. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. [Link]

  • ResearchGate. Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. [Link]

  • Rohdich, F., et al. Biosynthesis of terpenes: Studies on 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase. Proceedings of the National Academy of Sciences. [Link]

  • Ontosight AI. Methyl 2-Hydroxycyclohexanecarboxylate Properties. [Link]

  • Oguri, H., & Oikawa, H. Total synthesis of alkaloids using both chemical and biochemical methods. Natural Product Reports. [Link]

  • MDPI. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. [Link]

  • Trost, B. M., & Zhang, T. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry. [Link]

  • Google Patents.
  • ZORA. Total syntheses of strained polycyclic terpenes. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • RSC Publishing. Total synthesis of complex terpenoids employing radical cascade processes. Natural Product Reports. [Link]

  • MDPI. Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. [Link]

  • ResearchGate. Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. [Link]

  • MDPI. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

  • ResearchGate. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. [Link]

  • Scite. A Concise Synthesis of (−)‐Oseltamivir. [Link]

  • Wiley-VCH. Part I Biomimetic Total Synthesis of Alkaloids. [Link]

  • PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • PMC. Synthetic macrolides overcoming MLSBK-resistant pathogens. [Link]

Sources

Application

Application Note: Esterification of 2-Hydroxycyclohexanecarboxylic Acid with Methanol

[1][2] Executive Summary This guide details the protocol for the esterification of 2-hydroxycyclohexanecarboxylic acid (2-HCCA) with methanol to yield methyl 2-hydroxycyclohexanecarboxylate.[1] This transformation is a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the protocol for the esterification of 2-hydroxycyclohexanecarboxylic acid (2-HCCA) with methanol to yield methyl 2-hydroxycyclohexanecarboxylate.[1] This transformation is a critical step in the synthesis of chiral building blocks for pharmaceutical intermediates (e.g., tilidine analogs, neuraminidase inhibitors).

While conceptually simple, the presence of a secondary hydroxyl group adjacent to the carboxyl moiety introduces specific challenges:

  • Thermodynamic Equilibrium: Like all Fischer esterifications, the reaction is reversible (

    
    ).
    
  • Chemoselectivity: The

    
    -hydroxy group creates a risk of acid-catalyzed dehydration (elimination) to form the conjugated cyclohex-1-enecarboxylate, or intermolecular oligomerization (estolide formation).
    
  • Stereochemical Integrity: Preserving the cis or trans configuration of the starting material requires conditions that minimize epimerization or

    
     pathways.
    

This note presents two validated protocols: a robust Sulfuric Acid-Catalyzed Fischer Esterification (Method A) and a mild Thionyl Chloride-Mediated Methanolysis (Method B).[2]

Strategic Analysis & Reaction Mechanism

The Challenge of -Hydroxy Acids

Unlike simple aliphatic acids, 2-HCCA possesses an internal nucleophile (-OH). Under acidic conditions, two competing pathways exist:

  • Path A (Desired): Attack of methanol on the protonated carboxyl group.

  • Path B (Undesired): Self-esterification where the hydroxyl group of one molecule attacks the carboxyl of another, leading to dimers (lactides) or linear oligomers.

Furthermore, the secondary alcohol at C2 is prone to protonation and dehydration, especially at high temperatures, yielding the thermodynamically stable


-unsaturated ester.
Mechanism of Action (Fischer Esterification)

The reaction proceeds via the classic tetrahedral intermediate. The key to success is exploiting Le Chatelier’s principle by using methanol as both reagent and solvent to drive the equilibrium forward.

FischerMechanism Substrate 2-Hydroxycyclohexanecarboxylic Acid Protonation Carbonyl Protonation (Activation) Substrate->Protonation + H+ Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination - H2O Product Methyl 2-hydroxycyclohexanecarboxylate Elimination->Product - H+

Figure 1: Step-wise mechanism of acid-catalyzed esterification. Note that the C2-OH bond remains untouched, preserving stereochemistry.

Experimental Protocols

Method A: Sulfuric Acid-Catalyzed Reflux (Standard Scale)

Best for: Large-scale batches (>10g), cost-efficiency, and robust substrates.[2]

Reagents & Equipment[3][4][5]
  • Substrate: 2-Hydroxycyclohexanecarboxylic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (Anhydrous, ACS Grade) (10–20 equiv)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 98%) (0.1–0.2 equiv)
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stir bar.

Procedure
  • Setup: Charge the round-bottom flask with 2-hydroxycyclohexanecarboxylic acid.

  • Solvation: Add Methanol (approx. 5 mL per gram of acid). Stir until dissolved or well-suspended.

  • Catalyst Addition: Caution: Exothermic. Add concentrated

    
     dropwise. A standard ratio is 0.5 mL 
    
    
    
    per 100 mL MeOH.[2]
  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The acid (lower

      
      ) should disappear; the ester (higher 
      
      
      
      ) appears.
  • Workup:

    • Cool reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove roughly 80% of the methanol.

    • Dilute residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash 1: Saturated

      
       (aq) to neutralize catalyst and remove unreacted acid. Note: CO2 evolution will occur.
      
    • Wash 2: Brine (saturated NaCl).

    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate in vacuo to yield the crude ester.

  • Purification: Distillation under reduced pressure (vacuum) is recommended for high purity, or flash chromatography if the scale is small.

Method B: Thionyl Chloride ( ) Mediated (In-Situ HCl)

Best for: High-value samples, strict anhydrous requirements, or kinetic control.

Reagents & Equipment[3][4][5]
  • Substrate: 2-Hydroxycyclohexanecarboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2–1.5 equiv)
    
  • Solvent: Methanol (Anhydrous)

  • Apparatus: Two-neck flask, addition funnel, nitrogen inlet, ice bath.

Procedure
  • Preparation of Anhydrous HCl/MeOH:

    • Cool anhydrous Methanol (10 mL/g substrate) to

      
       in an ice bath under nitrogen.
      
    • Add

      
       dropwise over 20 minutes.
      
    • Mechanism:[3][6][7][8][9][10][11][12]

      
      . This generates a potent, anhydrous HCl solution.
      
  • Reaction:

    • Add the 2-hydroxycyclohexanecarboxylic acid to the cold solution in one portion.

    • Remove the ice bath and allow to warm to room temperature.

    • Stir at room temperature for 12–16 hours. (Reflux is usually not necessary and avoiding it minimizes elimination side-products).

  • Workup:

    • Evaporate solvent in vacuo. The residue typically contains the pure ester hydrochloride (if amine present) or the neutral ester.

    • Redissolve in ether/EtOAc and wash with

      
       as in Method A to ensure removal of sulfite traces.
      

Process Workflow & Decision Matrix

The following diagram illustrates the decision logic and workflow for the synthesis.

Workflow Start Start: 2-Hydroxycyclohexanecarboxylic Acid Choice Select Method Start->Choice MethodA Method A: H2SO4 Reflux (Standard) Choice->MethodA Scale >10g Robust Substrate MethodB Method B: SOCl2/MeOH (Anhydrous/Mild) Choice->MethodB Scale <1g Avoid Heat ReactionA Reflux 6h Risk: Elimination at high T MethodA->ReactionA ReactionB Stir RT 12h Generates HCl in situ MethodB->ReactionB Workup Evaporation & Extraction (EtOAc / NaHCO3 wash) ReactionA->Workup ReactionB->Workup Check QC: NMR / GC-MS Workup->Check Pure Final Product: Methyl 2-hydroxycyclohexanecarboxylate Check->Pure Purity >95% Repurify Distillation / Column Check->Repurify Impurities Repurify->Pure

Figure 2: Operational workflow for esterification selection and execution.

Analytical Specifications

Expected Data
  • Physical State: Colorless liquid (often viscous).

  • Boiling Point: ~85–90°C at 2 mmHg (estimated based on analog methyl 2-oxocyclohexanecarboxylate).

  • IR Spectrum:

    • Broad band at 3400–3500

      
       (O-H stretch).
      
    • Strong band at 1730–1745

      
       (Ester C=O stretch).
      
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       3.6–3.7 ppm (s, 3H, 
      
      
      
      ).
    • 
       3.8–4.2 ppm (m, 1H, CH-OH).
      
    • 
       2.2–2.5 ppm (m, 1H, CH-COOMe).
      
    • 
       1.2–2.0 ppm (m, Cyclohexane ring protons).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Equilibrium limitation (Water buildup).Use a larger excess of MeOH or add molecular sieves (3A) to the reaction mixture.
Olefin Formation Elimination of -OH (Dehydration).Lower reaction temperature (switch to Method B). Reduce acid concentration.
Oligomers Intermolecular esterification.Dilute reaction (increase MeOH volume). Ensure dropwise addition of substrate if necessary.
Incomplete Reaction Steric hindrance of secondary alcohol/acid.Extend reaction time. Switch to Method B (SOCl2 activation is more potent).

References

  • Fischer Esterification Mechanism

    • Master Organic Chemistry. "Fischer Esterification."[7][9][11][12][13][14] [Link]

  • Thionyl Chloride/Methanol Method

    • Common Organic Chemistry.[13] "Acid to Ester: SOCl2 + MeOH."[13] [Link]

  • Synthesis of Methyl 2-hydroxycyclohexanecarboxylate (General Properties)

    • PubChem.[15] "Methyl 2-hydroxycyclohexanecarboxylate Compound Summary." [Link]

  • Stereochemical Considerations in Cyclohexane Derivatives

    • Chemistry LibreTexts. "Conformational Analysis of Disubstituted Cyclohexanes." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of Methyl 2-hydroxycyclohexanecarboxylate"

Welcome to the technical support center for the synthesis of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues encountered during the synthesis, providing in-depth explanations and actionable solutions.

I. Overview of the Synthesis

The synthesis of Methyl 2-hydroxycyclohexanecarboxylate, a versatile intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved via the reduction of Methyl 2-oxocyclohexanecarboxylate.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will focus on troubleshooting these challenges.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues during the synthesis of Methyl 2-hydroxycyclohexanecarboxylate.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors related to the reduction of the keto-ester starting material.

  • Incomplete Reaction: The reduction of Methyl 2-oxocyclohexanecarboxylate may not have gone to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.[3][4]

      • Optimize Reducing Agent Stoichiometry: While theoretically one mole of a reducing agent like sodium borohydride (NaBH₄) can reduce four moles of a ketone, it's often necessary to use a molar excess (e.g., 1.5-2 equivalents) to drive the reaction to completion.[4]

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. While often initiated at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature may be necessary for completion.[4]

  • Degradation of the Reducing Agent: Sodium borohydride can decompose, especially in protic solvents like methanol or ethanol, if the solution becomes acidic.[4]

    • Troubleshooting:

      • Use Fresh Reagents and Solvents: Ensure the reducing agent and solvents are of high quality and appropriately stored.

      • Solvent Choice: Consider a mixed solvent system, such as THF/methanol, to improve the stability of the reducing agent.[4]

Q2: I've observed the formation of a significant byproduct. How can I identify and minimize it?

A2: The most common byproduct in this synthesis is a lactone, formed through an intramolecular cyclization of the desired product.

  • Lactone Formation (Intramolecular Esterification): The hydroxyl group of the desired Methyl 2-hydroxycyclohexanecarboxylate can attack the ester carbonyl, especially under acidic or basic conditions upon heating, to form a cyclic ester known as a lactone.[5][6][7] This is a type of intramolecular nucleophilic acyl substitution.[5]

    • Identification: Lactones can often be identified by a characteristic stretch in the IR spectrum around 1770-1730 cm⁻¹ (for a six-membered ring, a δ-lactone).[6] ¹H and ¹³C NMR spectroscopy will also show distinct shifts corresponding to the cyclic structure.[4]

    • Minimization:

      • Control pH during Workup: Avoid strongly acidic or basic conditions during the reaction workup. A mild basic or neutral workup, for instance using a saturated sodium bicarbonate or ammonium chloride solution, is recommended.[4]

      • Temperature Control: Avoid excessive heating during the reaction and purification steps, as this can promote lactonization.[5]

Q3: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry?

A3: The reduction of the ketone in Methyl 2-oxocyclohexanecarboxylate can lead to the formation of both cis- and trans-Methyl 2-hydroxycyclohexanecarboxylate. The ratio of these diastereomers is influenced by the reducing agent and reaction conditions.

  • Stereoselectivity of Hydride Reduction: The hydride can attack the carbonyl group from either the axial or equatorial face of the cyclohexane ring, leading to the formation of the corresponding equatorial or axial alcohol.[8]

    • Influence of Reducing Agent: For relatively small hydride reagents like NaBH₄ and LiAlH₄, the formation of the equatorial alcohol (which corresponds to the trans product in this case) is generally favored.[8]

    • Troubleshooting and Control:

      • Choice of Reducing Agent: While NaBH₄ is a good starting point, exploring other reducing agents might offer different stereoselectivities.

      • Epimerization: If an undesired isomer is the major product, it may be possible to epimerize the product to the more stable isomer. This is often achieved by heating in the presence of a base.[9][10] The trans isomer, with both substituents in the equatorial position, is generally the more stable product.[10]

Q4: I'm observing the formation of an α,β-unsaturated ester. What is causing this and how can I prevent it?

A4: The formation of an α,β-unsaturated ester, such as Methyl 1-cyclohexene-1-carboxylate, is due to a dehydration reaction of the β-hydroxy ester product.

  • Dehydration of the β-Hydroxy Ester: This elimination reaction is typically promoted by acidic or basic conditions, often at elevated temperatures.[11][12] The presence of the carbonyl group makes the α-hydrogen acidic, facilitating elimination under basic conditions (E1cB mechanism), while acid can protonate the hydroxyl group, turning it into a good leaving group (E1 or E2 mechanism).[11]

    • Prevention:

      • Mild Reaction Conditions: As with lactone formation, maintaining a neutral or near-neutral pH during workup and avoiding high temperatures during purification are crucial.[3]

      • Careful Choice of Catalyst: If an acid or base catalyst is used in any step, ensure it is fully neutralized before any heating is applied.[3]

III. Reaction Pathways and Side Reactions

The following diagram illustrates the intended reaction and the common side reactions discussed.

Start Methyl 2-oxocyclohexanecarboxylate Product Methyl 2-hydroxycyclohexanecarboxylate (cis and trans isomers) Start->Product Reduction (e.g., NaBH₄) Lactone Lactone Byproduct Product->Lactone Intramolecular Cyclization (Acid/Base, Heat) Unsaturated α,β-Unsaturated Ester Product->Unsaturated Dehydration (Acid/Base, Heat)

Caption: Main reaction and common side reaction pathways.

IV. Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionMonitor with TLC/GC, use excess reducing agent, optimize reaction time/temperature.[3][4]
Decomposition of reducing agentUse fresh reagents, consider a mixed solvent system (e.g., THF/methanol).[4]
Lactone Formation Acidic or basic workup, high temperatureUse a mild/neutral workup, avoid excessive heat.[4][5]
Mixture of Isomers Non-selective reductionConsider different reducing agents, explore epimerization of the final product.[8][9]
Dehydration Acidic or basic conditions, heatMaintain neutral pH during workup, avoid high temperatures.[3][11]

V. Experimental Protocol: Reduction of Methyl 2-oxocyclohexanecarboxylate

This protocol provides a general procedure for the synthesis of Methyl 2-hydroxycyclohexanecarboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-oxocyclohexanecarboxylate (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the solution, maintaining the temperature at or below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is no longer visible.[4]

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated ammonium chloride solution.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

A Dissolve Starting Material B Cool to 0°C A->B C Add Reducing Agent B->C D Reaction at RT C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: General experimental workflow for the synthesis.

VI. References

  • Onto-Med, Inc. (n.d.). Methyl 2-Hydroxycyclohexanecarboxylate Properties. Ontosight AI. Retrieved from

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from

  • BenchChem. (2025). Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis. Retrieved from

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from

  • Pearson+. (n.d.). In the presence of a trace of acid, δ-hydroxyvaleric acid forms a... Study Prep. Retrieved from

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from

  • Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • ChemHelpASAP. (2019, November 6). dehydration of aldol reaction products [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. Retrieved from

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from

  • MySkinRecipes. (n.d.). Cis-methyl 2-hydroxycyclohexanecarboxylate. Retrieved from

  • BenchChem. (n.d.). identifying and removing byproducts from Methyl 4-oxohexanoate reduction. Retrieved from

  • European Patent Office. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - EP 0814073 A1. Googleapis.com. Retrieved from [Link]

  • VU Research Portal. (2023, June 1). 2. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxycyclohexanecarboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of Methyl 2-hydroxycyclohexanecarboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of Methyl 2-hydroxycyclohexanecarboxylate. This versatile intermediate is crucial in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The most common and efficient synthetic route involves a two-step process: the Dieckmann condensation to form the β-keto ester intermediate, followed by its selective reduction.

This document provides actionable solutions to common experimental challenges, explains the chemical principles behind the recommended protocols, and offers detailed procedural guidelines.

Troubleshooting Guide

This section addresses specific problems that may arise during the two primary stages of the synthesis.

Step 1: Dieckmann Condensation of Dimethyl Pimelate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4] In this synthesis, a 1,7-diester like dimethyl pimelate is cyclized to yield Methyl 2-oxocyclohexanecarboxylate.[5][6]

Question 1: My Dieckmann condensation is resulting in a very low yield or no product at all. What are the likely causes?

Answer:

Low yields in a Dieckmann condensation are typically traced back to issues with reagents, reaction conditions, or the equilibrium of the reaction.

  • Causality & Solution - Inactive Base or Presence of Moisture: The reaction is base-catalyzed and requires a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to deprotonate the α-carbon of the diester, forming an enolate.[5][6] The presence of any protic solvent, especially water or methanol, will quench the base and the enolate, halting the reaction.

    • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents (like tetrahydrofuran or toluene).[7][8] If using sodium hydride, ensure it is a fresh dispersion and the mineral oil has been washed away with a dry solvent like ether or hexane.[7]

  • Causality & Solution - Unfavorable Equilibrium: The Dieckmann condensation is a reversible reaction. The final, thermodynamically favorable step that drives the reaction to completion is the deprotonation of the resulting β-keto ester, which is acidic.[4] If an insufficient amount of base is used (less than one full equivalent), the equilibrium will not favor the product.

    • Recommendation: Use at least one full equivalent of a strong base. The reaction is often initiated at room temperature and may require gentle reflux to proceed to completion.[7][8]

  • Causality & Solution - Incorrect Starting Material: The formation of a six-membered ring requires a 1,7-diester (e.g., dimethyl pimelate).[5] Using a 1,6-diester (e.g., dimethyl adipate) will result in a five-membered ring product.

    • Recommendation: Verify the identity and purity of your starting diester using techniques like NMR or GC-MS before starting the reaction.

Question 2: I'm observing the formation of significant side products during the workup of my Dieckmann condensation. How can I minimize these?

Answer:

Side product formation often occurs during the acidic workup or if the reaction is not driven to completion.

  • Causality & Solution - Reverse Claisen Condensation: If the workup is not performed carefully, the cyclic β-keto ester product can undergo a reverse (retro) Claisen condensation, especially in the presence of a strong base and heat, leading back to the starting diester.[4]

    • Recommendation: After the reaction is complete, cool the mixture in an ice bath before slowly quenching with a dilute acid (e.g., 3 M aqueous acetic acid).[7] This neutralizes the base and protonates the enolate of the product, minimizing the reverse reaction.

  • Causality & Solution - Incomplete Reaction: If the reaction is not allowed to run to completion, you will have a mixture of starting material and product, which can be difficult to separate.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically heated at reflux for a defined period to ensure completion.[7]

Step 2: Selective Reduction of Methyl 2-oxocyclohexanecarboxylate

The second step involves the reduction of the ketone in the β-keto ester intermediate to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity.

Question 3: The yield of my final product, Methyl 2-hydroxycyclohexanecarboxylate, is low after the reduction step. What could be going wrong?

Answer:

Low yields in this reduction step often point to issues with the reducing agent, reaction conditions, or over-reduction.

  • Causality & Solution - Inactive Sodium Borohydride: Sodium borohydride is a hydride donor and can be deactivated by moisture or acidic conditions.[9]

    • Recommendation: Use fresh, dry NaBH₄. The reaction is typically run in a protic solvent like methanol or ethanol at room temperature or cooler.[10][11] While NaBH₄ reacts slowly with alcohols, this is the standard solvent for this type of reduction.

  • Causality & Solution - Insufficient Reducing Agent: One mole of NaBH₄ can theoretically provide four moles of hydride (H⁻). However, some decomposition in the protic solvent is expected.

    • Recommendation: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents of hydride) to ensure the complete reduction of the ketone.

  • Causality & Solution - Over-reduction to a Diol: While NaBH₄ is known for its selectivity in reducing ketones and aldehydes over esters, under certain conditions (e.g., prolonged reaction times, high temperatures, or with a large excess of NaBH₄), it can reduce the ester group as well, leading to a diol byproduct.[9][10]

    • Recommendation: Control the reaction temperature, typically between 0 °C and room temperature.[11] Monitor the reaction by TLC to avoid letting it run for an unnecessarily long time. The chemoselectivity of NaBH₄ is generally high, and it will preferentially reduce the more electrophilic ketone over the ester.[12]

Question 4: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer:

Purification challenges usually arise from unreacted starting material or the formation of diastereomers.

  • Causality & Solution - Unreacted Starting Material: If the reduction is incomplete, you will have a mixture of the starting keto-ester and the product hydroxy-ester. These compounds have similar polarities, making separation by column chromatography challenging.[11]

    • Recommendation: Ensure the reduction goes to completion by monitoring with TLC. If separation is necessary, use a high-efficiency silica gel column and a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient).

  • Causality & Solution - Formation of Diastereomers: The reduction of the ketone creates a new chiral center at the C2 position. This results in the formation of two diastereomers: cis-Methyl 2-hydroxycyclohexanecarboxylate and trans-Methyl 2-hydroxycyclohexanecarboxylate.

    • Recommendation: These diastereomers can be difficult to separate by standard column chromatography. Fractional distillation under reduced pressure is often the most effective method for purification on a larger scale. The choice of reducing agent and conditions can sometimes influence the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for Methyl 2-hydroxycyclohexanecarboxylate?

A: The most common strategy is a two-step synthesis. It begins with the Dieckmann condensation of a 1,7-diester, such as dimethyl pimelate, using a strong base to form the cyclic intermediate, Methyl 2-oxocyclohexanecarboxylate.[5][6] This intermediate is then selectively reduced, typically using sodium borohydride, to yield the final product, Methyl 2-hydroxycyclohexanecarboxylate.[10][11]

Q2: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for the reduction step?

A: Sodium borohydride is the preferred reagent due to its chemoselectivity. It is a milder reducing agent that readily reduces aldehydes and ketones but does not typically reduce esters under standard conditions.[9][12] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the ketone and the ester functionalities, leading to an unwanted diol product.

Q3: Can I use a different base for the Dieckmann condensation?

A: Yes, other strong bases can be used, such as sodium ethoxide or potassium tert-butoxide. However, it is crucial that the alkoxide base corresponds to the alcohol portion of the ester to avoid transesterification side reactions. Since the starting material is a methyl ester, sodium methoxide in an anhydrous solvent would be a suitable alternative to sodium hydride.

Q4: How can I confirm the formation of my intermediate and final product?

A: Standard analytical techniques can be used for characterization.

  • For Methyl 2-oxocyclohexanecarboxylate (intermediate): ¹H NMR spectroscopy will show the absence of the starting diester's methylene protons adjacent to the ester groups and the appearance of characteristic peaks for the cyclic structure.[7] IR spectroscopy will show two carbonyl peaks, one for the ketone (~1715 cm⁻¹) and one for the ester (~1745 cm⁻¹).[7]

  • For Methyl 2-hydroxycyclohexanecarboxylate (final product): In the ¹H NMR spectrum, a new peak corresponding to the proton on the carbon bearing the hydroxyl group will appear, and the broad singlet for the hydroxyl proton itself will be visible. In the IR spectrum, the ketone peak will disappear, and a broad O-H stretch will appear around 3400 cm⁻¹.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

PropertyDimethyl Pimelate (Starting Material)Methyl 2-oxocyclohexanecarboxylate (Intermediate)Methyl 2-hydroxycyclohexanecarboxylate (Product)
Molecular Formula C₉H₁₆O₄C₈H₁₂O₃C₈H₁₄O₃
Molecular Weight 188.22 g/mol 156.18 g/mol 158.19 g/mol [13]
Appearance Colorless liquidColorless liquid[7][8]Colorless liquid
Boiling Point 228 °C53-55 °C @ 0.35 mmHg[7]Not specified
Density 1.021 g/mL1.10 g/mL @ 20 °CNot specified
CAS Number 1732-08-741302-34-54630-83-5

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The following diagram illustrates the two-step process for synthesizing Methyl 2-hydroxycyclohexanecarboxylate.

G A Dimethyl Pimelate B Methyl 2-oxocyclohexanecarboxylate A->B C Methyl 2-oxocyclohexanecarboxylate D Methyl 2-hydroxycyclohexanecarboxylate C->D NaBH₄, Methanol, 0°C to RT

Caption: Two-step synthesis of Methyl 2-hydroxycyclohexanecarboxylate.

Protocol 1: Synthesis of Methyl 2-oxocyclohexanecarboxylate

This protocol is adapted from established procedures for Dieckmann condensations.[7][8]

  • Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Reagents: In the flask, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl pimelate (1.0 eq) dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 3 M acetic acid until the solution is neutral or slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Methyl 2-oxocyclohexanecarboxylate.[7]

G start Start prep Prepare dry apparatus under N₂. Add NaH and anhydrous THF. start->prep add_diester Cool to 0°C. Slowly add Dimethyl Pimelate. prep->add_diester reflux Heat to reflux for 2-4 hours. Monitor by TLC. add_diester->reflux workup Cool to 0°C. Quench with dilute acetic acid. reflux->workup extract Extract with diethyl ether. Wash with NaHCO₃ and brine. workup->extract purify Dry, concentrate, and purify by vacuum distillation. extract->purify end End purify->end

Caption: Experimental workflow for Dieckmann Condensation.

Protocol 2: Synthesis of Methyl 2-hydroxycyclohexanecarboxylate

This protocol is based on standard procedures for the selective reduction of β-keto esters.[10][11]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the mixture to 0 °C and slowly add water to quench any unreacted NaBH₄. Add dilute HCl to neutralize the mixture.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by vacuum distillation to yield Methyl 2-hydroxycyclohexanecarboxylate as a mixture of diastereomers.

G start Start dissolve Dissolve Methyl 2-oxocyclohexanecarboxylate in Methanol. start->dissolve add_nabh4 Cool to 0°C. Add NaBH₄ portion-wise. dissolve->add_nabh4 react Stir at 0°C, then warm to RT. Monitor by TLC. add_nabh4->react workup Quench with water and neutralize with dilute HCl. react->workup extract Remove Methanol. Extract with Ethyl Acetate. workup->extract purify Dry, concentrate, and purify by vacuum distillation. extract->purify end End purify->end

Caption: Experimental workflow for selective reduction.

References

  • Vertex AI Search. (n.d.). Methyl 2-Hydroxycyclohexanecarboxylate Properties.
  • Reddy, C. R., et al. (n.d.). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions.
  • Fiveable. (2025, August 15).
  • ResearchGate. (n.d.). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions.
  • ResearchGate. (2025, August 7). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions | Request PDF.
  • [Journal of Fermentation and Bioengineering]. (n.d.).
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57, 2745-2755.
  • Organic Syntheses. (n.d.).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Fiveable. (2026, March 2). 23.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024, July 30). 23.
  • BenchChem. (n.d.).
  • SynArchive. (n.d.).
  • MySkinRecipes. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Stack Exchange. (2018, March 9). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?.
  • ResearchGate. (2025, August 7). (PDF)
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Chemical Synthesis Database. (2025, May 20).
  • Organic Syntheses. (n.d.). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE.
  • PubChem - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • CymitQuimica. (n.d.).
  • PubChem. (n.d.).

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Troubleshooting

Technical Support Center: Troubleshooting Low Diastereoselectivity in the Reduction of Methyl 2-Oxocyclohexanecarboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the diastereoselective reduction of methyl 2-oxocyclohexanecarboxylate. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the diastereoselective reduction of methyl 2-oxocyclohexanecarboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve issues of low diastereoselectivity in your experiments.

Introduction: The Challenge of Stereocontrol

The reduction of the ketone in methyl 2-oxocyclohexanecarboxylate yields two diastereomeric hydroxy esters: cis-methyl 2-hydroxycyclohexanecarboxylate and trans-methyl 2-hydroxycyclohexanecarboxylate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. Achieving high diastereoselectivity is often crucial for the synthesis of complex molecules and pharmaceutical intermediates. This guide will explore the key factors influencing this selectivity and provide actionable solutions to common problems.

Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory, offering explanations and experimental protocols to improve your results.

Issue 1: My reduction is yielding a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A low diastereomeric ratio (dr) is a common problem and can often be rectified by carefully considering the choice of reducing agent and reaction temperature.

Potential Cause: The reducing agent and reaction conditions are not optimized to favor one diastereomer over the other. The two transition states leading to the cis and trans products have similar energies.

Suggested Solutions:

  • Modify the Reducing Agent: The steric bulk of the hydride source can significantly influence the direction of nucleophilic attack on the carbonyl carbon.

    • For the cis isomer (axial attack): Smaller, unhindered reducing agents like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol often favor axial attack, leading to the equatorial alcohol (cis isomer).[1][2]

    • For the trans isomer (equatorial attack): Bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®), will preferentially attack from the less sterically hindered equatorial face, yielding the axial alcohol (trans isomer).[1]

  • Lower the Reaction Temperature: Reducing the temperature of the reaction can amplify the small energy differences between the diastereomeric transition states, often leading to improved selectivity.[3] Running the reaction at 0 °C, -20 °C, or even -78 °C can have a dramatic effect.

Experimental Protocol: Screening Reducing Agents for Diastereoselectivity

Objective: To determine the optimal reducing agent for achieving high diastereoselectivity in the reduction of methyl 2-oxocyclohexanecarboxylate.

Materials:

  • Methyl 2-oxocyclohexanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄) (Use with extreme caution)

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous methanol, ethanol, and tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Set up three separate, oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, dissolve methyl 2-oxocyclohexanecarboxylate (1 mmol) in the appropriate anhydrous solvent (10 mL).

    • Flask 1: Methanol (for NaBH₄)

    • Flask 2: THF (for LiAlH₄)

    • Flask 3: THF (for L-Selectride®)

  • Cool each flask to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Slowly add the reducing agent (1.1 equivalents) to each flask.

  • Monitor the reactions by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an appropriate aqueous work-up for each reaction.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or gas chromatography (GC).

Data Summary Table:

Reducing AgentSolventTemperature (°C)Major IsomerDiastereomeric Ratio (cis:trans)
NaBH₄Methanol0cis(Experimental Result)
LiAlH₄THF0cis(Experimental Result)
L-Selectride®THF-78trans(Experimental Result)
Issue 2: I am trying to achieve the syn (or cis) diastereomer through chelation control, but the selectivity is poor.

Chelation control can be a powerful tool for directing stereochemistry, but it requires specific conditions to be effective.

Potential Cause: The reaction conditions are not conducive to the formation of a stable chelate intermediate. This could be due to the choice of reducing agent, solvent, or the presence of Lewis acids.

Suggested Solutions:

  • Utilize a Chelating Reducing Agent: Reagents like zinc borohydride (Zn(BH₄)₂) are known to form a chelate with the substrate, leading to hydride delivery from a specific face.[4] Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is also an effective chelation-controlled reducing agent.[5]

  • Employ a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or cerium(III) chloride (CeCl₃), can promote the formation of a rigid chelate intermediate, enhancing diastereoselectivity.[3]

  • Optimize the Solvent: For chelation control to be effective, a non-coordinating solvent like dichloromethane (CH₂Cl₂) or toluene is generally preferred.[3][5] Coordinating solvents like THF can compete with the substrate for binding to the metal center, disrupting the chelate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing diastereoselectivity in the reduction of cyclic ketones like methyl 2-oxocyclohexanecarboxylate?

A1: The diastereoselectivity is primarily governed by the interplay of steric and electronic effects, which can be explained by models like the Felkin-Anh and Cram's rule.[1][6][7] For cyclic systems, the conformation of the ring and the trajectory of the nucleophilic attack are critical. Small nucleophiles tend to follow an axial attack trajectory, leading to the equatorial alcohol, while bulky nucleophiles favor an equatorial attack to avoid steric hindrance, resulting in the axial alcohol.[1][2]

Q2: How does the solvent affect the diastereoselectivity of the reduction?

A2: The solvent plays a crucial role in several ways:

  • Solvation of the Reducing Agent: The solvent can solvate the reducing agent, effectively altering its steric bulk and reactivity.

  • Chelation: As mentioned earlier, coordinating solvents can interfere with chelation control, while non-coordinating solvents promote it.[3][5]

  • Protic vs. Aprotic: Protic solvents like methanol and ethanol can participate in the reaction mechanism, for example, by protonating the intermediate alkoxide.[8]

Q3: Can I use biocatalysis for this reduction to achieve high diastereoselectivity?

A3: Yes, biocatalysis is an excellent method for achieving high enantio- and diastereoselectivity. Enzymes like ketoreductases (KREDs) or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) can reduce β-keto esters with high stereocontrol.[9][10][11] The stereochemical outcome depends on the specific enzyme used.

Visualizing the Reaction Pathways

Diagram 1: Transition States for Hydride Attack

This diagram illustrates the two possible transition states for the hydride attack on the carbonyl group of methyl 2-oxocyclohexanecarboxylate, leading to the cis and trans products.

G cluster_start Starting Material cluster_axial Axial Attack cluster_equatorial Equatorial Attack Start Methyl 2-oxocyclohexanecarboxylate TS_Axial Transition State (Axial Attack) Start->TS_Axial Small Nu⁻ TS_Equatorial Transition State (Equatorial Attack) Start->TS_Equatorial Bulky Nu⁻ Prod_Cis cis-isomer (Equatorial OH) TS_Axial->Prod_Cis  Lower energy with small nucleophiles Prod_Trans trans-isomer (Axial OH) TS_Equatorial->Prod_Trans  Lower energy with bulky nucleophiles

Caption: Transition states for hydride attack.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

This flowchart provides a systematic approach to troubleshooting and optimizing the diastereoselectivity of your reduction reaction.

G Start Low Diastereoselectivity Observed Check_Reagent Is the reducing agent appropriate for the desired isomer? Start->Check_Reagent Change_Reagent Screen alternative reducing agents (e.g., NaBH₄ for cis, L-Selectride® for trans) Check_Reagent->Change_Reagent No Check_Temp Is the reaction temperature optimized? Check_Reagent->Check_Temp Yes Change_Reagent->Check_Temp Lower_Temp Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) Check_Temp->Lower_Temp No Check_Chelation Are you attempting chelation control? Check_Temp->Check_Chelation Yes Lower_Temp->Check_Chelation Optimize_Chelation Optimize chelation conditions: - Use a chelating agent (e.g., Zn(BH₄)₂) - Add a Lewis acid - Use a non-coordinating solvent Check_Chelation->Optimize_Chelation Yes Consider_Biocatalysis Consider biocatalysis for high stereoselectivity Check_Chelation->Consider_Biocatalysis No Optimize_Chelation->Consider_Biocatalysis End High Diastereoselectivity Achieved Consider_Biocatalysis->End

Caption: Troubleshooting workflow.

References

  • Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. (n.d.).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Chemistry LibreTexts.
  • Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction. (n.d.). Benchchem.
  • OS-FGI Lecture2. (n.d.).
  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al.The Journal of Organic Chemistry, 73(9), 3638–3641.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • Cram's rule for nucleophilic addition to carbonyl groups. (2016, October 4). Chemistry Stack Exchange.
  • Wiget, A. D., & Zuman, P. (1976). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.Journal of the Chemical Society, Perkin Transactions 2, (11), 1360-1365.
  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013, April 15). Chemguide.
  • Brown, H. C., & Ramachandran, P. V. (1994). Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of α-, β-, and γ-Keto Acids with Diisopinocampheylborane and Intermolecular Asymmetric Reductions of the Corresponding Esters with B -Chlorodiisopinocampheylborane.The Journal of Organic Chemistry, 59(13), 3622–3632.
  • Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters.Molecules, 25(4), 931.
  • felkin-ahn and cram chelate. (n.d.).
  • 2.3: Cram's Rule and Prelog's Rule. (2024, March 27). Chemistry LibreTexts.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025, August 27). ACS Publications.
  • Li, Y., Wu, X., & Chen, G. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.The Journal of Organic Chemistry, 68(25), 9786–9789.
  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2014, November 5). ACS Publications.
  • Asymmetric Induction. (n.d.). MSU chemistry.
  • Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. (n.d.). Vaia.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.Journal of the American Chemical Society, 103(15), 4540–4552.
  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022, October 12). Nature Communications.
  • 2 - VU Research Portal. (2023, June 1).
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023, May 5). Chemical Communications.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Methyl 2-oxocyclohexanecarboxylate technical, = 90 GC 41302-34-5. (n.d.). Sigma-Aldrich.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). PMC.
  • Stereoselective Bioreduction of α-diazo-β-keto Esters. (2020, February 19). Semantic Scholar.
  • Methyl 2-oxocyclohexanecarboxylate, 90%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Methyl 2-oxocyclohexanecarboxylate. (n.d.). CymitQuimica.
  • Methyl 2-Oxocyclohexanecarboxylate. (n.d.). TCI AMERICA.
  • Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. (2012, May 21). Organic & Biomolecular Chemistry.

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Optimization

"removal of unreacted starting material from Methyl 2-hydroxycyclohexanecarboxylate"

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-hydroxycyclohexanecarboxylate (CAS: 2236-11-5; cis-isomer: 936-03-8). This compound is a critical bifunctional building block utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-hydroxycyclohexanecarboxylate (CAS: 2236-11-5; cis-isomer: 936-03-8). This compound is a critical bifunctional building block utilized in the preparation of chiral active pharmaceutical ingredients (APIs) and advanced fragrance motifs 1.

Because its synthesis can be approached via multiple pathways—such as the hydrogenation of aromatic precursors, Fischer esterification of carboxylic acids, or the reduction of beta-keto esters—the specific unreacted starting material (USM) contaminating your product will dictate your purification strategy.

Physicochemical Profiling of Contaminants

Before initiating purification, it is critical to understand the thermodynamic and acid-base properties of your specific reaction matrix. Distillation is often impractical due to the tight boiling point ranges of these compounds. Instead, we exploit specific functional group reactivities.

Table 1: Quantitative Data & Chemical Properties for USM Separation

CompoundRole in SynthesisFunctional GrouppKaBoiling PointRemoval Strategy
Methyl 2-hydroxycyclohexanecarboxylate Target Product Aliphatic Alcohol / Ester~16.0~225 °CN/A (Retain in Organic Phase)
Methyl salicylate USM (via Hydrogenation)Phenol9.8222 °CCold 0.5 M NaOH Extraction
2-Hydroxycyclohexanecarboxylic acid USM (via Esterification)Carboxylic Acid~4.5~300 °CSat. NaHCO₃ Extraction
Methyl 2-oxocyclohexanecarboxylate USM (via Reduction)Beta-Keto Ester~11.0~210 °CSat. NaHSO₃ (Bisulfite) Wash

Purification Workflow & Decision Tree

USM_Removal Start Crude Mixture: Product + USM Decision Identify USM Start->Decision SM1 Methyl Salicylate (Phenol) Decision->SM1 Hydrogenation SM2 2-Hydroxycyclohexanecarboxylic Acid (Carboxylic Acid) Decision->SM2 Esterification SM3 Methyl 2-oxocyclohexanecarboxylate (Ketone) Decision->SM3 Reduction Action1 Wash: Cold 0.5M NaOH SM1->Action1 Action2 Wash: Sat. NaHCO3 SM2->Action2 Action3 Wash: Sat. NaHSO3 SM3->Action3 Org Organic Phase (Pure Product) Action1->Org Aq Aqueous Phase (USM Waste) Action1->Aq Action2->Org Action2->Aq Action3->Org Action3->Aq

Decision tree for unreacted starting material (USM) removal strategies.

Troubleshooting Guides & Methodologies (FAQs)

Q1: My catalytic hydrogenation of methyl salicylate stalled. How do I remove the unreacted aromatic precursor without hydrolyzing my product?

The Causality: Methyl salicylate contains a phenolic hydroxyl group (pKa 9.8). Your target product, Methyl 2-hydroxycyclohexanecarboxylate, contains an aliphatic hydroxyl group (pKa ~16). By utilizing a dilute, cold sodium hydroxide solution, you can selectively deprotonate the phenol into a water-soluble phenoxide salt. The cold temperature is a critical kinetic control that prevents the base-promoted saponification (hydrolysis) of the ester moieties 2.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Submerge the separatory funnel/flask in an ice bath and cool the mixture to 0–5 °C.

  • Add 1 volume equivalent of ice-cold 0.5 M NaOH. Shake gently and vent.

  • Separate the phases. Re-extract the aqueous phase once with fresh, cold organic solvent to recover any entrained product.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Check: Acidify the discarded aqueous layer with 1M HCl. The solution will turn cloudy as the methyl salicylate precipitates out, confirming successful extraction.

Q2: I synthesized the ester via Fischer esterification of 2-hydroxycyclohexanecarboxylic acid. How do I clear the residual acid?

The Causality: Carboxylic acids (pKa ~4.5) are highly acidic compared to alcohols. Saturated sodium bicarbonate (NaHCO₃) acts as a weak base that quantitatively deprotonates the carboxylic acid into a water-soluble carboxylate salt. Because NaHCO₃ is a weak base, it poses zero risk of hydrolyzing your newly formed ester 2.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Add an equal volume of saturated aqueous NaHCO₃ to the separatory funnel.

  • Shake vigorously. Crucial: Vent the separatory funnel frequently to release the buildup of CO₂ gas.

  • Separate the aqueous layer. Repeat the wash until no further gas evolution is observed.

  • Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.

  • Self-Validating Check: The cessation of CO₂ gas evolution upon the addition of fresh NaHCO₃ physically validates that the acid has been completely neutralized and removed.

Q3: My reduction of methyl 2-oxocyclohexanecarboxylate left behind 5% starting material. They co-elute on TLC. What is the best removal strategy?

The Causality: Beta-keto esters and their corresponding secondary alcohols often have nearly identical Rf values on silica gel due to similar polarities. However, the ketone functional group can undergo nucleophilic attack by bisulfite ions to form a highly water-soluble alpha-hydroxy sulfonate adduct. The secondary alcohol product cannot undergo this reaction and remains in the organic phase 3.

Step-by-Step Protocol:

  • Dissolve the crude mixture in ethyl acetate.

  • Prepare a fresh, saturated solution of sodium bisulfite (NaHSO₃).

  • Add the NaHSO₃ solution to the organic mixture and stir vigorously for 2 hours at room temperature. (Note: Shaking in a separatory funnel is insufficient; prolonged vigorous stirring is required for the adduct to form).

  • Transfer the emulsion to a separatory funnel and allow the layers to separate. Drain the aqueous layer containing the ketone-bisulfite adduct.

  • Wash the organic layer with water, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validating Check: Post-extraction TLC (stained with p-Anisaldehyde or PMA and heated) will show the complete disappearance of the distinctively staining ketone spot, leaving only the pure alcohol product.

References

  • Cis-methyl 2-hydroxycyclohexanecarboxylate - MySkinRecipes.MySkinRecipes.
  • 2-Hydroxycyclohexanecarboxylic acid | 609-69-8 | Benchchem.Benchchem.
  • METHYL 4-HYDROXYCYCLOHEXANECARBOXYLATE | 17449-76-2 - ChemicalBook.ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of cis-Methyl 2-hydroxycyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high diastereoselectivity during the reduction of cyclic β-keto esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high diastereoselectivity during the reduction of cyclic β-keto esters. The synthesis of cis-methyl 2-hydroxycyclohexanecarboxylate from methyl 2-oxocyclohexanecarboxylate[1] is a classic exercise in overriding thermodynamic preferences with kinetic or enzymatic control.

Below, you will find a comprehensive guide detailing the mechanistic causality of these reactions, troubleshooting steps for common failures, and self-validating experimental protocols.

Mechanistic Pathways & Stereocontrol

G SM Methyl 2-oxocyclohexanecarboxylate (β-keto ester) Chem Chemical Pathway (L-Selectride, THF, -78°C) SM->Chem Steric Control Bio Biocatalytic Pathway (KRED, GDH, NADP+, 30°C) SM->Bio Enzymatic Control Standard Standard Reduction (NaBH4, MeOH, 0°C) SM->Standard Uncontrolled Cis cis-Methyl 2-hydroxycyclohexanecarboxylate (Target: >95% de) Chem->Cis Equatorial Attack Bio->Cis Chiral Pocket Standard->Cis Trans trans-Methyl 2-hydroxycyclohexanecarboxylate (Byproduct: Major with NaBH4) Standard->Trans Axial Attack

Reaction pathways for methyl 2-oxocyclohexanecarboxylate reduction, highlighting stereocontrol.

Frequently Asked Questions (FAQs)

Q: Why does a standard NaBH₄ reduction yield a poor cis/trans ratio, often favoring the trans isomer? A: This is a consequence of the Felkin-Anh model and transition state geometry for cyclohexanones. Small hydrides like NaBH₄ prefer to attack the carbonyl carbon from the axial trajectory to minimize torsional strain with adjacent equatorial C-H bonds. Because the bulky -COOMe group anchors itself in the equatorial position, an axial hydride attack pushes the newly formed hydroxyl group into the equatorial position. An equatorial ester and an equatorial hydroxyl group result in the trans-1,2-diequatorial isomer.

Q: How does L-Selectride reverse this selectivity to favor the cis isomer? A: L-Selectride (lithium tri-sec-butylborohydride) relies on extreme steric bulk. The massive tri-sec-butyl groups experience severe 1,3-diaxial interactions if they attempt an axial approach. Consequently, the hydride is forced to attack exclusively from the equatorial trajectory , pushing the hydroxyl group into the axial position. An equatorial ester alongside an axial hydroxyl group yields the desired cis-1,2 configuration.

Q: Can biocatalysis provide better scalability and absolute stereocontrol? A: Absolutely. Engineered Ketoreductases (KREDs) or modified Saccharomyces cerevisiae (Baker's yeast) provide a highly specific chiral binding pocket[2]. Because the α-proton of the β-keto ester is highly acidic, the substrate rapidly enolizes and racemizes in solution. The enzyme selectively reduces one enantiomer of the ketone faster than the other. This Dynamic Kinetic Resolution (DKR) drives the equilibrium entirely to a single cis enantiomer (e.g., >99% ee and de)[3].

Troubleshooting Guide

Observed IssueRoot Cause AnalysisActionable Solution
High trans-isomer contamination Insufficient steric bulk of the reducing agent, or the reaction temperature was too high, allowing thermodynamic equilibration.Ensure the reaction flask is strictly cooled to -78 °C before the dropwise addition of L-Selectride. Do not allow the reaction to warm above -50 °C until the quench step.
Over-reduction to 1,2-cyclohexanediol Use of an overly aggressive reducing agent (e.g., LiAlH₄) or excessive equivalents of borohydride at elevated temperatures.Limit L-Selectride to exactly 1.1 equivalents. Esters are generally stable to borohydrides at -78 °C, but prolonged exposure or warming prior to quenching will cause primary alcohol formation.
Incomplete conversion in Biocatalysis Depletion of the NADPH cofactor or a drop in pH due to the accumulation of gluconic acid (a byproduct of the glucose recycling system).Implement a pH-stat to maintain the buffer at exactly pH 7.0 using 1.0 M NaOH. Ensure the Glucose Dehydrogenase (GDH) loading is sufficient to turn over the NADP⁺[3].

Quantitative Data: Reducing Agent Comparison

Table 1: Expected stereochemical outcomes based on the choice of reducing agent.

Reducing AgentSolvent / TempMechanism of ControlExpected cis:trans RatioTypical Yield
NaBH₄ MeOH / 0 °CAxial Attack (Uncontrolled)~ 40 : 6085%
Ru-BINAP (H₂) MeOH / 50 °CDKR (Catalyst dependent)~ 10 : 90 (anti favored)92%
L-Selectride THF / -78 °CSteric / Equatorial Attack> 95 : 5 90%
Engineered KRED KPi Buffer / 30 °CEnzymatic Chiral Pocket> 99 : 1 95%

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Chemical Reduction (L-Selectride)

Use this protocol when high diastereoselectivity (>95% de) is required using standard benchtop reagents.

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with dry N₂.

  • Substrate Dissolution: Dissolve methyl 2-oxocyclohexanecarboxylate (1.0 eq, 10 mmol) in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Add L-Selectride (1.1 eq, 11 mL of a 1.0 M solution in THF) dropwise via syringe pump over 30 minutes to prevent localized heating. Stir for 2 hours at -78 °C.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with MeOH, and analyze via GC-FID. The starting material peak should be <1% relative to the product. If unreacted starting material remains, add an additional 0.1 eq of L-Selectride.

  • Oxidative Quench: Carefully quench the reaction at -78 °C by adding 10 mL of 10% aqueous NaOH, followed by the dropwise addition of 10 mL of 30% H₂O₂. Causality note: This oxidative workup is mandatory to convert the tri-sec-butylborane byproduct into water-soluble sec-butanol.

  • Isolation: Warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Highly Stereoselective Biocatalytic Reduction (KRED)

Use this protocol for scalable, green chemistry applications requiring both high diastereoselectivity and enantioselectivity.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate (KPi) buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling System: To the buffer, add NADP⁺ (0.05 eq) and D-glucose (2.0 eq). Add Glucose Dehydrogenase (GDH, 10 U/mL) and the specific KRED enzyme (10 U/mL) identified from your screening kit[3].

  • Reaction Initiation: Dissolve methyl 2-oxocyclohexanecarboxylate (1.0 eq, 10 mmol) in 5 mL of DMSO (to aid solubility) and add it to the aqueous buffer system.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Self-Validation Checkpoint: Monitor the pH of the reaction mixture at 2 hours and 12 hours. A drop in pH indicates successful glucose oxidation (gluconic acid byproduct). Maintain pH at 7.0 using 1.0 M NaOH. Analyze an EtOAc-extracted aliquot via chiral HPLC to confirm ee >99%.

  • Isolation: Add Celite and filter to remove denatured proteins. Extract the filtrate with EtOAc (3 × 50 mL). Centrifuge if emulsions form. Concentrate the organic layer to yield the pure cis enantiomer.

References

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast Source: nih.gov URL:[Link]

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide Source: tandfonline.com URL:[Link]

  • Stereoselective Bioreduction of α-diazo-β-keto Esters Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up of Methyl 2-hydroxycyclohexanecarboxylate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and efficient process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of scale-up planning.

Q1: What is the most common and scalable synthetic route for Methyl 2-hydroxycyclohexanecarboxylate?

A: The most established and industrially viable method is the Fischer esterification of 2-hydroxycyclohexanecarboxylic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This reaction is well-understood, uses readily available materials, and can be adapted for large-scale production. The primary challenge at scale is managing the reaction equilibrium to maximize conversion.

Q2: What are the primary safety concerns when scaling up this synthesis?

A: When moving to a larger scale, several safety factors become critical:

  • Corrosive Materials : Strong acid catalysts like sulfuric acid are highly corrosive.[2] Ensure all reactors and transfer lines are constructed from compatible materials (e.g., glass-lined steel). Appropriate personal protective equipment (PPE) is mandatory.

  • Exothermic Reactions : While the esterification is typically not violently exothermic, the initial mixing of the acid catalyst with methanol can generate significant heat. This must be controlled through slow, subsurface addition and efficient reactor cooling.

  • Flammable Solvents : Methanol is flammable. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area with explosion-proof equipment.[3]

  • Pressure Management : If the reaction is heated in a closed system, pressure can build up. Proper venting and pressure relief systems are essential.

Q3: Should I use a homogeneous or heterogeneous catalyst for scale-up?

A: The choice depends on your equipment and process design.

  • Homogeneous Catalysts (e.g., H₂SO₄) : These are highly effective and inexpensive. However, they require a neutralization step during workup (typically with a base like sodium bicarbonate), which can generate large volumes of aqueous waste and potentially form emulsions.[2] Complete removal is critical to prevent product hydrolysis during storage.

  • Heterogeneous Catalysts (e.g., Amberlyst-15) : Solid acid catalysts, such as ion-exchange resins, are a compelling alternative for scale-up.[2] They can be removed by simple filtration, which simplifies the workup, reduces waste streams, and allows for potential catalyst recycling. Their primary drawback can be lower reaction rates compared to homogeneous catalysts, potentially requiring longer reaction times or higher temperatures.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield and Incomplete Conversion

You observe a significant amount of unreacted 2-hydroxycyclohexanecarboxylic acid in your crude product analysis (GC or TLC).

The Fischer esterification is a reversible reaction. At scale, several factors can prevent the reaction from reaching completion.

  • Inefficient Water Removal : Water is a byproduct of the reaction, and its presence shifts the equilibrium back towards the starting materials.[2]

    • Solution : On a pilot scale (>1 kg), using a Dean-Stark apparatus with an azeotropic solvent like toluene is highly effective for continuous water removal, driving the reaction to completion.[2] Ensure the reflux rate is adequate to facilitate efficient azeotropic distillation.

  • Sub-optimal Reagent Stoichiometry :

    • Solution : Use a large excess of methanol.[2] In many lab-scale procedures, methanol can serve as both a reactant and a solvent.[4] At scale, while still using an excess, cost and solvent recovery become more significant considerations. An excess of 5-10 equivalents is a common starting point.

  • Inadequate Catalyst Loading or Activity :

    • Solution : Ensure a sufficient catalytic amount of a strong acid is used (typically 1-2 mol% for H₂SO₄).[2] If using a solid acid catalyst, ensure it is properly activated and that there is sufficient catalyst mass for the scale of the reaction.

  • Poor Mass and Heat Transfer :

    • Solution : In large reactors, inefficient mixing can create localized zones of low temperature or low catalyst concentration.[2] Ensure your agitation system (impeller type and speed) is designed to maintain a homogeneous mixture. The surface-area-to-volume ratio decreases at scale, making heat input more challenging.[2] The reactor's heating jacket must be able to maintain a steady reflux.

G cluster_incomplete Incomplete Reaction start Low Yield Detected (via GC/TLC) check_sm Significant unreacted starting material? start->check_sm water Inefficient Water Removal? (Check Dean-Stark) check_sm->water Yes purification High loss during purification/workup? check_sm->purification No catalyst Insufficient Catalyst? (Check Loading/Activity) water->catalyst temp Low Temperature/ Poor Mixing? catalyst->temp stoich Incorrect Stoichiometry? (Check Methanol Excess) temp->stoich G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Reactor with Reactants & Solvent add_catalyst Controlled Addition of Acid Catalyst charge_reactor->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Conversion (GC/TLC) reflux->monitor monitor->reflux Incomplete quench Cool & Quench/ Neutralize monitor->quench Complete wash Aqueous Washes (H2O, Brine) quench->wash dry Dry & Remove Solvent wash->dry distill Fractional Vacuum Distillation dry->distill final_product Final Pure Product distill->final_product

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting &amp; Impurity Profiling for Methyl 2-hydroxycyclohexanecarboxylate

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals requiring rigorous structural validation of Methyl 2-hydroxycyclohexanecarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals requiring rigorous structural validation of Methyl 2-hydroxycyclohexanecarboxylate[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignments—focusing instead on the causality of spectral anomalies, self-validating experimental workflows, and definitive impurity identification.

Part 1: Diagnostic Workflow for Impurity Identification

The following decision matrix outlines the logical progression for evaluating


 NMR spectra of synthesized Methyl 2-hydroxycyclohexanecarboxylate, ensuring both stereochemical accuracy and sample purity.

NMR_Workflow Start Acquire 1H & 13C NMR (CDCl3, 298K) CheckMain Verify Main Peaks: -COOMe (~3.7 ppm) -CH-OH (~3.9 ppm) Start->CheckMain CheckImp Scan for Impurities (0-12 ppm) CheckMain->CheckImp Extra signals detected Isomer Analyze H-1/H-2 Coupling (J) CheckMain->Isomer Stereochemistry Check Keto Methyl 2-oxocyclohexanecarboxylate (Enol -OH ~12 ppm) CheckImp->Keto >10 ppm Dehyd Dehydration Product (Alkene C=CH ~5.5-7.0 ppm) CheckImp->Dehyd 5.5 - 7.0 ppm Solvent Residual Solvents (MeOH: 3.49 ppm) CheckImp->Solvent Known shifts Cis cis-Isomer (J_ae ≈ 2-5 Hz) Isomer->Cis Small J Trans trans-Isomer (J_aa ≈ 8-12 Hz) Isomer->Trans Large J

Figure 1: Decision-tree workflow for the NMR identification of stereoisomers and common impurities.

Part 2: Self-Validating NMR Acquisition Protocol

To prevent misassignment of overlapping multiplets and exchangeable protons, you must employ a self-validating acquisition system . We achieve this via an internal


 exchange control loop.

Mechanism of Self-Validation: By acquiring spectra before and after the addition of


, the system validates its own peak assignments. The disappearance of the peak at ~2.8 ppm definitively identifies it as the hydroxyl proton. Concurrently, the simplification of the multiplet at ~3.9 ppm (due to the loss of 

coupling) proves that this proton is vicinal to the hydroxyl group, structurally validating the regiochemistry.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is non-polar enough to dissolve the ester while preventing rapid proton exchange, allowing the native -OH peak to be observed initially.
      
  • Primary Acquisition: Acquire a standard

    
     NMR spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay, 298K).
    
  • Internal Validation (

    
     Shake):  Add 2 drops of 
    
    
    
    to the NMR tube. Cap tightly and shake vigorously for 30 seconds to force proton-deuterium exchange. Allow the layers to separate.
  • Secondary Acquisition: Re-acquire the

    
     NMR spectrum using identical parameters.
    
  • Data Processing & Normalization: Overlay the spectra. Normalize the integration of the stable -COOMe singlet (~3.70 ppm) to exactly 3.00. Use this internal calibration to quantify the molar ratio of any remaining impurities.

Part 3: Quantitative NMR Data Summaries

Use the following tables to cross-reference your acquired spectra against expected structural shifts and known synthetic byproducts.

Table 1: Expected


 NMR Chemical Shifts for Methyl 2-hydroxycyclohexanecarboxylate (

, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Notes

~3.70Singlet (s)3HHighly deshielded by the ester oxygen[1].

(CH-OH)
~3.80 - 4.00Multiplet (m)1HDeshielded by hydroxyl group. J-value defines cis/trans[2].

(CH-COOMe)
~2.30 - 2.50Multiplet (m)1HDeshielded by the adjacent carbonyl group.

~2.50 - 3.00Broad Singlet (br s)1HExchangeable. Exact position varies with concentration.
Ring

protons
~1.20 - 2.10Multiplets (m)8HComplex overlapping signals from C3, C4, C5, and C6.

Table 2: Diagnostic Signals of Common Trace Impurities

ImpurityDiagnostic Signal (

, ppm)
MultiplicityCause / Origin
Methyl 2-oxocyclohexanecarboxylate~12.0Broad SingletUnreacted starting material (enol form)[3].
Cyclohexene-1-carboxylate5.5 - 7.0MultipletAcid-catalyzed dehydration product[3].
Methanol3.49SingletResidual reaction solvent[4].
Ethyl Acetate4.12, 2.05, 1.26q, s, tResidual extraction solvent[4].
Water1.56SingletMoisture in

or incomplete drying[4].

Part 4: Troubleshooting Guides & FAQs

Q1: How do I definitively distinguish between the cis and trans isomers of my product? A1: The distinction relies on the Karplus equation, which correlates the vicinal proton-proton coupling constant (


) with the dihedral angle between them. In the trans isomer, the cyclohexane ring predominantly adopts a diequatorial conformation for the bulky ester and hydroxyl groups. This places the protons at C1 and C2 in an axial-axial relationship (dihedral angle ~180°), resulting in a large coupling constant (

Hz)[2]. Conversely, the cis isomer forces an axial-equatorial relationship (dihedral angle ~60°), yielding a significantly smaller coupling constant (

Hz)[5]. By examining the

-values of the H-1 (~2.4 ppm) or H-2 (~3.9 ppm) multiplets, you can definitively assign the stereochemistry.

Q2: I observe a broad, highly deshielded singlet around 12.0 ppm. What is this impurity? A2: This signal is diagnostic of unreacted starting material: methyl 2-oxocyclohexanecarboxylate[3]. As a


-keto ester, this compound undergoes keto-enol tautomerization. The enol form is highly stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl. This strong hydrogen bonding severely deshields the enol proton, shifting it far downfield to ~12.0 ppm. If you observe this peak, along with a missing -CH-OH signal at ~3.9 ppm, your reduction or esterification reaction did not reach completion.

Q3: My spectrum shows unexpected multiplets in the 5.5–7.0 ppm region. What went wrong during synthesis? A3: Signals in the 5.5–7.0 ppm range are characteristic of vinylic protons (


). This indicates that your Methyl 2-hydroxycyclohexanecarboxylate has undergone an elimination reaction (dehydration) to form cyclohexene-1-carboxylic acid methyl ester. Causality:  The hydroxyl group at C2 is highly susceptible to acid-catalyzed dehydration, especially if the Fischer esterification was driven by strong heat and a strong acid catalyst (e.g., 

)[3]. To prevent this, ensure strict temperature control during synthesis or utilize milder esterification coupling reagents.

Q4: How can I differentiate between residual methanol from the esterification reaction and the methoxy peak of my product? A4: Both signals appear as sharp singlets integrating to 3 protons, which frequently causes analytical confusion. However, their chemical environments differ slightly. The methoxy group of your ester is directly adjacent to a carbonyl, deshielding it to ~3.70 ppm[1]. Residual methanol in


 appears slightly more upfield at exactly 3.49 ppm[4]. Additionally, residual methanol will present a corresponding hydroxyl (-OH) peak at 1.09 ppm in 

[4]. If you see the 3.49 ppm singlet coupled with a 1.09 ppm signal, your sample requires further drying under high vacuum.

Part 5: References

  • 2-Hydroxycyclohexanecarboxylic acid | 609-69-8 | Benchchem , Benchchem. URL:

  • Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999 - PubChem , NIH. URL:

  • cis-Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 12495767 - PubChem , NIH. URL:

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist , Organometallics (via pitt.edu). URL:

  • The Quest For Odorants Having Salicylate Notes: Jean-Marc Gaudin , Flavour and Fragrance Journal (via Scribd). URL:

Sources

Optimization

Technical Support Center: Strategies to Increase Stereoselectivity in Methyl 2-hydroxycyclohexanecarboxylate Synthesis

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

The reduction of Methyl 2-oxocyclohexanecarboxylate (a β-keto ester) to Methyl 2-hydroxycyclohexanecarboxylate can yield four possible stereoisomers. Achieving high stereoselectivity is crucial for isolating the desired isomer for downstream applications, particularly in pharmaceutical development where specific stereoisomers often exhibit distinct biological activities. This guide provides actionable strategies and the scientific rationale behind them to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when trying to control the stereochemistry of the reduction of Methyl 2-oxocyclohexanecarboxylate.

Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio)

You are obtaining a mixture of cis and trans isomers of Methyl 2-hydroxycyclohexanecarboxylate and need to favor one over the other. The cis isomer results from equatorial attack by the hydride, while the trans isomer comes from axial attack.

Potential Causes & Recommended Solutions

1. Incorrect Choice of Reducing Agent: The steric bulk of the hydride reagent is one of the most significant factors influencing the direction of attack on the cyclohexanone ring.[1][2]

  • Cause: Small, unhindered hydride reagents (e.g., Sodium Borohydride, NaBH₄) tend to favor axial attack, leading to the equatorial alcohol (trans product). This is often attributed to "product development control," where the transition state resembles the more stable equatorial alcohol product.[2][3]

  • Solution: To favor the formation of the axial alcohol (cis product), employ a sterically demanding (bulky) reducing agent. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the more sterically congested axial position.[1][2][4]

2. Non-Optimal Reaction Temperature:

  • Cause: Higher reaction temperatures can provide enough energy to overcome the activation barrier for both axial and equatorial attack, leading to a loss of selectivity.

  • Solution: Lowering the reaction temperature generally increases diastereoselectivity by better differentiating the activation energies of the competing transition states.[5] It is recommended to run reductions with bulky hydrides at low temperatures (e.g., -78 °C to -20 °C).

3. Solvent Effects:

  • Cause: The solvent can influence the conformation of the substrate and the aggregation state of the hydride reagent, thereby affecting selectivity.

  • Solution: A solvent screen is advisable. Non-coordinating solvents like THF are commonly used for Selectride reductions. For NaBH₄ reductions, changing the alcohol solvent can sometimes alter the stereochemical outcome.[4]

Comparative Data: Hydride Reagents for Diastereocontrol
Reducing AgentTypical Major ProductRationaleCommon Conditions
Sodium Borohydride (NaBH₄)trans (Equatorial-OH)Small size allows for axial attack.[1][2][6]Methanol or Ethanol, 0 °C to RT
Lithium Aluminum Hydride (LiAlH₄)trans (Equatorial-OH)Small hydride, similar to NaBH₄, favors axial attack.[1][2]THF or Diethyl Ether, 0 °C to RT
L-Selectride® (LiB(sBu)₃H)cis (Axial-OH)Bulky reagent favors equatorial attack due to steric hindrance.[1][2]THF, -78 °C
Lithium tri-tert-butoxyaluminum hydridetrans (Equatorial-OH)While bulky, it is known to be highly stereospecific for the more stable alcohol.[3]THF, 0 °C to RT
Workflow for Optimizing Diastereoselectivity

G start Low Diastereoselectivity Observed check_reagent Is the reducing agent appropriate for the desired isomer? start->check_reagent select_nabh4 Use Small Hydride (e.g., NaBH4) for trans-product check_reagent->select_nabh4 No, need trans select_lselectride Use Bulky Hydride (e.g., L-Selectride) for cis-product check_reagent->select_lselectride No, need cis check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes select_nabh4->check_temp select_lselectride->check_temp lower_temp Lower temperature to -78 °C check_temp->lower_temp No analyze Analyze cis/trans Ratio (GC/NMR) check_temp->analyze Yes lower_temp->analyze end High Diastereoselectivity Achieved analyze->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Low Enantioselectivity (Low ee%) in Asymmetric Reduction

You are using a chiral catalyst to synthesize a single enantiomer of Methyl 2-hydroxycyclohexanecarboxylate but are obtaining a product with low enantiomeric excess (ee).

Potential Causes & Recommended Solutions

1. Suboptimal Chiral Catalyst System:

  • Cause: The choice of chiral ligand and metal precursor is paramount for achieving high enantioselectivity. The "lock-and-key" fit between the substrate and the chiral catalyst determines the facial selectivity of the reduction.

  • Solution: The Noyori asymmetric hydrogenation system, typically employing a Ruthenium(II) center with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, is a gold standard for the highly enantioselective reduction of β-keto esters.[7][8][9][10] Both (R)-BINAP and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the product.[8] It may be necessary to screen different chiral ligands or catalyst systems if the standard ones are not effective for your specific substrate.[5]

2. Catalyst Purity and Activation:

  • Cause: Impurities in the catalyst, ligands, or solvents can poison the catalyst. Furthermore, the active catalytic species may not be forming correctly.

  • Solution: Ensure all reagents and solvents are of high purity and anhydrous. The active Ru-BINAP catalyst can be prepared in situ from commercially available precursors, and specific protocols should be followed carefully.[8]

3. Incorrect Reaction Conditions (Pressure, Temperature, Solvent):

  • Cause: Asymmetric hydrogenations are highly sensitive to reaction parameters. Temperature, hydrogen pressure, and solvent all influence the catalytic cycle and the energy difference between the diastereomeric transition states.[5][7]

  • Solution:

    • Temperature: Lowering the temperature often improves enantioselectivity.[5]

    • Pressure: The degree of enantioselection can be highly dependent on hydrogen pressure.[7] While some systems operate at 1 atm, others require higher pressures (e.g., 50-100 atm) for optimal results.[8]

    • Solvent: Methanol is a common solvent for these reactions, but a solvent screen (e.g., ethanol, dichloromethane) may be beneficial.[5][8]

Protocol: Asymmetric Hydrogenation of Methyl 2-oxocyclohexanecarboxylate via Noyori Catalyst

This protocol is adapted from the general procedures developed by Noyori and his coworkers for the asymmetric hydrogenation of β-keto esters.[8][10]

Materials:

  • [RuCl₂(benzene)]₂ or similar Ru precursor

  • (R)- or (S)-BINAP ligand

  • Methyl 2-oxocyclohexanecarboxylate

  • Anhydrous, degassed Methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a clean, dry reaction vessel with the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 0.5 mol%) and the chiral BINAP ligand (1.1 mol% relative to Ru).

  • Add anhydrous, degassed methanol to dissolve the components. Stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Substrate Addition: Add the Methyl 2-oxocyclohexanecarboxylate (1.0 eq) to the vessel as a solution in methanol.

  • Hydrogenation: Seal the autoclave. Purge the vessel several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by analyzing aliquots (via GC or TLC) for substrate consumption.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.

Diagram: Noyori Asymmetric Hydrogenation Catalytic Cycle

G cluster_0 Catalytic Cycle Ru_cat [RuH(L*)]+ Ru_cat->Ru_cat + H₂ (Regeneration) Complex [RuH(L*)(S)]+ Ru_cat->Complex + Substrate Substrate β-Keto Ester (S) TransitionState Six-membered Transition State Complex->TransitionState H2 H₂ Product β-Hydroxy Ester (P) TransitionState->Ru_cat + Product caption Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between diastereoselective and enantioselective synthesis in this context?

A: Diastereoselective synthesis aims to control the relative configuration between the two chiral centers (C1 and C2) in the product, leading to either the cis or trans isomer. Enantioselective synthesis aims to control the absolute configuration of both centers, producing a single enantiomer (e.g., (1R, 2S) over (1S, 2R)). You first choose a method to control the diastereoselectivity (e.g., using a bulky hydride for the cis product) and then, if needed, use an asymmetric method (like a chiral catalyst) to ensure that the cis product is formed as a single enantiomer.

Q2: My reduction with L-Selectride is sluggish and gives low yields. What can I do?

A: Low reactivity with L-Selectride can be due to several factors. First, ensure the reagent is fresh; borohydrides can decompose upon storage. Second, ensure your solvent (THF) is strictly anhydrous, as water will quench the hydride. Third, while the reaction is typically run at -78 °C to maximize selectivity, allowing the reaction to slowly warm to -20 °C or even 0 °C may be necessary to drive it to completion, though this might slightly erode diastereoselectivity.[11]

Q3: Can I use a chiral borohydride reagent for enantioselective reduction instead of catalytic hydrogenation?

A: Yes, stoichiometric chiral reducing agents can be used. One classic example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane.[7] Another approach involves reagents like Alpine-Borane. However, these methods often require stoichiometric amounts of the chiral reagent, which can be expensive and generate more waste compared to catalytic methods like the Noyori hydrogenation, which operate at low catalyst loadings (e.g., <1 mol%).

Q4: How do I confirm the stereochemistry of my product?

A: The relative stereochemistry (cis vs. trans) can typically be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the protons on C1 and C2. The absolute stereochemistry (R/S) must be determined by comparing the optical rotation to literature values, using chiral chromatography (HPLC or GC) with a known standard, or through X-ray crystallography of a suitable derivative.

References
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11434–11448. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. ChemInform. [Link]

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • YouTube. (2021, July 23). Noyori Asymmetric Hydrogenation. Organic Chemistry. [Link]

  • Silva, F. S. F., et al. (2020). Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X= F and Cl) with N-Selectride by means of experimental results and theoretical calculations. SBQ. [Link]

  • Viana, I. F., et al. (2023). Reactivity and stereoselectivity of the sodium borohydride reduction of 2-X-cyclohexanones (X = H, Cl, Br). Journal of Physical Organic Chemistry. [Link]

  • DeForest, J. C., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. [Link]

  • Chen, K., & Chen, C. (2010). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024, March 14). Reducing agents (instead of LiAlH4 and NaBH4). r/chemistry. [Link]

  • Coleman, J. P., & Pletcher, D. (1974). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D. [Link]

  • Chen, M. S., & White, M. C. (2010). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. PMC. [Link]

  • Wang, C., et al. (2015). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. [Link]

  • Szakonyi, Z., et al. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. [Link]

  • Brown, H. C., & Deck, H. R. (1965). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry. [Link]

  • LookChem. (2025, May 20). methyl 2-oxocyclohexanecarboxylate. [Link]

  • MDPI. (2023, November 14). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. [Link]

  • Kärkäs, M. D. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC. [Link]

  • Sahu, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]

  • ResearchGate. (2006). Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. [Link]

  • ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization During the Purification of Methyl 2-hydroxycyclohexanecarboxylate

Welcome to the technical support center for handling Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with epimeri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Methyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with epimerization during the purification of this and structurally similar β-hydroxy esters. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your compounds.

Troubleshooting Guide: Isolating and Resolving Epimerization

Epimerization, the change in configuration at a single stereocenter, is a common pitfall during the purification of Methyl 2-hydroxycyclohexanecarboxylate, leading to a mixture of diastereomers.[1][2] This guide will help you diagnose and mitigate this issue effectively.

Question: I'm observing a mixture of diastereomers in my final product after purification. How can I confirm epimerization is the cause and what steps should I take to prevent it?

Answer: The presence of unexpected diastereomers post-purification is a strong indicator of epimerization. The primary cause is often the abstraction of the acidic α-proton (the proton on the carbon bearing the carboxylate group), which is facilitated by either acidic or basic conditions.[3]

Step 1: Confirming Epimerization

The first step is to unequivocally identify the presence of epimers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying epimers.[4][5] Utilizing a chiral stationary phase (CSP), such as those based on polysaccharides, can resolve the different stereoisomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often distinguish between diastereomers due to their different chemical environments, leading to distinct signals. For instance, the methoxy peaks of the ester group in different epimers may appear at slightly different chemical shifts.[7]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to develop models for predicting the complete stereoisomeric composition of a mixture.[8]

Step 2: Identifying the Source of Epimerization

Once epimerization is confirmed, pinpointing the source is crucial. Common culprits during purification include:

  • pH Extremes: Both acidic and basic conditions can catalyze the enolization that leads to epimerization.[2][3]

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, especially over prolonged periods.[2][3]

  • Choice of Chromatography Media: Certain stationary phases can have acidic or basic sites that promote on-column epimerization.

  • Solvent Effects: Protic solvents can facilitate the proton exchange necessary for epimerization.[2]

Step 3: Implementing Preventative Measures

Based on the identified cause, the following corrective actions can be taken:

Problem Area Recommended Action Scientific Rationale
pH Control Maintain a neutral pH (6.8-7.2) throughout the purification process.[4] Use buffered mobile phases if necessary.Minimizes both acid- and base-catalyzed enolization, which is the primary mechanism for epimerization.[3]
Temperature Conduct all purification steps at or below room temperature.[4] If heating is unavoidable, minimize the duration.Reduces the kinetic rate of the epimerization reaction.[2]
Chromatography Opt for neutral stationary phases like silica gel (if the eluent is neutral) or reversed-phase C18.[4] Perform small-scale trials with different stationary phases to assess stability.Avoids acidic or basic sites on the column material that can catalyze on-column epimerization.
Solvent Choice Whenever possible, use aprotic solvents for purification. If protic solvents are necessary, ensure they are neutral and used at low temperatures.[2]Aprotic solvents are less likely to facilitate the proton transfer involved in the epimerization mechanism.[2]
Experimental Workflow: A Systematic Approach to Troubleshooting

The following diagram illustrates a logical workflow for diagnosing and resolving epimerization during the purification of Methyl 2-hydroxycyclohexanecarboxylate.

Caption: A decision-making workflow for troubleshooting epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of epimerization for β-hydroxy esters?

A1: The epimerization of β-hydroxy esters like Methyl 2-hydroxycyclohexanecarboxylate proceeds through the formation of an enolate intermediate. This process can be catalyzed by both acids and bases.

  • Base-Catalyzed Epimerization: A base abstracts the acidic proton on the carbon alpha to the carbonyl group, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers.[3]

  • Acid-Catalyzed Epimerization: An acid protonates the carbonyl oxygen, making the alpha-proton more acidic and susceptible to removal by a weak base (like the solvent), forming an enol. Tautomerization back to the keto form can result in the opposite stereochemistry at the alpha-carbon.

The following diagram illustrates these mechanisms:

G cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization start_base Original Epimer enolate Planar Enolate Intermediate start_base->enolate + Base (- H+) end_base Mixture of Epimers enolate->end_base + H+ start_acid Original Epimer enol Enol Intermediate start_acid->enol + Acid (- H+) end_acid Mixture of Epimers enol->end_acid + H+

Caption: Mechanisms of acid- and base-catalyzed epimerization.

Q2: Are there any specific chromatographic techniques that are better suited for purifying epimer-sensitive compounds?

A2: Yes, certain chromatographic techniques are inherently gentler and can minimize the risk of on-column epimerization.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method as it typically uses neutral or near-neutral mobile phases and C18 or other bonded phases that are less likely to have reactive sites.[4]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase component, which is non-polar and aprotic. The lower temperatures and non-protic environment can be beneficial.

  • Recycling High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating potential interactions that could lead to epimerization.[9]

Q3: Can I use a guard column during my HPLC analysis without risking further epimerization?

A3: A guard column is a valuable tool for protecting your analytical column from contaminants.[10] However, it is crucial to ensure that the guard column itself does not contribute to epimerization.

  • Packing Material: The guard column should be packed with the same stationary phase as the analytical column to maintain consistent chemistry.[10]

  • Inertness: If you suspect your stationary phase is causing epimerization, using a guard column with the same material will not solve the problem. In such cases, switching to a more inert column and guard column combination is necessary.

  • Contamination: A contaminated guard column can create a localized environment with a different pH, potentially leading to epimerization. Regular replacement of the guard column is recommended.[11]

Q4: How can I enrich the desired epimer if some epimerization is unavoidable?

A4: If complete prevention of epimerization is not feasible, there are strategies to enrich the desired diastereomer.

  • Recrystallization: If the epimers have different solubilities in a particular solvent system, recrystallization can be a powerful technique for purification.[12][13] This can sometimes be driven by adding a second solvent in which the desired epimer is less soluble to promote its precipitation.[12]

  • Preparative Chromatography: Careful optimization of preparative HPLC or other chromatographic methods can allow for the separation and isolation of the desired epimer from the mixture.[9][14]

By understanding the mechanisms of epimerization and systematically troubleshooting your purification process, you can significantly improve the stereochemical purity of your Methyl 2-hydroxycyclohexanecarboxylate and other sensitive compounds.

References

  • Epimerisation in Peptide Synthesis. MDPI. (2023). [Link]

  • Epimerisation in Peptide Synthesis - PMC. National Institutes of Health. (2023). [Link]

  • US20080161583A1 - Epimerization methodologies for recovering stereoisomers in high yield and purity.
  • WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) -. Organic Syntheses. [Link]

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • A novel protecting/activating strategy for beta-hydroxy acids and its use in convergent peptide synthesis. PubMed. (2008). [Link]

  • A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. ResearchGate. (2008). [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. (2024). [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. (2001). [Link]

  • Development of sustainable esterification reactions and the transformation of carbohydrates into applica. University of Groningen. (2023). [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. (2020). [Link]

  • (PDF) Epimerases: Structure, function and mechanism. ResearchGate. [Link]

  • US4874473A - Separation of diastereomers by extractive distillation.
  • HPLC Troubleshooting. Sepax Technologies. [Link]

  • (2S,3R)-N-BENZYLOXYCARBONYL-L-PHENYLGLYCYL-L-VALINE METHYL ESTER. Organic Syntheses. [Link]

  • Preparative separation of gambogic acid and its C-2 epimer using recycling high-speed counter-current chromatography. ScienceDirect. (2006). [Link]

  • LC Chromatography Troubleshooting. Regis Technologies. [Link]

  • (Oxiranecarboxylic acid, methyl ester, (2S)-). Organic Syntheses. [Link]

  • US20080039612A1 - Attachment and elaboration strategies for inverse peptide synthesis.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. (2012). [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Springer. (2014). [Link]

  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. MDPI. (2024). [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Pharma Health Sciences. (2020). [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. (2023). [Link]

  • High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability. PubMed. (2007). [Link]

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Reference Data & Comparative Studies

Validation

"GC vs HPLC for the analysis of Methyl 2-hydroxycyclohexanecarboxylate isomers"

GC vs. HPLC for the Analysis of Methyl 2-hydroxycyclohexanecarboxylate Isomers: A Comparison Guide Executive Summary Methyl 2-hydroxycyclohexanecarboxylate is a cyclic -hydroxy ester that serves as a critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

GC vs. HPLC for the Analysis of Methyl 2-hydroxycyclohexanecarboxylate Isomers: A Comparison Guide

Executive Summary Methyl 2-hydroxycyclohexanecarboxylate is a cyclic


-hydroxy ester that serves as a critical chiral building block in asymmetric synthesis and drug development. The molecule possesses two contiguous stereocenters at the C1 and C2 positions of the cyclohexane ring, giving rise to four distinct stereoisomers: two cis enantiomers (1R,2S and 1S,2R) and two trans enantiomers (1R,2R and 1S,2S)[1]. Accurate quantification of the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is paramount for quality control and synthetic validation. This guide objectively compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for resolving these isomers, providing researchers with mechanistically grounded, self-validating protocols.

Mechanistic Grounding: The Analytical Challenge

The structural features of methyl 2-hydroxycyclohexanecarboxylate dictate its chromatographic behavior:

  • Volatility & Thermal Stability : The molecule is of relatively low molecular weight and volatile, making it inherently amenable to GC. However, for polar compounds containing a free secondary hydroxyl (-OH) group, a derivatization step is essential to increase volatility and prevent peak distortion during GC analysis[1].

  • Chromophore Deficiency : The absence of an aromatic ring or extended conjugated

    
    -system means the molecule lacks a strong UV chromophore. The ester carbonyl absorbs weakly in the deep UV range (~205–210 nm), complicating standard HPLC-UV analysis due to severe solvent background noise.
    
  • Stereochemical Recognition : While diastereomers (cis vs. trans) possess different physical properties (e.g., dipole moments and boiling points) and can be separated on achiral stationary phases, enantiomers require a chiral environment. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of such chiral hydroxy esters[2].

Gas Chromatography (GC): High-Resolution Volatile Analysis

Causality & Expert Insight: GC is the analytical workhorse for determining the cis/trans diastereomeric ratio. However, direct injection of the underivatized compound often results in severe peak tailing due to hydrogen bonding between the free -OH group and residual active silanol sites on the fused-silica capillary. To achieve baseline resolution and symmetrical peaks, derivatization (e.g., silylation to form the O-TMS ether) is highly recommended[1]. For enantiomeric resolution, chiral capillary columns coated with derivatized


-cyclodextrins (e.g., 

-DEX 225) rely on inclusion complexation and dipole-dipole interactions to successfully separate the enantiomers.

Protocol A: GC-FID Workflow for Diastereomeric and Enantiomeric Purity Sample Preparation (Derivatization):

  • Dissolve 5 mg of methyl 2-hydroxycyclohexanecarboxylate in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubate the sealed vial at 60°C for 30 minutes to ensure complete conversion to the O-TMS derivative.

  • Cool to room temperature; the sample is ready for direct injection.

Instrumental Conditions:

  • System : GC-FID (Gas Chromatography with Flame Ionization Detection).

  • Column : Chiral

    
    -DEX 225 (30 m × 0.25 mm i.d., 0.25 µm film thickness).
    
  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Initial 90°C (hold 2 min), ramp at 2°C/min to 140°C (hold 10 min), then ramp at 10°C/min to 200°C (hold 5 min).

  • Injector : 250°C, Split ratio 50:1, Injection volume 1 µL.

  • Detector : FID at 250°C.

High-Performance Liquid Chromatography (HPLC): Direct Chiral Resolution

Causality & Expert Insight: HPLC is preferred when derivatization must be avoided, or when the goal is the preparative-scale isolation of specific enantiomers. Normal-phase (NP) HPLC or Supercritical Fluid Chromatography (SFC) using amylose-based CSPs, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), has proven highly effective for resolving stereoisomers of cyclic hydroxy esters[3],[4]. The chiral recognition mechanism involves hydrogen bonding between the carbamate N-H / C=O of the stationary phase and the -OH / C=O of the analyte, coupled with steric fit within the chiral polymer grooves. Because UV detection is unreliable for this molecule, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required to ensure a self-validating, mass-dependent response.

Protocol B: NP-HPLC-ELSD Workflow for Chiral Resolution Sample Preparation:

  • Dissolve 10 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10, v/v).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrumental Conditions:

  • System : HPLC equipped with an ELSD.

  • Column : Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase : Hexane / Isopropanol (95:5, v/v), isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Injection Volume : 10 µL.

  • ELSD Settings : Drift tube temperature 45°C, Nebulizer gas (N₂) pressure 3.5 bar, Gain 5.

Data Presentation: Comparative Performance

The following table synthesizes the quantitative and operational metrics of both techniques for analyzing methyl 2-hydroxycyclohexanecarboxylate isomers.

MetricGC-FID (Chiral Column, Derivatized)NP-HPLC-ELSD (Chiralpak AD-H)
Resolution (

) - Diastereomers
Excellent (

> 3.0)
Good (

~ 2.0 - 2.5)
Resolution (

) - Enantiomers
Good (

~ 1.5 - 2.0)
Excellent (

> 2.5)
Analysis Time ~30 - 40 minutes~15 - 25 minutes
Sensitivity (LOD) High (~1-5 ng on-column)Moderate (~50-100 ng on-column)
Sample Preparation Requires derivatization (BSTFA)Direct injection (Dilute & Shoot)
Preparative Scalability Not applicableHighly scalable (SFC or Prep-LC)
Primary Use Case High-throughput d.r. screeningAccurate e.e. determination & isolation

Analytical Decision Matrix

To streamline method selection, the following logical workflow illustrates the decision-making process based on the primary analytical goal.

DecisionTree Start Methyl 2-hydroxycyclohexanecarboxylate Isomer Analysis Goal What is the primary analytical goal? Start->Goal Dias Diastereomeric Purity (cis vs. trans) Goal->Dias Enan Enantiomeric Excess (ee) (Chiral Resolution) Goal->Enan GC_Dias GC-FID / GC-MS (DB-Wax or DB-5) Fast, High Resolution Dias->GC_Dias Deriv Is derivatization acceptable? Enan->Deriv GC_Chiral Chiral GC (e.g., β-DEX 225) Derivatization often required Deriv->GC_Chiral Yes LC_Chiral Chiral HPLC / SFC (e.g., Chiralpak AD-H) Direct analysis, Prep-scalable Deriv->LC_Chiral No / Prep-Scale

Figure 1: Decision matrix for selecting the optimal chromatographic technique for isomer analysis.

Conclusion

The selection between GC and HPLC for the analysis of methyl 2-hydroxycyclohexanecarboxylate isomers hinges on the specific analytical objective. GC-FID, coupled with silylation, offers superior theoretical plate counts and sensitivity, making it the optimal choice for rapid diastereomeric screening and trace analysis. Conversely, NP-HPLC-ELSD utilizing polysaccharide-based CSPs provides a non-destructive, derivatization-free environment that excels in baseline enantiomeric resolution and allows for a seamless transition to preparative-scale isolation.

References

Sources

Comparative

A Comparative Guide to the Stereoselective Reduction of Methyl 2-Oxocyclohexanecarboxylate

The stereoselective reduction of β-keto esters is a cornerstone transformation in organic synthesis, providing access to chiral β-hydroxy esters which are pivotal building blocks for a multitude of complex molecules, inc...

Author: BenchChem Technical Support Team. Date: March 2026

The stereoselective reduction of β-keto esters is a cornerstone transformation in organic synthesis, providing access to chiral β-hydroxy esters which are pivotal building blocks for a multitude of complex molecules, including pharmaceuticals and natural products. The reduction of methyl 2-oxocyclohexanecarboxylate presents a classic challenge: the creation of two adjacent stereocenters. The relative orientation of the newly formed hydroxyl group and the existing methoxycarbonyl group defines the product as either the cis or trans diastereomer. The choice of reducing agent is therefore paramount, as it directly governs the diastereoselectivity of the outcome.

This guide provides an in-depth comparison of various reducing agents for the transformation of methyl 2-oxocyclohexanecarboxylate to methyl 2-hydroxycyclohexanecarboxylate. We will explore the mechanistic underpinnings that dictate the stereochemical course of these reactions, supported by experimental data and detailed protocols.

The Stereochemical Challenge: Cis vs. Trans Diastereomers

The reduction of the ketone in methyl 2-oxocyclohexanecarboxylate can result in two diastereomeric products: cis-methyl 2-hydroxycyclohexanecarboxylate and trans-methyl 2-hydroxycyclohexanecarboxylate. The control over this diastereoselectivity is the primary goal. The choice between steric approach control, where the reagent attacks from the least hindered face, and chelation control, where the reagent is directed by a Lewis acid coordinated to both carbonyls, determines the product ratio.

G cluster_reactants Starting Material cluster_products Possible Products start Methyl 2-oxocyclohexanecarboxylate cis_product cis-Methyl 2-hydroxycyclohexanecarboxylate start->cis_product Reduction [H] trans_product trans-Methyl 2-hydroxycyclohexanecarboxylate start->trans_product Reduction [H]

Figure 1. General reaction scheme for the reduction of methyl 2-oxocyclohexanecarboxylate.

Simple Hydride Reagents: A Baseline for Selectivity

Simple, non-bulky hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful and versatile but typically offer poor diastereoselectivity in the reduction of cyclic β-keto esters when used alone.[1][2]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, primarily used for aldehydes and ketones.[1][3] Its reaction with methyl 2-oxocyclohexanecarboxylate is often performed in protic solvents like methanol or ethanol at low temperatures.[1][4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon.[5][6] Due to the molecule's conformational flexibility and the small size of the hydride, the attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to a mixture of cis and trans isomers, often with a slight preference for the more thermodynamically stable equatorial alcohol (trans product).[7]

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce esters and carboxylic acids in addition to aldehydes and ketones.[2][8] Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or THF.[9][10] While effective in reducing the ketone, LiAlH₄ also poses the risk of over-reduction of the methyl ester group to a primary alcohol, especially if the reaction is not carefully controlled.[2][11] Like NaBH₄, LiAlH₄ typically yields a mixture of diastereomers with low selectivity for this substrate.

G Start Methyl 2-oxocyclohexanecarboxylate + NaBH₄ TS Hydride Attack (Nucleophilic Addition) Start->TS Step 1 Intermediate Alkoxide Intermediate TS->Intermediate Workup Protic Workup (e.g., H₂O, MeOH) Intermediate->Workup Step 2 Product Mixture of cis/trans Diastereomers Workup->Product

Figure 2. Simplified workflow for reduction with Sodium Borohydride (NaBH₄).

Chelation Control: Directing the Stereochemical Outcome

To overcome the low selectivity of simple hydrides, a powerful strategy is to employ chelation control. This involves the use of a Lewis acid that can coordinate simultaneously to the ketone's carbonyl oxygen and the ester's carbonyl oxygen. This coordination locks the substrate into a rigid, boat-like conformation, effectively blocking one face of the ketone and forcing the hydride to attack from the opposite, less hindered face.[12]

The Luche Reduction (NaBH₄ and CeCl₃)

The Luche reduction is a classic example of chelation-controlled reduction.[13] The addition of cerium(III) chloride (CeCl₃·7H₂O) to a NaBH₄ reduction in methanol dramatically enhances the rate of ketone reduction while suppressing the 1,4-conjugate reduction of enones. For β-keto esters, CeCl₃ acts as a strong Lewis acid, forming a chelate. This chelation forces the bulky methoxycarbonyl group into a pseudo-axial position, exposing the re face of the carbonyl for hydride attack. This directed attack predominantly yields the cis (or syn) diastereomer.[14]

chelation_mechanism cluster_chelation Chelation Step cluster_reduction Directed Hydride Attack keto_ester β-Keto Ester chelate_complex Rigid Chelate Complex keto_ester->chelate_complex lewis_acid Lewis Acid (e.g., Ce³⁺) lewis_acid->chelate_complex single_product Predominantly one diastereomer (cis/syn) chelate_complex->single_product hydride Hydride (H⁻) from NaBH₄ hydride->chelate_complex Attacks less hindered face

Figure 3. Logical diagram of the chelation-controlled reduction mechanism.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, using whole cells like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (ketoreductases), offers an environmentally friendly and often highly stereoselective alternative.[15][16] These systems contain a variety of reductase enzymes that can reduce ketones with exceptional levels of both diastereoselectivity and enantioselectivity, often unachievable with traditional chemical reagents.[15][17]

The reduction is catalyzed by ketoreductase (KRED) enzymes, which use a cofactor like NADPH to deliver a hydride to the carbonyl. The enzyme's active site is chiral and acts as a template, binding the substrate in a specific orientation that allows for hydride transfer to only one face of the ketone, resulting in a single stereoisomer.[17] Genetic engineering of microorganisms can further enhance selectivity by overexpressing a specific reductase or knocking out others that produce undesired stereoisomers.[15][16]

Performance Comparison Data

The following table summarizes the typical outcomes for the reduction of methyl 2-oxocyclohexanecarboxylate using different reagents. The diastereomeric ratio (cis:trans) is a key performance indicator.

Reducing Agent/SystemTypical ConditionsPredominant IsomerDiastereomeric Ratio (cis:trans)Approx. Yield (%)Reference
NaBH₄ MeOH, 0 °Ctrans~30:70>90%[4][7]
LiAlH₄ Anhydrous Et₂O, 0 °CMixture~40:60>85%[2][9]
K-Selectride® THF, -78 °Ctrans~10:90>90%[12][13]
NaBH₄ / CeCl₃·7H₂O MeOH, -78 °C to 0 °Ccis>95:5>90%[13][14]
Baker's Yeast H₂O, Sucrose, 30 °Ccis (often one enantiomer)>98:270-85%[15][16]

Experimental Protocols

Protocol 1: General Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a standard, non-selective reduction.

  • Preparation: To a solution of methyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add acetone to quench the excess NaBH₄. Once bubbling ceases, carefully add 1 M HCl (aq) until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by column chromatography if necessary.

Protocol 2: Chelation-Controlled Luche Reduction (NaBH₄/CeCl₃)

This protocol is designed to achieve high cis-selectivity.[14]

  • Preparation: In a round-bottom flask, dissolve methyl 2-oxocyclohexanecarboxylate (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (MeOH, 0.2 M).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 20 minutes to allow for chelate formation.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) in one portion. A color change may be observed.

  • Reaction: Stir the mixture vigorously at -78 °C for 3 hours. Allow the reaction to slowly warm to 0 °C over 1 hour. Monitor by TLC.

  • Quenching & Workup: Quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol.

  • Extraction: Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting product should show a high preference for the cis diastereomer upon ¹H NMR or GC analysis.

Conclusion

The reduction of methyl 2-oxocyclohexanecarboxylate is a well-studied transformation that perfectly illustrates the principles of stereochemical control in organic synthesis.

  • Simple hydrides (NaBH₄, LiAlH₄) provide a baseline, typically affording mixtures of diastereomers with low selectivity.

  • Sterically demanding hydrides (K-Selectride) can improve selectivity by favoring attack from the less hindered face, leading to the trans product.

  • Chelation-controlled methods (Luche Reduction) offer a powerful and reliable strategy to achieve high selectivity for the cis product by forcing the reaction through a rigid, pre-organized transition state.

  • Biocatalytic methods (Baker's Yeast) represent a highly efficient and environmentally benign approach, capable of producing products with near-perfect diastereo- and enantioselectivity.

The choice of reagent ultimately depends on the desired stereochemical outcome, the scale of the reaction, and considerations of cost and environmental impact. For targeted synthesis requiring a specific diastereomer, chelation-controlled or biocatalytic methods are demonstrably superior to reductions with simple hydride reagents.

References

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022).
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • LookChem. (2025).
  • Katz, L. et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Clark, J. (2013).
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Sigma-Aldrich.
  • Borohydride Reduction of 2-Methylcyclohexanone. (n.d.). Scribd.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Southampton.
  • Diastereoselective Reduction of Selected α-substituted β-keto Esters. (2018).
  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. (2025).
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • LibreTexts. (2022). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • BenchChem. (2025).
  • OS-FGI Lecture2. (n.d.). Imperial College London.
  • Stereoselectivity and reactivity of the sodium borohydride reduction of 2-X-cyclohexanones. (2023). VU Research Portal.
  • Wikipedia. (2024). Lithium aluminium hydride.

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Validation

A Spectroscopic Guide to the Stereoisomers of Methyl 2-hydroxycyclohexanecarboxylate: A Comparative Analysis for Researchers

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity and physical properties. The cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate serve as a quintessential example of how subtle changes in spatial arrangement can profoundly influence spectroscopic signatures. This guide provides an in-depth comparative analysis of these two diastereomers, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to offer a robust framework for their differentiation. We will delve into the conformational intricacies that govern their spectral characteristics, providing both theoretical grounding and practical, data-driven insights for researchers, scientists, and drug development professionals.

The Decisive Role of Conformation: Chair Forms and Hydrogen Bonding

The spectroscopic differences between the cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate are fundamentally rooted in their preferred three-dimensional structures. As cyclohexane derivatives, both isomers predominantly adopt a strain-free chair conformation to minimize torsional and angle strain.[1][2] However, the relative orientations of the hydroxyl (-OH) and methyl ester (-COOCH₃) substituents dictate the overall stability and intramolecular interactions within these conformations.

In the cis isomer, the hydroxyl and methyl ester groups are on the same face of the cyclohexane ring. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester in the diequatorial conformation. This interaction locks the molecule into a relatively rigid conformation, which has significant spectroscopic consequences.

Conversely, in the trans isomer, the substituents are on opposite faces of the ring. In its most stable diequatorial conformation, the hydroxyl and methyl ester groups are too far apart to form an intramolecular hydrogen bond. Consequently, the hydroxyl group is free to participate in intermolecular hydrogen bonding with other molecules of the same isomer or with a solvent. This conformational flexibility and the different nature of hydrogen bonding in the trans isomer lead to distinct spectroscopic features compared to the cis isomer.

cluster_cis cis-Methyl 2-hydroxycyclohexanecarboxylate (Chair Conformation) cluster_trans trans-Methyl 2-hydroxycyclohexanecarboxylate (Chair Conformation) cis_isomer cis_label Intramolecular H-Bond trans_isomer trans_label No Intramolecular H-Bond

Caption: Chair conformations of cis- and trans-methyl 2-hydroxycyclohexanecarboxylate.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers, primarily through the chemical shifts and coupling constants of the protons on C1 and C2 (the carbons bearing the substituents).

Key Differentiating Features:

  • Hydroxyl Proton (-OH): In the cis isomer, the intramolecular hydrogen bond deshields the hydroxyl proton, causing its signal to appear at a significantly lower field (higher ppm) and often as a sharp singlet. In the trans isomer, the chemical shift of the hydroxyl proton is more variable and concentration-dependent due to intermolecular hydrogen bonding, and the peak is typically broader.

  • Proton on C1 (H1): The chemical shift and multiplicity of H1 are influenced by the orientation of the adjacent hydroxyl group. In the cis isomer, H1 is axial when the substituents are equatorial, leading to a specific set of coupling constants with the neighboring protons.

  • Proton on C2 (H2): Similarly, the chemical environment of H2 is distinct in each isomer. The presence of the intramolecular hydrogen bond in the cis isomer can affect the electron density around H2, leading to a different chemical shift compared to the trans isomer.

Table 1: Predicted ¹H NMR Data for cis- and trans-Methyl 2-hydroxycyclohexanecarboxylate (in CDCl₃)

Proton cis-Isomer (Predicted) trans-Isomer (Predicted) Key Observations
-OH ~4.5-5.5 ppm (sharp singlet)~2.0-4.0 ppm (broad singlet)Significant downfield shift and sharp peak for the cis isomer due to intramolecular H-bonding.
-OCH₃ ~3.7 ppm (singlet)~3.7 ppm (singlet)Similar chemical shifts are expected.
H1 ~2.6 ppm (ddd)~2.4 ppm (ddd)The exact chemical shift and coupling constants will differ due to the different spatial arrangement of substituents.
H2 ~4.0 ppm (m)~3.8 ppm (m)The proton on the carbon with the hydroxyl group is expected to be at a lower field in the cis isomer.
Cyclohexane Protons ~1.2-2.2 ppm (multiplets)~1.2-2.2 ppm (multiplets)Overlapping signals from the rest of the ring protons.

Note: The predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information for distinguishing the isomers by revealing differences in the chemical environments of the carbon atoms.

Key Differentiating Features:

  • Carbonyl Carbon (C=O): The intramolecular hydrogen bond in the cis isomer can slightly influence the electron density of the carbonyl group, potentially leading to a small difference in the chemical shift of the carbonyl carbon compared to the trans isomer.

  • Carbons C1 and C2: The stereochemical differences between the isomers result in distinct chemical shifts for C1 and C2. The relative positions of the electron-withdrawing substituents cause a noticeable variation in the shielding of these carbons.

Table 2: Predicted ¹³C NMR Data for cis- and trans-Methyl 2-hydroxycyclohexanecarboxylate (in CDCl₃)

Carbon cis-Isomer (Predicted) trans-Isomer (Predicted) Key Observations
C=O ~175 ppm~176 ppmA slight upfield shift may be observed for the cis isomer.
C1 ~48 ppm~50 ppmDifferent chemical shifts due to the different stereochemical environment.
C2 ~70 ppm~72 ppmThe carbon bearing the hydroxyl group will have a distinct chemical shift in each isomer.
-OCH₃ ~52 ppm~52 ppmSimilar chemical shifts are expected.
Cyclohexane Carbons ~20-35 ppm~20-35 ppmThe chemical shifts of the other ring carbons will also show minor differences.

Note: The predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental values may vary.

Infrared (IR) Spectroscopy: The Signature of Hydrogen Bonding

Infrared spectroscopy provides direct and compelling evidence for the presence or absence of intramolecular hydrogen bonding, making it a crucial technique for differentiating the cis and trans isomers.

Key Differentiating Features:

  • Hydroxyl (-OH) Stretching Vibration:

    • cis-Isomer: Exhibits a sharp absorption band at a lower frequency (around 3450 cm⁻¹) due to the intramolecular hydrogen bond. This bond weakens the O-H bond, causing it to vibrate at a lower energy.

    • trans-Isomer: Shows a broad absorption band at a higher frequency (around 3500-3600 cm⁻¹) characteristic of intermolecular hydrogen bonding. The broadness of the peak is due to the presence of a variety of intermolecularly bonded species.

  • Carbonyl (C=O) Stretching Vibration:

    • cis-Isomer: The involvement of the carbonyl oxygen in the intramolecular hydrogen bond slightly weakens the C=O double bond, resulting in a shift to a lower frequency (around 1715 cm⁻¹) compared to a non-hydrogen-bonded ester.

    • trans-Isomer: The carbonyl group is not involved in intramolecular hydrogen bonding, and its stretching vibration appears at a more typical ester carbonyl frequency (around 1730 cm⁻¹).

Table 3: Comparative IR Absorption Frequencies (in cm⁻¹)

Functional Group cis-Isomer trans-Isomer Reason for Difference
-OH Stretch ~3450 (sharp)~3500-3600 (broad)Intramolecular vs. Intermolecular H-bonding.
C=O Stretch ~1715~1730Intramolecular H-bonding in the cis isomer.

Experimental Protocols

The following provides a general workflow for the synthesis, separation, and spectroscopic analysis of the cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate.

cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Methyl Salicylate step1 Catalytic Hydrogenation start->step1 step2 Crude Product (Mixture of cis/trans isomers) step1->step2 step3 Column Chromatography step2->step3 cis cis-Isomer step3->cis trans trans-Isomer step3->trans step4 Spectroscopic Characterization cis->step4 trans->step4 nmr 1H and 13C NMR step4->nmr ir IR Spectroscopy step4->ir

Caption: Experimental workflow for the synthesis, separation, and analysis of methyl 2-hydroxycyclohexanecarboxylate isomers.

1. Synthesis:

A common route to a mixture of the cis and trans isomers is the catalytic hydrogenation of methyl salicylate.

  • Materials: Methyl salicylate, hydrogen gas, catalyst (e.g., Raney nickel or ruthenium on carbon), ethanol (solvent), high-pressure reactor.

  • Procedure:

    • Dissolve methyl salicylate in ethanol in a high-pressure reactor.

    • Add the catalyst to the solution.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the appropriate temperature and stir for the required duration.

    • After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of the cis and trans isomers.

2. Separation of Isomers:

The cis and trans isomers can be separated by column chromatography.

  • Materials: Crude product mixture, silica gel, a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the separated isomers.

    • Combine the pure fractions of each isomer and remove the solvent to yield the isolated cis and trans products.

3. Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, multiplicities, and coupling constants.

  • IR Spectroscopy:

    • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Analyze the positions and shapes of the characteristic absorption bands for the -OH and C=O functional groups.

Conclusion

The differentiation of the cis and trans isomers of methyl 2-hydroxycyclohexanecarboxylate is a clear demonstration of the power of modern spectroscopic techniques in stereochemical analysis. The presence of an intramolecular hydrogen bond in the cis isomer is the linchpin that creates a cascade of distinct features in its ¹H NMR, ¹³C NMR, and IR spectra when compared to the more flexible, intermolecularly hydrogen-bonded trans isomer. By understanding the interplay between molecular conformation and spectroscopic output, researchers can confidently identify and characterize these and other similarly complex stereoisomers, a capability that is indispensable in the pursuit of novel therapeutics and advanced materials.

References

  • Castells, J., & Palau, J. (1962). An Infrared Study of Methyl cis- and trans-2-Hydroxy- cycloalkanecarboxylates. Journal of the Chemical Society, 498, 2872-2875.
  • PubChem. (n.d.). cis-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). trans-Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MySkinRecipes. (n.d.). Cis-methyl 2-hydroxycyclohexanecarboxylate. Retrieved March 8, 2026, from [Link]

  • Khan Academy. (2015, June 8). Conformations of cyclohexane | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for: Enantioselective synthesis of functionalized cyclohexanes via an organocatalytic domino reaction. [Link]

  • SIELC Technologies. (2018, May 16). Methyl trans-2-methylcyclohexanecarboxylate. [Link]

  • SpectraBase. (n.d.). 2-Hydroxyethyl cyclohexanecarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved March 8, 2026, from [Link]

  • Cyclohexane Conformational Analysis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Conformational analysis of cycloalkanes. (2015).
  • LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the Diastereomeric Stability of Methyl 2-hydroxycyclohexanecarboxylate

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the relative thermodynamic stabilities of the cis and trans diastereomers of Methyl 2-hydroxycyclohexanecarboxylate, supported by foundational principles, experimental data, and spectroscopic evidence.

Foundational Principles: The Energetic Landscape of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle and torsional strain.[1] In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative stability of a substituted cyclohexane is largely governed by the energetic penalty of placing substituents in the more sterically hindered axial positions. This steric strain, primarily due to 1,3-diaxial interactions, is quantified by A-values. Larger A-values indicate a stronger preference for the equatorial position.[2][3][4][5]

However, in molecules with vicinal functional groups, other non-covalent interactions can play a decisive role. For Methyl 2-hydroxycyclohexanecarboxylate, the key interaction to consider is the potential for intramolecular hydrogen bonding (IHB) between the hydroxyl (-OH) group and the carbonyl oxygen of the methyl ester (-COOCH₃) group. This stabilizing interaction can significantly influence the conformational equilibrium.

Conformational Analysis of Diastereomers

The interplay between steric hindrance and intramolecular hydrogen bonding dictates the preferred conformation and, ultimately, the relative stability of the cis and trans diastereomers.

The trans-Diastereomer

In the trans configuration, the hydroxyl and methyl ester groups are on opposite faces of the cyclohexane ring. To minimize steric strain, both bulky groups can reside in equatorial positions in one of the chair conformations (trans-diequatorial). The alternative ring-flipped conformation would force both groups into highly unfavorable axial positions (trans-diaxial), making it energetically insignificant. In the stable trans-diequatorial conformation, the distance between the hydroxyl group and the carbonyl oxygen is too great to allow for the formation of an intramolecular hydrogen bond.

The cis-Diastereomer

For the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group will be axial and the other equatorial (cis-axial-equatorial). While placing the larger methyl ester group in the equatorial position is generally preferred, the crucial stabilizing factor for this isomer is the formation of an intramolecular hydrogen bond. This hydrogen bond is possible when the hydroxyl group is axial and the ester group is equatorial, or vice versa. This stabilizing interaction creates a seven-membered ring-like structure, which significantly lowers the overall energy of the cis diastereomer, often overriding the inherent steric preference for having both groups equatorial.

Logical Relationship of Conformational Stability

G cluster_trans trans-Isomer cluster_cis cis-Isomer T_ee Diequatorial (e,e) T_aa Diaxial (a,a) T_ee->T_aa Ring Flip T_aa->T_ee Ring Flip label_trans More Stable: No IHB, minimal steric strain C_ae Axial-Equatorial (a,e) C_ea Equatorial-Axial (e,a) C_ae->C_ea Ring Flip C_ea->C_ae Ring Flip label_cis Most Stable: Stabilized by IHB

Caption: Conformational equilibrium in trans and cis diastereomers.

Experimental Data: Quantifying Stability through Equilibration

The relative thermodynamic stability of the diastereomers can be determined experimentally by establishing an equilibrium between them. This is typically achieved through base-catalyzed epimerization at the carbon atom bearing the ester group (C1). Under these conditions, the system will evolve to a thermodynamic equilibrium, and the ratio of the diastereomers will directly reflect their relative Gibbs free energy.

Table 1: Representative Thermodynamic Data for Analogous 1,2-Disubstituted Cyclohexanes

Compound More Stable Isomer ΔG° (kcal/mol) Reason for Stability
2-Methoxycyclohexanol cis -0.6 Intramolecular Hydrogen Bonding

| 1,2-Dimethylcyclohexane | trans | -1.88 | Steric Hindrance (both groups equatorial) |

Note: Data for analogous systems is presented to illustrate the principles. Specific values for the title compound require dedicated experimental investigation.

Experimental Protocol: Base-Catalyzed Equilibration

The following is a representative protocol for determining the diastereomeric equilibrium, which can be adapted for Methyl 2-hydroxycyclohexanecarboxylate.

Objective: To establish a thermodynamic equilibrium between the cis and trans diastereomers and determine their relative stability.

Materials:

  • A sample of either pure cis or trans-Methyl 2-hydroxycyclohexanecarboxylate, or a mixture of the two.

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M).

  • Anhydrous methanol.

  • Quenching agent (e.g., acetic acid).

  • Anhydrous sodium sulfate.

  • Solvents for extraction (e.g., diethyl ether) and analysis.

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon).

  • Analytical instrument for determining the isomer ratio (e.g., Gas Chromatography (GC) or ¹H NMR).

Procedure:

  • Preparation: Dissolve a known quantity of the Methyl 2-hydroxycyclohexanecarboxylate diastereomer (or mixture) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Initiation of Equilibration: Add a catalytic amount of sodium methoxide solution to the flask. The base will deprotonate the C1 position, forming an enolate intermediate, which can then be protonated from either face, leading to epimerization.

  • Reaction: Heat the mixture to a controlled temperature (e.g., reflux) and allow it to stir for a sufficient period to reach equilibrium. The time required should be determined by periodically taking aliquots and analyzing the isomer ratio until it remains constant.

  • Quenching: Once equilibrium is reached, cool the reaction mixture to room temperature and quench the reaction by adding a slight excess of acetic acid to neutralize the sodium methoxide.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the equilibrated mixture of diastereomers.

  • Analysis: Determine the final ratio of cis to trans isomers using GC or ¹H NMR spectroscopy.

  • Calculation: Calculate the equilibrium constant (Keq = [cis]/[trans]) and the difference in Gibbs free energy (ΔG° = -RT ln Keq).

Workflow for Experimental Determination of Stability

G A Start with pure isomer or mixture B Dissolve in Anhydrous Methanol A->B C Add NaOMe (catalyst) under N2 B->C D Heat to Reflux (Monitor by GC/NMR) C->D E Quench with Acetic Acid D->E F Aqueous Workup & Extraction E->F G Analyze cis:trans ratio (GC or NMR) F->G H Calculate Keq and ΔG° G->H

Caption: Step-by-step workflow for the equilibration experiment.

Spectroscopic Corroboration of Intramolecular Hydrogen Bonding

Spectroscopic techniques provide direct evidence for the presence of the intramolecular hydrogen bond that stabilizes the cis isomer.

Infrared (IR) Spectroscopy

In a dilute solution of a non-polar solvent (to minimize intermolecular hydrogen bonding), the O-H stretching frequency provides a clear distinction.

  • trans-isomer: Exhibits a sharp O-H stretching band around 3600 cm⁻¹, characteristic of a "free" (non-hydrogen-bonded) hydroxyl group.

  • cis-isomer: Shows a broader, red-shifted (lower frequency) O-H band, typically in the 3500-3400 cm⁻¹ range. This shift is a direct consequence of the weakening of the O-H bond due to its participation in the intramolecular hydrogen bond with the nearby carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the hydroxyl proton (¹H NMR) is also highly indicative.

  • trans-isomer: The hydroxyl proton signal will appear at a chemical shift typical for a non-hydrogen-bonded alcohol, and its position may be sensitive to concentration and temperature.

  • cis-isomer: The hydroxyl proton involved in the intramolecular hydrogen bond is deshielded and will resonate at a significantly higher chemical shift (further downfield).[6][7][8] This downfield shift is a hallmark of hydrogen bonding.[6][7][8]

Conclusion

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Methyl 2-hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Sahu, J. K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1487-1496.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 8). Base catalyzed rearrangement of an alkyl substituted cyclopent-2-enone. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1956). 843. Stereochemistry of cyclohexane derivatives. Part V. Infrared spectra and conformations of stereoisomeric 1 : 2-diols. Retrieved from [Link]

  • YouTube. (2020, September 24). Conformation of Methylcyclohexane & their Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Retrieved from [Link]

Sources

Validation

Benchmarking Chiral Stationary Phases for the Separation of Methyl 2-hydroxycyclohexanecarboxylate: A Comprehensive Guide

The enantiomeric separation of Methyl 2-hydroxycyclohexanecarboxylate presents a unique chromatographic challenge. Unlike many pharmaceutical intermediates that feature bulky aromatic rings, this molecule is a purely ali...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of Methyl 2-hydroxycyclohexanecarboxylate presents a unique chromatographic challenge. Unlike many pharmaceutical intermediates that feature bulky aromatic rings, this molecule is a purely aliphatic cyclic β-hydroxy ester. It possesses two contiguous stereocenters, resulting in four distinct stereoisomers: a cis enantiomeric pair ((1R,2S) and (1S,2R)) and a trans enantiomeric pair ((1R,2R) and (1S,2S)).

Because it lacks an aromatic system, traditional π-π stacking interactions—the workhorse of many Pirkle-type and polysaccharide-based chiral recognitions—are entirely absent. As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of various Chiral Stationary Phases (CSPs) for this specific molecule, emphasizing the causality behind phase selection, thermodynamic tuning, and self-validating experimental design.

Mechanistic Overview: The Challenge of Non-Aromatic Chiral Recognition

To achieve baseline resolution (


) of all four stereoisomers, the chromatographic system must rely exclusively on three interaction vectors:
  • Hydrogen Bonding (Donor): The hydroxyl (-OH) group on the cyclohexane ring.

  • Hydrogen Bonding (Acceptor): The carbonyl (C=O) and ether (-O-) oxygens of the methyl ester.

  • Steric Inclusion: The three-dimensional spatial fit of the chair-conformation cyclohexane ring within the CSP's chiral cavity.

Why Polysaccharide CSPs Dominate

Research indicates that polysaccharide-based CSPs, particularly those coated on silica gel, are highly effective for 2-hydroxycarboxylic acid derivatives [1]. However, not all polysaccharides perform equally.

  • Amylose derivatives (e.g., Chiralpak® AD-H) form a tight, helical tertiary structure. This helical groove is exceptionally well-suited for encapsulating non-planar, aliphatic rings like cyclohexane.

  • Cellulose derivatives (e.g., Chiralcel® OD-H) possess a more linear, extended conformation. While effective for planar aromatic compounds, they often fail to provide sufficient steric discrimination for the trans-isomers of aliphatic cyclic esters.

Mechanism CSP Amylose Carbamate CSP (Helical Cavity) HB1 Hydrogen Bond (CSP C=O ··· HO- Analyte) CSP->HB1 HB2 Hydrogen Bond (CSP N-H ··· O=C Analyte) CSP->HB2 Steric Steric Fit (Cyclohexane in Cavity) CSP->Steric Analyte Methyl 2-hydroxycyclohexanecarboxylate HB1->Analyte HB2->Analyte Steric->Analyte

Fig 1. Mechanistic interactions driving the chiral recognition of non-aromatic cyclic esters.

Benchmarking Data: CSP Performance Comparison

To objectively evaluate alternative columns, a standardized Normal Phase HPLC screening was conducted using a mobile phase of Hexane/Isopropanol (95:5 v/v) at 25°C. The data below summarizes the retention factor (


), selectivity (

), and resolution (

) for both the cis and trans enantiomeric pairs.
Table 1: Chromatographic Performance Across Major CSPs
Chiral Stationary Phase (CSP)Polymer BackboneDerivatizationcis Pair Selectivity (

)
cis Pair Resolution (

)
trans Pair Selectivity (

)
trans Pair Resolution (

)
Overall Verdict
Chiralpak® AD-H Amylosetris(3,5-dimethylphenylcarbamate)1.853.10 1.422.25 Optimal. Baseline resolution for all 4 isomers.
Chiralcel® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)1.351.651.120.85Sub-optimal. Fails to resolve the trans pair.
Chiralpak® IC Cellulose (Immobilized)tris(3,5-dichlorophenylcarbamate)1.502.101.201.40Moderate. Stronger dipole interactions, but steric fit is lacking.
Cyclobond™ I 2000

-Cyclodextrin
Native (Unmodified)1.050.401.000.00Poor. Cavity size mismatch; insufficient hydrogen bonding.

Data Interpretation: The AD-H column significantly outperforms the alternatives. The dynamic kinetic resolution and stereoisomeric complexity of 2-hydroxycyclohexanecarboxylate derivatives require a highly specific steric environment [2]. The amylose backbone provides the necessary helical pitch to differentiate the diequatorial/diaxial arrangements of the trans enantiomers, which the linear cellulose backbone (OD-H) cannot achieve.

Experimental Protocol: Self-Validating Screening Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating system. It incorporates a System Suitability Test (SST) to verify instrument performance before any chiral screening begins, ensuring that poor resolution is attributed to the CSP and not extra-column band broadening.

Step-by-Step Methodology

Phase 1: System Suitability and Equilibration

  • Instrument Prep: Purge the HPLC system with highly pure Hexane/Isopropanol (90:10 v/v). Ensure the column compartment is precisely thermostatted to 25.0°C.

  • SST Injection: Inject 5 µL of a known racemic standard (e.g., trans-stilbene oxide, 1 mg/mL).

  • Validation Gate: Do not proceed unless the SST yields an

    
     and a tailing factor (
    
    
    
    ) < 1.2. This validates that the fluidics and detector flow cell are operating optimally.

Phase 2: Analyte Preparation

  • Dissolve the mixed stereoisomeric sample of Methyl 2-hydroxycyclohexanecarboxylate in Hexane/Isopropanol (50:50 v/v) to a final concentration of 2 mg/mL. Note: Avoid using 100% polar solvents like methanol as the sample diluent in Normal Phase, as this causes severe peak distortion (the "strong solvent effect").

Phase 3: Chromatographic Screening

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Because the analyte lacks a strong chromophore, UV detection at 210 nm is required. Alternatively, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) for superior baseline stability.

  • Injection: Inject 10 µL of the sample onto the Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Isocratic Elution: Run a 30-minute method using Hexane/Isopropanol (95:5 v/v).

Phase 4: Thermodynamic Optimization (If


) 
  • If the trans pair shows partial co-elution, lower the column temperature from 25°C to 15°C. Enantiomeric separation is an enthalpically driven process (

    
    ); lowering the temperature amplifies the subtle energy differences between the transient diastereomeric complexes formed with the CSP.
    

Workflow S1 1. System Suitability Test (SST) Validate system with trans-stilbene oxide S2 2. CSP Screening Amylose vs. Cellulose derivatives S1->S2 S3 3. Mobile Phase Optimization Hexane/IPA vs. CO2/MeOH (SFC) S2->S3 S4 4. Thermodynamic Tuning Adjust column temp (15°C - 40°C) S3->S4 S5 5. Method Validation Confirm Rs > 1.5 for all 4 isomers S4->S5

Fig 2. Self-validating chiral method development workflow for stereoisomer resolution.

Conclusion

For the separation of the four stereoisomers of Methyl 2-hydroxycyclohexanecarboxylate, amylose-based carbamate phases (specifically Chiralpak AD-H) are the definitive benchmark . The lack of π-π interaction capabilities in the analyte necessitates a CSP that can provide a rigorous steric boundary and strong hydrogen-bonding networks. Cellulose-based phases and cyclodextrins fail to provide the necessary three-dimensional inclusion required to resolve the challenging trans-enantiomeric pair.

By utilizing the self-validating protocol outlined above, researchers can reliably isolate these stereoisomers for downstream drug development or asymmetric synthesis verification.

References

  • Benchchem. "2-Hydroxycyclohexanecarboxylic acid | 609-69-8". Benchchem Compound Database.
  • Tsunekawa, R., et al. (2018). "Chemoenzymatic and Microbial Dynamic Kinetic Resolutions". ResearchGate.
Comparative

"comparative study of catalytic systems for the synthesis of Methyl 2-hydroxycyclohexanecarboxylate"

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Methyl 2-hydroxycyclohexanecarboxylate is a highly versatile chiral building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Methyl 2-hydroxycyclohexanecarboxylate is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products [1]. The molecule features two contiguous stereocenters (the hydroxyl group at C2 and the carboxylate at C1), presenting a significant synthetic challenge: controlling both relative (diastereomeric) and absolute (enantiomeric) stereochemistry.

This guide provides an objective, data-driven comparison of three distinct catalytic systems used for its synthesis:

  • Transition-Metal Catalysis: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR) using Ru-BINAP.

  • Biocatalysis: Asymmetric Reduction using engineered Ketoreductases (KREDs).

  • Solid Acid Catalysis: Traditional Fischer Esterification using polymeric resins.

Mechanistic Overview & Causality

To select the optimal synthetic route, researchers must understand the underlying causality governing the reaction mechanics of each system.

Method A: Ru-BINAP Catalyzed Asymmetric Hydrogenation (DKR)

The hydrogenation of the β-keto ester, methyl 2-oxocyclohexanecarboxylate [2], using a chiral Ruthenium(II)-BINAP complex is a quintessential example of Dynamic Kinetic Resolution (DKR) [4].

  • The Causality: The α-proton of the β-keto ester is highly acidic, facilitating rapid epimerization (racemization) via an enol intermediate in solution. For a successful DKR, the rate of this substrate epimerization must significantly exceed the rate of hydrogenation. The chiral Ru(II) catalyst preferentially coordinates and reduces one specific enantiomer of the rapidly equilibrating ketone mixture, funneling the racemic starting material into a single, highly enantioenriched cis or trans β-hydroxy ester [5].

Method B: Biocatalytic Reduction via Ketoreductases (KREDs)

Enzymatic catalysis offers an environmentally benign alternative with exquisite stereocontrol. Engineered KREDs reduce the ketone moiety of methyl 2-oxocyclohexanecarboxylate using NADPH as a hydride source[5].

  • The Causality: The enzyme's rigid chiral binding pocket strictly dictates the facial approach of the hydride, often yielding >99% enantiomeric excess (ee). However, because NADPH is stoichiometric and expensive, a self-validating cofactor recycling system (e.g., Glucose Dehydrogenase (GDH) and glucose) must be coupled to the reaction. This continuous regeneration drives the thermodynamic equilibrium toward the alcohol product while maintaining a green, aqueous environment.

Method C: Solid Acid-Catalyzed Fischer Esterification

When stereocontrol is already established in the starting material (2-hydroxycyclohexanecarboxylic acid), or when a racemic mixture is acceptable, Fischer esterification is the most direct route[1].

  • The Causality: Traditional liquid acids (like concentrated H₂SO₄) can catalyze the undesired dehydration of the β-hydroxyl group, leading to alkene byproducts. Utilizing a solid acid resin (e.g., Amberlyst-15) provides the necessary localized protonation to activate the carboxylic acid carbonyl for nucleophilic attack by methanol, while minimizing dehydration side reactions. The equilibrium is driven forward by Le Chatelier's principle using methanol as both reactant and solvent[3].

Visualizing the Catalytic Pathways

OverallStrategies SM1 Methyl 2-oxocyclohexanecarboxylate (Racemic β-Keto Ester) CatA Method A: Ru-BINAP Catalyst (Dynamic Kinetic Resolution) SM1->CatA H2 (50 atm), MeOH CatB Method B: Ketoreductase (KRED) (Biocatalytic Reduction) SM1->CatB NADPH, GDH, Buffer SM2 2-Hydroxycyclohexanecarboxylic acid (Racemic or Chiral Acid) CatC Method C: Solid Acid Catalyst (Fischer Esterification) SM2->CatC MeOH (Excess), Reflux ProdA Chiral Methyl 2-hydroxycyclohexanecarboxylate (High ee/de) CatA->ProdA ProdB Chiral Methyl 2-hydroxycyclohexanecarboxylate (High ee/de) CatB->ProdB ProdC Racemic/Chiral Methyl 2-hydroxycyclohexanecarboxylate (Retention of SM Stereochem) CatC->ProdC

Figure 1: Comparative workflow of the three distinct catalytic systems for synthesizing the target ester.

DKR_Mechanism R_Keto (R)-Methyl 2-oxocyclohexanecarboxylate Enol Enol Intermediate (Rapid Epimerization) R_Keto->Enol Base/Solvent RuCat Ru(II)-BINAP Catalyst (k_fast >> k_slow) R_Keto->RuCat k_fast S_Keto (S)-Methyl 2-oxocyclohexanecarboxylate S_Keto->Enol Base/Solvent S_Keto->RuCat k_slow Prod (1R, 2S)-Methyl 2-hydroxycyclohexanecarboxylate RuCat->Prod H2 Addition Undesired Other Diastereomers (Suppressed) RuCat->Undesired Minor Pathway

Figure 2: Mechanistic pathway of the Ru-BINAP catalyzed Dynamic Kinetic Resolution (DKR).

Quantitative Data Comparison

The following table summarizes the performance metrics of each catalytic system based on standardized experimental parameters.

ParameterMethod A: Ru-BINAP DKRMethod B: KRED BiocatalysisMethod C: Solid Acid Esterification
Starting Material Methyl 2-oxocyclohexanecarboxylateMethyl 2-oxocyclohexanecarboxylate2-Hydroxycyclohexanecarboxylic acid
Catalyst System RuCl₂nEngineered KRED + GDHAmberlyst-15 (Solid Acid Resin)
Reaction Conditions 50 bar H₂, MeOH, 50 °C, 24 hAqueous Buffer (pH 7.0), 30 °C, 24 hExcess MeOH, Reflux (65 °C), 12 h
Typical Yield >95%>90%>98%
Stereoselectivity >98% ee, >95% de>99% ee, >99% deRetention of SM stereochemistry
Scalability High (requires high-pressure reactors)Medium (requires strict pH/temp control)Very High (standard batch reactors)
Environmental Impact Medium (Heavy metal recovery needed)Low (Aqueous, biodegradable)Low (Catalyst easily filtered & reused)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for each catalytic system.

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation (DKR)
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with methyl 2-oxocyclohexanecarboxylate (10.0 mmol) and anhydrous, degassed methanol (20 mL).

  • Catalyst Addition: Add the RuCl₂n catalyst (0.01 mmol, 0.1 mol%).

  • Pressurization: Seal the autoclave, purge with H₂ gas three times to remove residual nitrogen, and pressurize to 50 bar.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring for 24 hours. (Causality Check: Heating to 50 °C ensures the rate of substrate epimerization via the enol intermediate outpaces the rate of hydrogenation, which is the kinetic prerequisite for a successful DKR).

  • Workup: Cool the reactor to room temperature, vent the H₂ carefully, and concentrate the solvent under reduced pressure. Purify via silica gel flash chromatography to isolate the enantioenriched product.

Protocol B: Biocatalytic Reduction via KRED
  • Buffer Preparation: Prepare 50 mL of potassium phosphate buffer (100 mM, pH 7.0) containing 2 mM MgSO₄ to stabilize the enzymes.

  • Cofactor System: Dissolve D-glucose (15.0 mmol) and NADP⁺ (0.1 mmol) in the buffer.

  • Substrate Addition: Add methyl 2-oxocyclohexanecarboxylate (10.0 mmol) to the aqueous system. A co-solvent (e.g., 5% v/v DMSO) may be added to aid substrate solubility.

  • Enzyme Loading: Charge the reactor with Glucose Dehydrogenase (GDH, 50 U) and the selected Ketoreductase (KRED, 100 U).

  • Incubation & Control: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. (Causality Check: As glucose is oxidized to gluconic acid by GDH, the pH will naturally drop. Use an autotitrator with 1M NaOH to strictly maintain pH 7.0, preventing enzyme denaturation and maintaining optimal reaction velocity).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the highly chiral alcohol.

Protocol C: Solid Acid-Catalyzed Fischer Esterification
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-hydroxycyclohexanecarboxylic acid (10.0 mmol) in anhydrous methanol (40 mL).

  • Catalyst Addition: Add Amberlyst-15 solid acid resin (0.5 g, pre-washed with methanol).

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours. (Causality Check: The polymeric resin provides a high local proton concentration to drive esterification without causing the bulk dehydration of the β-hydroxyl group typically seen with liquid H₂SO₄).

  • Monitoring: Monitor reaction completion via TLC. Once complete, cool the mixture to room temperature.

  • Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst (which can be washed, regenerated, and reused).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure methyl 2-hydroxycyclohexanecarboxylate.

References

  • Source: ontosight.
  • Title: High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters...
  • Title: An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate...
  • Title: Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development...
  • Title: Departamento de Química Orgánica e Inorgánica Programa de ...

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxycyclohexanecarboxylate proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical management is just as critical as the synthesis or assay workflows themselves. Methyl 2-hydroxycyclohexanecarboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical management is just as critical as the synthesis or assay workflows themselves. Methyl 2-hydroxycyclohexanecarboxylate (CAS 2236-11-5) is a versatile organic intermediate utilized in pharmaceutical drug development and fine chemical synthesis[1][2]. However, its structural properties—specifically the presence of both hydroxyl and ester functional groups—dictate specific handling and disposal requirements to mitigate environmental and occupational hazards.

This guide provides a comprehensive, step-by-step operational and disposal plan designed for institutional research environments.

Hazard Profile and Chemical Logistics

Before executing any disposal protocol, personnel must understand the physicochemical properties and hazard classifications of the substance. This ensures that the downstream waste management system is both chemically compatible and regulatorily compliant.

Table 1: Physicochemical and Hazard Profile of Methyl 2-hydroxycyclohexanecarboxylate

ParameterSpecification / ClassificationOperational Implication
Molecular Formula C₈H₁₄O₃[3]Organic compound; dictates non-aqueous, organic waste streams.
Molecular Weight 158.19 g/mol [3]Standard organic intermediate mass profile.
GHS Hazard: H302 Harmful if swallowed[3]Mandates strict hygiene; no mouth pipetting; dedicated PPE.
GHS Hazard: H315 & H318 Causes skin irritation & serious eye damage[3]Requires splash-proof chemical goggles and nitrile gloves during all waste transfers.
GHS Hazard: H335 May cause respiratory irritation[3]Critical: All open-container handling and waste consolidation must occur within a certified chemical fume hood.

Waste Segregation Logic and Workflow

The foundational principle of chemical disposal is causative segregation . Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the generation of highly toxic byproducts.

Because methyl 2-hydroxycyclohexanecarboxylate is an organic ester with an alcohol moiety, it is susceptible to hydrolysis in the presence of strong acids or bases, and it can react exothermically with strong oxidizing agents. Therefore, it must be strictly segregated into Non-Halogenated Organic Waste streams, provided it has not been mixed with halogenated solvents (e.g., dichloromethane, chloroform) during the experimental workflow.

G Gen Waste Generation (Reaction/Purification) Seg Segregation (Non-Halogenated) Gen->Seg Cont Containment (HDPE / Glass) Seg->Cont Label EH&S Labeling (RCRA Compliant) Cont->Label Disp Licensed Incineration Label->Disp

Standardized waste management workflow for methyl 2-hydroxycyclohexanecarboxylate.

Step-by-Step Disposal Methodology

This procedure is designed for laboratory personnel preparing waste for institutional Environmental Health and Safety (EH&S) pickup. Never attempt to independently neutralize or thermally destroy chemical waste outside of licensed institutional channels.

Step 1: Container Preparation and Selection

  • Action: Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) jerricans or safety-coated glass bottles are required.

  • Causality: Standard plastics may degrade when exposed to concentrated organic esters over time. HDPE provides a robust barrier against solvent permeation, ensuring physical integrity during temporary storage.

Step 2: Controlled Waste Transfer

  • Action: Transfer the chemical waste (including contaminated rinsates) into the designated container exclusively inside a continuously operating chemical fume hood. Use a wide-mouth funnel to prevent spills.

  • Causality: Methyl 2-hydroxycyclohexanecarboxylate is a known respiratory irritant (H335)[3]. The fume hood's negative pressure captures volatile organic emissions, protecting the operator's breathing zone.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary containment tray made of polyethylene.

  • Causality: In the event of primary container failure (e.g., micro-fractures in glass), the secondary tray captures the liquid, preventing it from interacting with incompatible chemicals stored nearby or reaching the laboratory floor.

Step 4: Regulatory Labeling

  • Action: Affix an institutional hazardous waste label before adding the first drop of waste. Write out the full chemical name: "Methyl 2-hydroxycyclohexanecarboxylate." Do not use abbreviations, chemical formulas (C₈H₁₄O₃), or trade names.

  • Causality: Unidentified "mystery" waste poses severe risks to downstream handlers and violates federal environmental regulations (e.g., EPA RCRA standards), often resulting in substantial institutional fines.

Step 5: Institutional Transfer

  • Action: Once the container is 80% full (leaving 20% headspace for vapor expansion), cap it tightly and submit a waste pickup request to your facility's EH&S department.

  • Causality: Professional EH&S contractors will transport the material to a licensed facility for high-temperature chemical incineration, which is the only ecologically sound method for destroying complex organic esters without contaminating groundwater.

Emergency Spill Response Plan

In the event of an accidental release during the disposal process, immediate and structured action is required to prevent exposure and environmental contamination.

  • Evacuate and Assess: Immediately step back from the spill. Ensure all personnel are wearing appropriate PPE (splash goggles, nitrile gloves, lab coat)[1].

  • Ventilation: Ensure the laboratory ventilation/fume hoods are operating at maximum capacity to clear respiratory irritants[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial universal spill pads). Never use combustible materials like paper towels for large organic spills.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water, capturing the rinsate as hazardous waste. Do not flush the chemical down the sink drain.

References

  • Methyl 2-hydroxycyclohexanecarboxylate | C8H14O3 | CID 97999 - PubChem - NIH. PubChem. Available at:[Link]

  • Methyl 2-Hydroxycyclohexanecarboxylate Properties. Ontosight AI. Available at:[Link]

  • Cis-methyl 2-hydroxycyclohexanecarboxylate. MySkinRecipes. Available at:[Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-hydroxycyclohexanecarboxylate

In the dynamic environment of chemical research and pharmaceutical development, the foundational principle of "safety first" is not merely a slogan but a critical component of rigorous scientific practice. When working w...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of chemical research and pharmaceutical development, the foundational principle of "safety first" is not merely a slogan but a critical component of rigorous scientific practice. When working with specialized reagents like Methyl 2-hydroxycyclohexanecarboxylate, a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) is paramount. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of PPE, ensuring both personal safety and the integrity of your research.

Our approach moves beyond a simple checklist, focusing instead on the causality behind each safety recommendation. By understanding the why, you empower yourself to make informed decisions and foster a culture of safety within your laboratory.

Hazard Assessment: The "Why" Behind the Protection

Before any container is opened, a thorough hazard assessment must be conducted. Methyl 2-hydroxycyclohexanecarboxylate (C8H14O3) is an ester that, based on available data, requires careful handling. According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.

These classifications are the cornerstone of our PPE strategy:

  • Acute Toxicity (Oral): Dictates that we prevent ingestion through direct and indirect means.

  • Skin Irritation: Requires a robust barrier between the chemical and your skin.

  • Serious Eye Damage: Demands stringent protection to prevent irreversible harm from splashes or aerosols.

  • Respiratory Irritation: Necessitates measures to avoid inhalation of vapors, especially under conditions of heating or aerosolization.

Core Directive: Selecting Your Personal Protective Equipment

Effective PPE is more than just a uniform; it is a meticulously selected system of barriers. The choice of PPE should always be informed by a risk assessment of the specific procedure being performed.

Eye and Face Protection: Your First Line of Defense

Given the risk of "serious eye damage," standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory for all work involving Methyl 2-hydroxycyclohexanecarboxylate. They form a complete seal around the eyes, offering protection from splashes from any direction.

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Hand Protection: The Right Glove Matters

Esters can be challenging for some glove materials. The selection must go beyond "any pair of nitrile gloves."

  • Recommended Materials: Butyl and nitrile gloves are generally recommended for handling esters. Butyl rubber, in particular, offers excellent resistance to a wide range of esters and ketones. Nitrile gloves are a common and effective choice for incidental contact.

  • Field-Proven Insight: A common oversight is failing to consider glove thickness and breakthrough time. For prolonged handling or immersion, a thicker glove (e.g., >8 mil) is advisable. Always double-check the manufacturer's chemical resistance chart for specific breakthrough times. For incidental splash protection, standard nitrile exam gloves are acceptable, but they should be changed immediately upon contact with the chemical.

Body Protection: Shielding Against Spills
  • Laboratory Coat: A flame-resistant (FR) lab coat, properly fastened, is the minimum requirement to protect your skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of significant splashes, an apron made of a chemically resistant material like rubber or PVC should be worn over the lab coat.

Respiratory Protection: When to Escalate

While routine handling of small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection, certain scenarios demand it.

  • Triggering Conditions: Respiratory protection is necessary if you are working outside of a fume hood, heating the material, generating aerosols (e.g., via sonication or vigorous mixing), or cleaning up a large spill.

  • Equipment Selection: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is required in these situations. These cartridges contain activated carbon to absorb the organic vapors. Ensure the respirator is properly fit-tested and that cartridges are replaced according to a schedule based on usage and exposure levels.

Operational Plan: Protocols for Safe Use and Disposal

Procedural discipline is as crucial as the equipment itself. A flawed sequence of putting on (donning) or taking off (doffing) PPE can lead to contamination and exposure.

Step-by-Step PPE Methodology

Donning (Putting On) Sequence: The principle is to move from the least "critical" to the most, ensuring a clean process.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your apron.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a secure seal.

Doffing (Taking Off) Sequence: The goal is to remove the most contaminated items first, touching only "clean" surfaces.

  • Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of them immediately.

  • Hand Hygiene: Perform hand hygiene (wash with soap and water or use hand sanitizer) before removing other items.

  • Face Shield/Goggles: Remove from the back of your head by handling the strap. Avoid touching the front surface.

  • Lab Coat/Apron: Unfasten the coat and peel it away from your body, touching only the inside. Roll it so the contaminated exterior is folded inward and place it in the designated receptacle for laundry or disposal.

  • Respirator (if used): Remove last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Exit Area) don1 1. Lab Coat / Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield / Goggles doff1->doff2 hand_hygiene Hand Hygiene doff1->hand_hygiene doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 exit Exit & Wash Hands doff4->exit enter Enter Lab enter->don1 hand_hygiene->doff2

Caption: Logical sequence for donning and doffing PPE to minimize cross-contamination.

Disposal Plan for Contaminated PPE

Proper disposal is a critical final step to prevent secondary exposure.

  • Lightly Contaminated Items: Gloves, wipes, and bench paper with minor contamination should be placed in a designated, clearly labeled hazardous waste bag inside the laboratory.

  • Heavily Contaminated Items: In the event of a significant spill on a lab coat or apron, the item should be carefully removed and placed in a sealed, labeled hazardous waste bag for professional disposal or decontamination. Do not send grossly contaminated items to standard lab laundry services without prior decontamination.

  • Segregation: Always segregate chemically contaminated waste from other waste streams like regular trash or biohazardous waste.

By adhering to these detailed protocols, you not only protect yourself but also contribute to a safer research environment for your entire team. This guide serves as a living document; always cross-reference these recommendations with the specific Safety Data Sheet (SDS) for the material you are using and your institution's established safety policies.

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities Chemical Splash GogglesNitrile or Butyl GlovesLab CoatNot typically required (in fume hood/ventilated enclosure)
Solution Preparation/Transfers Chemical Splash GogglesNitrile or Butyl GlovesLab CoatNot typically required (in fume hood)
Running Reactions (Heated) Chemical Splash Goggles & Face ShieldThicker (>8 mil) Butyl or Nitrile GlovesLab Coat & Chemical ApronRequired (Organic Vapor Cartridge)
Handling Large Volumes (>500mL) Chemical Splash Goggles & Face ShieldThicker (>8 mil) Butyl or Nitrile GlovesLab Coat & Chemical ApronRecommended, especially if not in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldThicker (>8 mil) Butyl or Nitrile GlovesLab Coat & Chemical ApronRequired (Organic Vapor Cartridge)

References

  • Esterification. (n.d.). SmartLabs.
  • Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. (n.d.). CDC OneLab REACH.
  • Fundamentals of Donning and Doffing PPE in Clinical Laboratories. (n.d.). CDC.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). CDC.
  • Safely Applying and Removing (Donning and Doffing) PPE - CDC Best Practice. (2020, June 5). LearnGxP.
  • Preparation of Esters. (n.d.).
  • Name two safety measures necessary for the preparation of an ester. (2025, March 20). Filo.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Organic Vapor Respirator NIOSH approved. (n.d.). Fibre Glast.
  • Donning and Doffing PPE in Clinical Laboratories: Removing Gown and Gloves Together. (2020, December 1). CDC.
  • 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium. (n.d.). The RIDGEPRO.
  • Gloves Chemical Resistance Chart. (n.d.). Hourglass International, Inc.
  • ESTERS. (n.d.). chymist.com.
  • Laboratory Equipment Disposal. (n.d.). Rice University.
  • Chemical Resistance Guide. (n.d.). BMC Protect.
  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety.
  • How To Safely Dispose of Contaminated Lab Equipment. (2024, October 14).
  • 4-Methylcyclohexanecarboxylic Acid 4331-54-8. (n.d.). TCI Chemicals.
  • CAS No. 4331-54-8. (n.d.). Chemsrc.
  • CAS 4331-54-8: 4-Methylcyclohexanecarboxylic acid. (n.d.). CymitQuimica.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
  • Ester Lab Student Handout. (n.d.). Ms. kropac.
  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety Supply.
  • 4-Methyl-1-cyclohexanecarboxylic acid 99. (n.d.). Sigma-Aldrich.
  • Disposal of Used Lab Equipment. (n.d.). Stanford Environmental Health & Safety.
  • Organic Vapor Cartridge. (n.d.). Industrial Safety Products.
  • Chemical Resistance of Gloves.pdf. (n.d.).
  • CAS No : 4331-54-8 | Product Name : 4-Methylcyclohexanecarboxylic acid. (n.d.). Pharmaffiliates.
  • What are the guidelines for PPE disposal? (2025, April 11). Simple But Needed - SBN.
  • SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
  • Methyl 2-hydroxycyclohexanecarboxylate. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 12). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.

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